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  • Product: N-Amino-1H-imidazole-1-carboximidamide
  • CAS: 1016162-38-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Properties of N-Amino-1H-imidazole-1-carboximidamide

Abstract: This technical guide provides a comprehensive examination of N-Amino-1H-imidazole-1-carboximidamide, a molecule of interest within the broader class of imidazole-based compounds. Due to the limited availability...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of N-Amino-1H-imidazole-1-carboximidamide, a molecule of interest within the broader class of imidazole-based compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide establishes a foundational understanding by leveraging data from structurally related imidazole carboxamides and N-aminoimidazoles. The document is structured to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the predicted molecular structure, physicochemical properties, potential synthetic pathways, and prospective applications. The guide also outlines standardized experimental protocols for the characterization of this and similar compounds, thereby providing a framework for future research and development.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a multitude of clinically significant drugs.[2][1][3] Imidazole derivatives exhibit a wide spectrum of biological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the imidazole scaffold makes it a "privileged structure" in drug discovery, continually inspiring the synthesis of novel derivatives with therapeutic potential.[1][6]

This guide focuses on a specific derivative, N-Amino-1H-imidazole-1-carboximidamide (CAS: 1016162-38-1). While this compound is cataloged, detailed experimental characterization is not extensively available in the public domain. Therefore, this document will provide a comprehensive overview based on the established chemistry of related imidazole carboxamides and N-aminoimidazoles, offering predictive insights into its structure, properties, and potential.

Molecular Structure and Physicochemical Properties

The fundamental properties of N-Amino-1H-imidazole-1-carboximidamide are derived from its constituent functional groups: the imidazole ring, an amino group, and a carboximidamide moiety.

Structural Analysis

The structure of N-Amino-1H-imidazole-1-carboximidamide combines the aromaticity of the imidazole ring with the hydrogen bonding capabilities of the amino and carboximidamide groups. The N-amino group attached to the imidazole ring is a key feature that can influence the electronic properties and biological activity of the molecule. The carboximidamide group, with its ability to act as both a hydrogen bond donor and acceptor, provides a versatile handle for molecular recognition and interaction with biological targets.

Caption: Predicted 2D structure of N-Amino-1H-imidazole-1-carboximidamide.

Physicochemical Properties

Specific experimental data for N-Amino-1H-imidazole-1-carboximidamide is limited. The following table presents known information and computationally predicted properties for the closely related 1H-Imidazole-1-carboxamide to provide a comparative reference.[7][8]

PropertyValue (N-Amino-1H-imidazole-1-carboximidamide)Comparative Value (1H-Imidazole-1-carboxamide)Source
Molecular Formula C4H7N5C4H5N3O[8]
Molecular Weight 125.13 g/mol 111.10 g/mol [7][8]
CAS Number 1016162-38-12578-41-8[7][8]
Predicted XLogP3 -1.5 to -0.5 (estimated)-0.9[7]
Hydrogen Bond Donors 32[7]
Hydrogen Bond Acceptors 43[7]
Predicted pKa Acidic: ~10-12, Basic: ~5-7 (estimated)Not available

Synthesis of Imidazole Carboximidamides

While a specific, validated synthesis protocol for N-Amino-1H-imidazole-1-carboximidamide is not published, general synthetic strategies for related imidazole derivatives can be adapted. The synthesis of substituted imidazoles can be achieved through various methods, including multi-component reactions and the functionalization of a pre-formed imidazole ring.[9][10][11]

Generalized Synthetic Workflow

A plausible synthetic approach could involve the initial formation of an N-aminoimidazole precursor followed by the introduction of the carboximidamide group.

Synthesis_Workflow Start Imidazole Precursor Step1 N-Amination Start->Step1 Intermediate N-Aminoimidazole Step1->Intermediate Step2 Carboximidamide Formation Intermediate->Step2 Product N-Amino-1H-imidazole- 1-carboximidamide Step2->Product MS_Fragmentation Parent [M]+ (m/z 125) Frag1 Loss of NH3 Parent->Frag1 Frag2 Loss of HNCNH Parent->Frag2 Frag3 Imidazole Ring Fragmentation Parent->Frag3 Product1 [M-NH3]+ Frag1->Product1 Product2 [M-HNCNH]+ Frag2->Product2 Product3 Further Fragments Frag3->Product3

Sources

Exploratory

The Architecture of Energy Sensing: History, Chemistry, and Application of Amino-Imidazole Carboxamide and Carboximidamide Derivatives

Executive Synopsis For decades, the amino-imidazole heterocycle has served as a cornerstone of both cellular biology and synthetic medicinal chemistry. While 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is globa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

For decades, the amino-imidazole heterocycle has served as a cornerstone of both cellular biology and synthetic medicinal chemistry. While 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is globally recognized as the pharmacological master-switch for AMP-activated protein kinase (AMPK), its structural cousins—the aminoimidazole carboximidamides—serve as highly reactive, indispensable scaffolds for synthesizing novel purine analogs.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between historical biochemistry and modern drug development. This whitepaper deconstructs the chemical lineage of these compounds, details their mechanistic dynamics, and provides a field-proven, self-validating experimental framework for deploying them in metabolic research.

Historical Genesis: From Purine Biosynthesis to Energy Sensing

The story of amino-imidazole compounds begins not in pharmacology, but in fundamental metabolism. In the 1950s, John Buchanan and G. Robert Greenberg mapped the de novo purine biosynthesis pathway, identifying 5-aminoimidazole-4-carboxamide (AICA) as a pivotal intermediate in the conversion of phosphoribosyl pyrophosphate (PRPP) to inosine monophosphate (IMP) [1].

For forty years, AICA and its riboside (AICAR) were viewed primarily as metabolic stepping stones. This paradigm shifted dramatically in 1995 when Corton et al. discovered that exogenous AICAR could permeate intact cells, undergo phosphorylation, and allosterically activate AMPK—the cell's primary energy sensor [2]. This discovery transformed AICAR into a ubiquitous tool for studying metabolic diseases, diabetes, and exercise physiology, demonstrating its ability to increase fatty acid oxidation and glucose uptake in skeletal muscle [3].

Chemical Architecture: Carboxamides vs. Carboximidamides

Precision in nomenclature is critical in drug development. While often conflated in broader biological literature, aminoimidazole carboxamides and aminoimidazole carboximidamides possess distinct chemical reactivities:

  • Carboxamides (e.g., AICA): Feature a standard amide group ( −C(=O)NH2​ ). Ribosylation of AICA yields AICAR, the biologically active prodrug used in AMPK assays.

  • Carboximidamides (Amidine Analogs): Replace the carbonyl oxygen with an imine group ( −C(=NH)NH2​ ). These are generated via the degradation of the pyrimidine ring of adenines [4]. Because of the enhanced nucleophilicity of the amidine nitrogen, carboximidamides are the premier synthetic intermediates for preparing 2-substituted adenosines via condensation reactions with ortho esters or carbon disulfide [5].

Chemical_Derivatives Adenine Adenine Derivatives Amidine 5-Aminoimidazole-4- carboximidamide Adenine->Amidine Pyrimidine Ring Degradation Purines Synthetic Purines & Nucleoside Analogs Amidine->Purines Condensation Reactions AICA 5-Aminoimidazole-4- carboxamide (AICA) AICAR AICA Riboside (AICAR) AICA->AICAR Ribosylation AICAR->Purines De Novo Biosynthesis

Chemical lineage of AICA and carboximidamide derivatives in purine synthesis.

Mechanistic Dynamics: The AMPK Axis and Beyond

To utilize AICAR effectively, one must understand its pharmacokinetic journey and its molecular mimicry.

  • Cellular Uptake & Conversion: AICAR is a prodrug. It enters the cell via adenosine transporters and is rapidly phosphorylated by adenosine kinase into ZMP (AICA ribotide) [6].

  • Allosteric Activation: ZMP is a structural analog of AMP. It binds to the cystathionine β -synthase (CBS) domains on the γ -subunit of AMPK [6].

  • Kinase Protection: This binding induces a conformational change that not only allosterically activates AMPK but also promotes its phosphorylation at Thr172 by LKB1, while simultaneously shielding it from dephosphorylation by protein phosphatases [6].

The Causality of Off-Target Effects: Because ZMP is a weaker activator of AMPK than endogenous AMP, researchers typically use high doses of AICAR (0.5 – 2.0 mM). This causes massive intracellular accumulation of ZMP, which inevitably binds to other AMP-sensitive enzymes. Consequently, AICAR exhibits significant AMPK-independent effects , including the direct inhibition of mitochondrial oxidative phosphorylation (OXPHOS) and the disruption of pyrimidine synthesis [7].

Quantitative Data Synthesis

To design robust assays, researchers must compare AICAR against orthogonal activators. The table below summarizes the kinetic and operational parameters of key compounds in this space.

CompoundChemical NaturePrimary TargetTypical In Vitro DoseCellular PermeabilityAMPK-Independent Off-Targets
AICAR Nucleoside ProdrugAMPK (via ZMP)0.5 - 2.0 mMHigh (via transporters)High (Inhibits OXPHOS, FBPase)
ZMP NucleotideAMPK ( γ -subunit)N/A (Generated in situ)Very LowHigh (Mimics AMP globally)
A-769662 ThienopyridoneAMPK ( β 1-subunit)10 - 100 µMHighMinimal (Does not affect OXPHOS)
AMP Endogenous NucleotideAMPK ( γ -subunit)N/A (Endogenous)LowN/A

Self-Validating Experimental Framework

Because of AICAR's known off-target effects, a standard "treat and measure" protocol is scientifically insufficient. As an application scientist, I mandate the following self-validating workflow to prove that an observed metabolic shift is truly AMPK-dependent.

Protocol: Orthogonal Validation of AMPK-Mediated Metabolic Shifts

Scientist's Note on Causality: We utilize A-769662 as a parallel control because it activates AMPK via the β 1 subunit rather than mimicking AMP, effectively uncoupling AMPK activation from ZMP-induced OXPHOS inhibition. Furthermore, LC-MS quantification of ZMP is strictly required to ensure that a lack of response in knockout cells is due to the absence of AMPK, not a failure of adenosine kinase to convert the AICAR prodrug.

Step-by-Step Methodology:

  • Baseline Establishment: Seed target cells (e.g., primary hepatocytes or skeletal myotubes) in multi-well plates. Serum-starve for 4 hours prior to the assay to establish a low endogenous AMP baseline.

  • Parallel Drug Administration:

    • Cohort A (Test): Incubate with 1.0 mM AICAR for 60 minutes.

    • Cohort B (Orthogonal Control): Incubate with 100 µM A-769662 for 60 minutes.

    • Cohort C (Negative Control): Vehicle only (DMSO/Buffer).

  • Genetic/Pharmacological Uncoupling: Replicate the above cohorts in AMPK α1/α2 double-knockout cells (or pre-treat wild-type cells with 10 µM Compound C for 30 mins).

  • Metabolite Extraction & LC-MS: Lyse a subset of Cohort A cells using cold 80% methanol. Analyze via LC-MS to quantify intracellular ZMP accumulation, validating prodrug conversion.

  • Target Phosphorylation Analysis: Lyse the remaining cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Perform Western Blotting for p-AMPK (Thr172) and p-ACC (Ser79).

  • Data Interpretation: A true AMPK-dependent effect must be present in Cohorts A and B, but entirely absent in the knockout/inhibited models of Step 3, despite confirmed ZMP accumulation in Step 4.

Protocol_Workflow Step1 1. Baseline Establishment Serum starve cells to deplete endogenous AMP levels Step2 2. Prodrug Delivery Incubate with 1 mM AICAR (Requires Adenosine Transporters) Step1->Step2 Step3 3. Orthogonal Control Parallel cohort treated with 100 µM A-769662 (Direct Activator) Step2->Step3 Parallel Validation Step4 4. Pharmacokinetic Validation LC-MS quantification of ZMP (Confirms intracellular conversion) Step3->Step4 Extraction Step5 5. Mechanistic Proof Compare p-ACC levels in Wild-Type vs. AMPK α1/α2 KO cells Step4->Step5 Target Analysis

Self-validating experimental workflow for isolating AMPK-dependent metabolic responses.

References

  • Biosynthesis of the purines. XXI. 5-Phosphoribosylpyrophosphate amidotransferase. Journal of Biological Chemistry URL:[Link]

  • 5-Aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? European Journal of Biochemistry URL:[Link]

  • AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review International Journal of Molecular Sciences (MDPI) URL:[Link]

  • AMP-activated protein kinase-independent inhibition of hepatic mitochondrial oxidative phosphorylation by AICA riboside Biochemical Journal URL:[Link]

  • Product Class 17: Purines Science of Synthesis / Thieme Connect URL:[Link]

  • AICA riboside increases AMP-activated protein kinase, fatty acid oxidation, and glucose uptake in rat muscle American Journal of Physiology-Endocrinology and Metabolism URL:[Link]

Sources

Foundational

nitrogen-rich heterocyclic compounds literature review

Architecting Efficacy: A Technical Whitepaper on Nitrogen-Rich Heterocyclic Compounds in Modern Drug Discovery Executive Summary: The Nitrogen Imperative Over the past decade, the pharmaceutical landscape has been unequi...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Efficacy: A Technical Whitepaper on Nitrogen-Rich Heterocyclic Compounds in Modern Drug Discovery

Executive Summary: The Nitrogen Imperative

Over the past decade, the pharmaceutical landscape has been unequivocally dominated by nitrogen-rich heterocyclic compounds (NRHCs). A comprehensive analysis reveals that between 2013 and 2023, a staggering 82% of all unique small-molecule drugs approved by the FDA incorporated at least one nitrogen heterocycle—a significant leap from previous decades[1]. As a Senior Application Scientist navigating the hit-to-lead optimization process, I view nitrogen not merely as a structural atom, but as a programmable vector for biological interaction. This whitepaper dissects the mechanistic rationale behind NRHCs, profiles their pharmacological utility, and establishes a field-proven, self-validating protocol for their synthesis and screening.

Mechanistic Foundations: The Causality of Nitrogen Selection

Why do we disproportionately favor nitrogen heterocycles in library design? The answer lies in the precise manipulation of physicochemical space and target engagement:

  • Directional Hydrogen Bonding: The lone pair of electrons on a heterocyclic nitrogen serves as a highly directional hydrogen-bond acceptor. In kinase inhibitors, for example, this mimics the purine ring of ATP, allowing exquisite locking into the enzyme's hinge region[1].

  • Metabolic Shielding: Carbon-rich lipophilic molecules are rapidly oxidized by Cytochrome P450 enzymes. Substituting CH groups with nitrogen (e.g., moving from benzene to pyridine or pyrimidine) lowers the HOMO/LUMO energy levels of the ring, rendering it significantly more resistant to oxidative metabolism[2].

  • Bioisosterism & Conformational Constraint: Five-membered NRHCs, particularly 1,2,3-triazoles, act as exceptional bioisosteres for amide bonds. Depending on the substitution pattern, they can rigidly mimic either trans- or cis- amide conformations while remaining completely impervious to proteolytic cleavage[3].

Pharmacological Profiling & Structural Diversity

To rationalize scaffold selection during early-stage drug discovery, we must categorize these heterocycles by their functional contributions. The table below summarizes the quantitative and qualitative data driving our scaffold prioritization.

Heterocycle ClassPrimary Pharmacophore RoleKey Physicochemical BenefitRepresentative FDA-Approved Example
Piperidine / Pyridine Basic amine for salt formation, H-bond acceptorHigh aqueous solubility, tunable pKa, structural rigidityImatinib, Ciprofloxacin[1]
1,2,3-Triazole Amide bioisostere (trans/cis mimic)Extreme metabolic stability, rigid linkerRufinamide, Tazobactam[3]
Quinoxaline DNA intercalation, Kinase hinge binderExtended aromaticity, lipophilic coreBrimonidine (related scaffold)[4]
Phthalazinone PARP inhibition (NAD+ mimic)Bidentate H-bonding networkOlaparib[5]

Experimental Methodology: Self-Validating Synthesis of 1,2,3-Triazole Libraries

The synthesis of 1,2,3-triazoles via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "Click Chemistry" reaction. However, a protocol is only as good as its internal validation mechanisms. Below is our optimized, self-validating workflow for generating high-purity triazole libraries[6].

The Causality of the Catalytic System:

  • Why use Sodium Ascorbate with CuSO4 instead of a direct Cu(I) salt? Cu(I) is thermodynamically unstable in aqueous aerobic environments and readily disproportionates to Cu(0) and Cu(II), the latter being catalytically inactive. Generating Cu(I) in situ via continuous reduction by sodium ascorbate maintains a robust steady-state concentration of the active catalyst. This prevents the oxidative homocoupling of alkynes (Glaser coupling) and ensures a near-quantitative yield[6].

  • Why add TBTA? Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a tetradentate ligand that completely envelops the Cu(I) center. It shields the catalyst from destabilizing interactions with water or oxygen while lowering the activation energy for the copper-acetylide intermediate[6].

Step-by-Step Protocol: CuAAC Library Generation

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in 5 mL of a tert-butanol/water mixture (1:1 v/v). Causality: This specific solvent system provides optimal solvation for both lipophilic organic precursors and hydrophilic inorganic catalysts.

  • Ligand Addition: Add TBTA (0.05 mmol, 5 mol%) to the stirring mixture.

  • Catalyst Initiation: Add aqueous copper(II) sulfate pentahydrate (0.01 mmol, 1 mol%), followed immediately by freshly prepared aqueous sodium ascorbate (0.10 mmol, 10 mol%). Validation check: The solution should transition from blue (Cu2+) to pale yellow or colorless (Cu+), visually confirming the active catalytic state.

  • Cycloaddition: Stir the reaction vigorously at room temperature for 12–24 hours. The reaction is completely regiospecific, yielding exclusively the 1,4-disubstituted 1,2,3-triazole[7].

  • Product Isolation & Self-Validation: Dilute with ice-cold water. In most cases, the highly crystalline triazole product will precipitate directly. Filter and wash with cold water. Validate purity via LC-MS (looking for the [M+H]+ peak and absence of unreacted azide) and 1H-NMR (diagnostic triazole C5-proton singlet typically appearing between δ 7.5–8.5 ppm).

Hit-to-Lead Optimization Workflow

Once the NRHC library is synthesized, it enters a rigorous screening cascade. The workflow below illustrates the logical progression from raw building blocks to validated lead candidates, emphasizing the feedback loop required when ADME (Absorption, Distribution, Metabolism, and Excretion) properties fail.

Workflow S1 Alkyne & Azide Building Blocks S2 CuAAC 'Click' Synthesis (In Situ Cu(I) Generation) S1->S2 Reactants S3 LC-MS/NMR Validation S2->S3 Crude Library S4 High-Throughput Screening (HTS) S3->S4 >95% Purity S5 ADME/Tox Profiling S4->S5 Active Hits S5->S2 Poor PK (Recycle) S6 Lead Candidate Selection S5->S6 Favorable PK

Hit-to-lead workflow for nitrogen-rich heterocyclic libraries.

Conclusion

Nitrogen-rich heterocycles are not just chemical curiosities; they are the fundamental syntax of modern pharmacology. By understanding the electronic and steric causality behind their behavior, and by employing robust, self-validating synthetic protocols like CuAAC, drug development professionals can systematically architect molecules that survive the grueling journey from the flask to the clinic[8].

References

  • Source: aifchem.
  • Source: sigmaaldrich.
  • Source: frontiersin.
  • Title: Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?
  • Source: nih.
  • Source: rsc.
  • Source: benthamdirect.
  • Source: rsc.

Sources

Exploratory

Determining the Solubility Profile of N-Amino-1H-imidazole-1-carboximidamide in Organic Solvents: A Technical Guide

For Immediate Release This guide provides a comprehensive framework for establishing the solubility profile of the novel compound N-Amino-1H-imidazole-1-carboximidamide. Designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides a comprehensive framework for establishing the solubility profile of the novel compound N-Amino-1H-imidazole-1-carboximidamide. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical considerations, experimental protocols, and data interpretation necessary for a thorough characterization of the compound's solubility in a range of common organic solvents. As a Senior Application Scientist, the focus is on providing robust, validated methodologies that ensure data integrity and practical utility in a research and development setting.

Introduction: The Challenge of a Novel Moiety

N-Amino-1H-imidazole-1-carboximidamide (Molecular Formula: C4H7N5) is a unique molecule combining a polar imidazole ring with a highly basic carboximidamide (guanidine-like) group.[1] This structure suggests a high potential for hydrogen bonding and a strong dipole moment, predicting significant solubility in polar solvents and poor solubility in nonpolar media.[2][3][4] Understanding its solubility is a critical first step in drug discovery and development, influencing everything from reaction chemistry and purification to formulation and bioavailability.[5][6][7][8]

Given the novelty of this compound, pre-existing, detailed solubility data is scarce. Therefore, this guide focuses on the de novo determination of its solubility profile through established, reliable methods.

Part 1: Theoretical Framework and Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][9] The structure of N-Amino-1H-imidazole-1-carboximidamide features:

  • An Imidazole Core: A polar heterocyclic ring capable of acting as both a hydrogen bond donor and acceptor.[10][11]

  • A Carboximidamide (Guanidine) Group: An extremely basic functional group that is readily protonated, leading to high polarity and strong interactions with polar solvents.[3][4] Guanidine derivatives are typically soluble in polar solvents like water, DMSO, and methanol.[3]

Based on this analysis, a strategic panel of organic solvents should be selected to probe a range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Solvent Panel for Solubility Profiling

Solvent ClassSolventRationale
Polar Protic Methanol (MeOH)Capable of hydrogen bonding; commonly used in synthesis and purification.[12][13]
Ethanol (EtOH)Similar to methanol but with lower polarity.[12][13]
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, excellent solvating power for polar compounds; common for stock solutions.[3][14]
N,N-Dimethylformamide (DMF)Strong polar solvent, often used in organic synthesis.[3][12][14]
Acetonitrile (ACN)Medium polarity, common mobile phase in HPLC, making it relevant for analytical work.[14]
Less Polar AcetoneA ketone with moderate polarity, useful for bridging the gap between polar and nonpolar.[14]
Tetrahydrofuran (THF)A cyclic ether with low polarity, often used in organic reactions.
Nonpolar TolueneAn aromatic hydrocarbon, representative of nonpolar systems.
Heptane/HexaneAliphatic hydrocarbons, representing highly nonpolar environments.

Part 2: Experimental Determination of Solubility

Two complementary methods are recommended to build a comprehensive solubility profile: a rapid kinetic assay for high-throughput screening and a definitive thermodynamic "shake-flask" method for generating precise equilibrium data.[6][15][16][17][18]

Methodology 1: Kinetic Solubility Screening via Turbidimetry

This high-throughput method provides a rapid assessment of solubility, ideal for early-stage discovery.[19][20][21] It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in the target solvent.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-Amino-1H-imidazole-1-carboximidamide in 100% DMSO (e.g., 20 mM).

  • Plate Preparation: In a 96-well microtiter plate, add the organic solvents from the selected panel to different columns.

  • Compound Addition: Use a liquid handler to dispense small volumes of the DMSO stock solution into the solvent-containing wells to create a serial dilution series.

  • Incubation and Mixing: Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for dissolution.[19][20]

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[19][21]

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the solvent blank.

Methodology 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining the true equilibrium solubility of a compound.[16][17][18][22] It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Experimental Protocol: Shake-Flask Solubility Assay

  • Sample Preparation: Add an excess amount of solid N-Amino-1H-imidazole-1-carboximidamide to a series of glass vials, each containing a known volume of a selected organic solvent. Ensure enough solid is present so that some remains undissolved at equilibrium.[16]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours.[15][22][23] This extended time is crucial to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm or 0.45 µm PVDF filter to remove all undissolved particles.[24][25]

  • Quantification: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[22][24][25][26]

  • Calibration: Prepare a standard curve of the compound in the same diluent to ensure accurate quantification.[25]

Below is a workflow diagram illustrating the decision-making process for solubility determination.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Measurement Compound Receive Novel Compound (N-Amino-1H-imidazole-1-carboximidamide) KineticAssay Perform High-Throughput Kinetic Solubility Assay (Turbidimetry) Compound->KineticAssay AnalyzeKinetic Analyze Kinetic Data: Bin as High, Medium, Low Sol. KineticAssay->AnalyzeKinetic Decision Is Precise Data Needed for Formulation or Modeling? AnalyzeKinetic->Decision ShakeFlask Perform Gold-Standard Shake-Flask Assay Decision->ShakeFlask Yes FinalProfile Generate Final Equilibrium Solubility Profile Decision->FinalProfile No (Screening Data Sufficient) HPLC Quantify Concentration via Validated HPLC-UV Method ShakeFlask->HPLC HPLC->FinalProfile

Sources

Foundational

Predictive Thermodynamics and Crystal Engineering: A Guide to Theoretical Density and Heat of Formation Calculations

Executive Summary In modern computational pharmaceutics and materials science, predicting the solid-state behavior of Active Pharmaceutical Ingredients (APIs) is a critical mandate. Historically, over 60% of formulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern computational pharmaceutics and materials science, predicting the solid-state behavior of Active Pharmaceutical Ingredients (APIs) is a critical mandate. Historically, over 60% of formulation failures in Biopharmaceutics Classification System (BCS) II/IV drugs have stemmed from unforeseen molecular interactions or polymorphic transformations[1]. By leveraging Density Functional Theory (DFT), scientists can move beyond empirical trial-and-error, utilizing quantum mechanical frameworks to predict thermodynamic stability, packing efficiency, and polymorphic viability before a molecule is ever synthesized[1].

This whitepaper provides an authoritative, self-validating framework for calculating two of the most critical thermodynamic parameters in drug development: Theoretical Density and Heat of Formation ( ΔHf​ ) .

Theoretical Density via Crystal Structure Prediction (CSP)

The Causality Behind the Calculation

Theoretical density ( ρ ) is the macroscopic manifestation of a crystal's molecular packing efficiency. In drug development, different polymorphs of the same API exhibit drastically different physicochemical properties, including solubility, dissolution rates, and mechanical stability[2].

Calculating the theoretical density of computer-generated structures allows researchers to identify metastable forms and map the polymorphic landscape. The causality is highly predictive: If a computationally generated polymorph possesses a theoretical density significantly higher than the experimentally observed form, it strongly suggests the existence of a denser, more thermodynamically stable undiscovered polymorph[3]. Failing to identify this "missing" polymorph can lead to catastrophic late-stage clinical or manufacturing failures, such as unexpected polymorphic transitions during tableting or storage.

Self-Validating Protocol: The CSP & Density Workflow

To ensure trustworthiness, this protocol incorporates a strict thermal-correction validation loop.

  • Conformational Search: Generate a comprehensive library of plausible 3D conformers from the 2D API structure using molecular mechanics force fields.

  • Space Group Generation: Pack the conformers into the most statistically probable chiral or achiral space groups (e.g., P21​/c , P1ˉ , P21​21​21​ ).

  • Periodic DFT-D Relaxation: Optimize the generated crystal lattices using dispersion-corrected Periodic DFT (DFT-D). Standard DFT fails to capture long-range van der Waals forces; the dispersion correction (-D) is absolutely critical for treating inter- and intramolecular forces equally in flexible pharmaceutical molecules[2].

  • Theoretical Density Calculation: Compute the density at 0 K using the formula ρ=NA​⋅VZ⋅M​ (where Z is molecules per unit cell, M is molar mass, NA​ is Avogadro's number, and V is cell volume).

  • Self-Validation Mechanism (Thermal Expansion Correction): DFT relaxes structures at 0 K, which inherently overestimates density compared to room-temperature experimental data. Organic crystals typically undergo a volumetric thermal expansion of approximately 5% from 0 K to 298 K[3]. Validation Rule: Apply a ÷1.05 volume correction to the 0 K theoretical density. If the temperature-corrected density deviates by >5% from known experimental benchmarks, the force field parameterization is rejected, and the lattice must be re-optimized.

CSP_Workflow A Input API 2D Structure B Conformational Search & Space Group Generation A->B C Periodic DFT-D Lattice Relaxation (0 K) B->C D Theoretical Density Calculation (ρ = ZM/NV) C->D E Thermal Expansion Correction (~5% to 298 K) D->E F Polymorph Ranking & Stability Assessment E->F

Fig 1: Step-by-step workflow for Crystal Structure Prediction and theoretical density calculation.

Heat of Formation ( ΔHf​ ) via Isodesmic Reactions

The Causality Behind the Calculation

The Heat of Formation ( ΔHf​ ) dictates the intrinsic thermodynamic stability of a molecule. While standard DFT can calculate atomization energies, applying this directly to large API molecules introduces massive electron correlation errors.

To achieve near-chemical accuracy, computational chemists utilize isodesmic reactions —hypothetical chemical reactions where the number and types of chemical bonds are strictly conserved between the reactants and the products[4]. The causality of this choice is error cancellation: By keeping the bonding environment identical on both sides of the equation, the systematic errors inherent in the DFT functional's approximate treatment of electron correlation perfectly cancel out[5].

Self-Validating Protocol: The Isodesmic DFT Workflow
  • Construct the Isodesmic Scheme: Design a bond-separation reaction that cleaves the complex target API into smaller, highly characterized reference molecules with known, high-accuracy experimental ΔHf​ values[6].

  • Geometry Optimization: Optimize the geometry of all reactants and products using a robust hybrid functional and basis set (e.g., B3LYP/6-311G** or composite methods like G3MP2/CBS-QB3)[4][7].

  • Frequency Analysis: Conduct a harmonic vibrational frequency analysis. Validation Rule 1: Confirm that all optimized structures are true local minima by ensuring there are zero imaginary frequencies[7]. Extract the Zero-Point Energy (ZPE) and thermal corrections to enthalpy.

  • Calculate Reaction Enthalpy ( ΔHrxn​ ): Compute the energy difference between the products and reactants ( ΔHrxn​=∑Hproducts​−∑Hreactants​ ).

  • Derive Target ΔHf​ : Utilize Hess's Law, plugging in the known experimental ΔHf​ of the reference molecules to solve for the unknown ΔHf​ of the target API[5].

  • Self-Validation Mechanism (Multi-Scheme Convergence): A single isodesmic reaction is vulnerable to reference data bias. To self-validate, construct 5 to 10 distinct isodesmic reactions using entirely different reference molecules for the same API[8]. Validation Rule 2: If the calculated ΔHf​ values across all independent schemes converge within a variance of < 2.0 kcal/mol, the calculation mathematically proves its own accuracy and is cleared for use in thermodynamic modeling.

Isodesmic_Workflow A Target API Molecule B Construct Isodesmic Reaction (Conserve Bond Types) A->B C DFT Geometry Optimization (e.g., B3LYP/6-311G**) B->C D Frequency Analysis (ZPE & Thermal Corrections) C->D E Calculate Reaction Enthalpy (ΔH_rxn) D->E F Derive Target ΔH_f via Hess's Law E->F

Fig 2: Thermodynamic cycle for calculating Heat of Formation using isodesmic reactions and DFT.

Quantitative Synthesis of Computational Accuracy

To benchmark the reliability of these calculations in pharmaceutical engineering, the following table synthesizes the expected error margins and applications of various computational methods based on recent literature[3][7].

Computational MethodProperty EvaluatedAverage Relative Error / DeviationPrimary Application in Pharmaceutics
Periodic DFT-D (0 K) Theoretical Density~6.0% overestimation (uncorrected)Baseline lattice energy ranking
Periodic DFT-D (298 K) Theoretical Density~3.4% ARE (thermal corrected)Polymorph packing efficiency & stability
B3LYP/cc-pVDZ (DFT) Heat of Formation~1.5 - 1.9 kcal/molThermodynamic stability of large APIs
G3MP2 Composite Heat of Formation~1.1 - 1.7 kcal/molHigh-accuracy baseline thermochemistry

Conclusion

The integration of theoretical density and heat of formation calculations provides a rigorous, self-validating mathematical foundation for drug development. By utilizing dispersion-corrected periodic DFT to assess packing efficiency and isodesmic reaction schemes to cancel electron correlation errors, researchers can confidently predict the thermodynamic stability of pharmaceutical polymorphs, drastically reducing the risk of late-stage formulation failures.

References

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC (nih.gov). 1

  • Magnetic, optical and thermodynamic properties of organic polymorphs from periodic DFT-D calculations - Materials Chemistry Consortium. 2

  • Isodesmic reaction | Publications & Citations - SciSpace. 8

  • How to get an enthalpy of formation from ab initio calculations - NIST. 5

  • A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules - Scirp.org. 7

  • Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach - ResearchGate. 6

  • Theoretical Studies on Heats of Formation for Some Thiol Compounds by Density Functional Theory and CBS-Q Method - World Scientific. 4

  • Fast Conversion of Molecular Diagrams into Plausible Crystal Structures Using Graph-Based Force Fields - MDPI.3

Sources

Exploratory

An In-Depth Technical Guide to N-Amino-1H-imidazole-1-carboximidamide and its Core Analog, 5-Amino-1H-imidazole-4-carboxamide (AICA)

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical identifiers and available data for N-Amino-1H-imidazole-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical identifiers and available data for N-Amino-1H-imidazole-1-carboximidamide. Due to the limited publicly available information on this specific compound, this guide extends its focus to a structurally related and extensively studied analog, 5-Amino-1H-imidazole-4-carboxamide (AICA). AICA serves as a critical reference point for understanding the potential chemistry and applications of substituted amino-imidazole carboxamides. This document offers a detailed exploration of AICA's chemical properties, synthesis, applications in research and drug development, and essential safety and handling protocols.

N-Amino-1H-imidazole-1-carboximidamide: An Overview

N-Amino-1H-imidazole-1-carboximidamide is a distinct chemical entity with limited documentation in readily accessible scientific literature. The available data primarily consists of its fundamental chemical identifiers.

Chemical Identifiers

A summary of the key chemical identifiers for N-Amino-1H-imidazole-1-carboximidamide is presented in Table 1.

IdentifierValueSource
CAS Number 1016162-38-1
Molecular Formula C4H7N5[1]
Molecular Weight 125.13 g/mol [2]
IUPAC Name N'-aminoimidazole-1-carboximidamide[1]
Synonyms 1H-imidazole-1-carboximidohydrazide
SMILES C1=CN(C=N1)/C(=N/N)/N[1]
InChI InChI=1S/C4H7N5/c5-4(8-6)9-2-1-7-3-9/h1-3H,6H2,(H2,5,8)[1]
InChIKey CLWZHVUNZBUCGW-UHFFFAOYSA-N[1]

Note: The information for this specific compound is sparse, and further experimental data is needed to fully characterize its properties and potential applications.

5-Amino-1H-imidazole-4-carboxamide (AICA): A Core Analog

Given the scarcity of data for N-Amino-1H-imidazole-1-carboximidamide, this guide will now focus on its well-characterized analog, 5-Amino-1H-imidazole-4-carboxamide (AICA), also known by the CAS Number 360-97-4. AICA is a crucial intermediate in the biosynthesis of purines and has garnered significant interest in medicinal chemistry.[3][4]

Chemical and Physical Properties of AICA

AICA is a white to off-white solid with established physical and chemical properties, as detailed in Table 2.

PropertyValueSource
Molecular Formula C4H6N4O[5]
Molecular Weight 126.12 g/mol [5]
Melting Point 164-170 °C[6]
Solubility Soluble in DMSO, Methanol, and Water[6]
pKa 11.97 ± 0.10 (Predicted)[6]
LogP -1.10[7]
Synthesis of AICA

AICA can be synthesized through various routes. An innovative and efficient one-step synthesis from commercially available hypoxanthine has been described.[8] This method focuses on a key hydrolysis step and practical isolation, leading to a cost-effective and environmentally friendly manufacturing process.[8] A general representation of a synthetic approach is illustrated in the workflow below.

G cluster_0 Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA) Hypoxanthine Hypoxanthine Intermediate Reactive Intermediate Hypoxanthine->Intermediate Chemical Transformation (e.g., Ring Opening) AICA 5-Amino-1H-imidazole-4-carboxamide (AICA) Intermediate->AICA Hydrolysis & Isolation caption Figure 1. A simplified workflow for the synthesis of AICA from hypoxanthine.

Figure 1. A simplified workflow for the synthesis of AICA from hypoxanthine.
Applications in Research and Drug Development

AICA is a versatile molecule with several important applications in the scientific field:

  • Precursor in Purine Synthesis: AICA is a key intermediate in the de novo synthesis of purine nucleotides, which are essential building blocks of DNA and RNA.[3]

  • Metabolite of Antineoplastic Agents: It is a metabolite of the anticancer drugs dacarbazine (DTIC) and temozolomide (TMZ).[6] The formation of AICA from these drugs is considered a benign metabolic pathway.[9]

  • Pharmacological Research: AICA and its derivatives have been studied for various pharmacological activities, including effects on blood pressure, respiration, and the central nervous system.[10][11] Its ribonucleoside form, AICAR, is an activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[9]

  • Synthesis of Bioactive Molecules: AICA is a starting material for the synthesis of various heterocyclic compounds, including guanine, purines, and pyrimidines, which are of interest in drug discovery.

AICA and the AMPK Signaling Pathway

The ribonucleoside of AICA, known as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), is cell-permeable and is converted intracellularly to ZMP (AICAR monophosphate). ZMP mimics the effects of AMP, leading to the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular metabolism and is a target for drugs aimed at treating metabolic disorders like type 2 diabetes.

G cluster_0 AICAR-Mediated AMPK Activation AICAR_ext AICAR (extracellular) AICAR_int AICAR (intracellular) AICAR_ext->AICAR_int Cellular Uptake ZMP ZMP (AICAR monophosphate) AICAR_int->ZMP Phosphorylation AMPK AMPK Activation ZMP->AMPK Allosteric Activation Downstream Downstream Metabolic Effects (e.g., inhibition of fatty acid synthesis, stimulation of glucose uptake) AMPK->Downstream caption Figure 2. Simplified signaling pathway of AICAR leading to AMPK activation.

Figure 2. Simplified signaling pathway of AICAR leading to AMPK activation.

Safety and Handling of 5-Amino-1H-imidazole-4-carboxamide (AICA)

Proper handling of AICA is essential in a laboratory setting. The following is a summary of the key safety information.

Hazard Identification
  • GHS Classification: Skin irritation (Category 2), Serious eye irritation (Category 2A), and may cause respiratory irritation.[5]

  • Signal Word: Warning.[5]

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation.

Precautionary Measures and First Aid

A detailed experimental protocol for handling AICA should include the following steps:

Experimental Protocol: Safe Handling of AICA

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves.

    • Use safety glasses with side-shields or chemical goggles.

    • Wear a lab coat.

  • Handling Procedures:

    • Avoid generating dust.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed in a dry, well-ventilated place.[5]

    • Store at room temperature in a dark place, sealed in a dry environment.[6]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention.[5]

Conclusion

While N-Amino-1H-imidazole-1-carboximidamide remains a compound with limited available data, its structural analog, 5-Amino-1H-imidazole-4-carboxamide (AICA), provides a wealth of information for researchers in the fields of chemistry and drug development. AICA's role as a key precursor in biosynthesis and its involvement in significant signaling pathways underscore the potential importance of this class of molecules. Further research into N-Amino-1H-imidazole-1-carboximidamide is warranted to fully elucidate its chemical properties and potential applications.

References

[9] ResearchGate. Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]

[2] Chemsrc. N-Amino-1H-imidazole-1-carboximidamide | CAS#:1016162-38-1. [Link]

[12] Google Patents. EP0008150A2 - 2,6-Dichlorophenyl-substituted amino-imidazole derivatives, processes of preparing such derivatives and pharmaceutical preparations comprising said derivatives.

[13] ResearchGate. Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. [Link]

[7] PubChem. 5-Aminoimidazole-4-carboxamide. [Link]

[14] PubMed. Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. [Link]

[3] Semantic Scholar. VARIABLE-TEMPERATURE H-NMR AND AB INITIO STUDY OF 5- AMINO-IMIDAZOLE-4-CARBOXAMIDE (AICA). [Link]

[15] Google Patents. US7342118B2 - Imidazole compounds for the treatment of neurodegenerative disorders.

[16] Chemsrc. 5-Amino-1H-imidazole-4-carboxamide hydrochloride. [Link]

[17] Google Patents. WO1993008193A1 - Imidazole derivatives and pharmaceutical compositions containing the same.

[18] PubMed. Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. [Link]

[1] PubChemLite. N-amino-1h-imidazole-1-carboximidamide (C4H7N5). [Link]

[10] PubMed. Pharmacological studies on 4 (or 5)-aminoimidazole-5 (or 4)-carboxamide (AICA) derivatives. [Link]

[19] ResearchGate. Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. [Link]

[20] Google Patents. Imidazole derivatives and salts thereof and their synthesis.

[21] Pharmaffiliates. Dacarbazine - Impurity B. [Link]

[22] PubMed. The use of 5-aminoimidazole-4-carboxamide riboside (AICA riboside) to improve random skin flap viability in the rat model. [Link]

[23] PubChem. 5-Aminoimidazole-4-carboxamide 1-beta-D-ribofuranoside. [Link]

[24] Google Patents. US5116984A - Imidazole derivatives.

[11] ResearchGate. PHARMACOLOGICAL STUDIES ON 4(OR 5)-AMINOIMIDAZOLE-5 (OR 4)-CARBOXAMIDE (AICA) DERIVATIVES. [Link]

[8] ACS Publications. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. [Link]

[25] RSC Publishing. Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. [Link]

[26] PubChem. 1h-Imidazole-1-carboxamide. [Link]

[27] MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

Sources

Foundational

High-Nitrogen Energetic Material Precursors: A Comprehensive Guide to Synthesis, Mechanisms, and Validation

Executive Summary The development of High-Energy-Density Materials (HEDMs) has fundamentally shifted away from traditional carbon-backbone explosives (e.g., TNT, RDX) toward High-Nitrogen Energetic Materials (HNEMs) . Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of High-Energy-Density Materials (HEDMs) has fundamentally shifted away from traditional carbon-backbone explosives (e.g., TNT, RDX) toward High-Nitrogen Energetic Materials (HNEMs) . While traditional CHNO explosives derive their energy from the oxidative combustion of carbon and hydrogen, HNEMs derive their explosive power from exceptionally high positive heats of formation ( ΔHf​ ). This energy is released during the rapid, exothermic breakdown of strained C–N, N–N, and N=N bonds into highly stable, diatomic nitrogen gas ( N2​ ).

This whitepaper provides a rigorously grounded technical guide for researchers and synthetic chemists on the selection, handling, and transformation of high-nitrogen precursors into advanced energetic frameworks, specifically focusing on tetrazoles, tetrazines, and hybrid furazan architectures.

Mechanistic Foundations & Precursor Selection

The rational design of an HNEM begins with the selection of acyclic or simple cyclic precursors that can be efficiently cyclized or functionalized to maximize nitrogen content (frequently >60% by mass) while maintaining thermal stability.

  • Tetrazole Frameworks: The tetrazole ring (CN₄) is the workhorse of modern insensitive munitions. It is typically synthesized via a 1,3-dipolar [3+2] cycloaddition between an azide (acting as the 1,3-dipole) and a nitrile (the dipolarophile). The resulting 5-aminotetrazole (5-AT) serves as a critical precursor for energetic salts .

  • 1,2,4,5-Tetrazine Frameworks: Known for their extreme density and thermal stability (often exceeding 300°C), tetrazines are synthesized from acyclic precursors like hydrazine and carbonitriles. The high nitrogen content in the aromatic ring forces a planar structure, which promotes dense molecular packing and elevated detonation velocities .

  • Cyanofurazans: Cyano-substituted furazans and furoxans are highly versatile electrophilic precursors. The cyano group can be transformed into secondary energetic heterocycles (like tetrazoles) to create highly dense, fused, or ether-bridged nitrogen-rich frameworks .

Pathway P1 Sodium Azide (NaN3) R1 [3+2] Cycloaddition (Acidic Media) P1->R1 P2 Cyanamide (CH2N2) P2->R1 P3 Hydrazine (N2H4) R2 Condensation & Oxidation P3->R2 P4 Cyanofurazans P4->R2 E2 Fused Heterocycles P4->E2 Hybridization I1 5-Aminotetrazole (5-AT) R1->I1 I2 1,2,4,5-Tetrazines R2->I2 E1 High-Nitrogen Energetic Salts I1->E1 Nitration/Salt Formation I2->E2 Functionalization

Synthetic pathways mapping acyclic precursors to high-nitrogen energetic heterocycles.

Quantitative Data: Precursor to HNEM Property Mapping

The transition from a raw precursor to an energetic intermediate, and finally to a formulated energetic salt, demonstrates a deliberate thermodynamic escalation. The table below summarizes the physicochemical evolution of these materials.

Compound / MaterialRoleNitrogen Content (%)Density (g/cm³)Heat of Formation ( ΔHf​ , kJ/mol)Decomposition Temp (°C)
Cyanamide Acyclic Precursor66.61.28+58260
5-Aminotetrazole (5-AT) Energetic Intermediate82.31.50+208205
TKX-50 (MAD-X1) Energetic Salt58.01.92+446221
1,2,4,5-Tetrazine Heterocyclic Core68.31.36+557>100
Pyrazine-Tetrazole Hybrids Advanced HEDM>60.0~1.85>+350305 - 320

Data aggregated from standardized energetic material characterizations and recent advances in pyrazine-tetrazole hybrid synthesis , .

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and safety when handling high-nitrogen precursors, protocols must be designed as self-validating systems . This means integrating real-time analytical checkpoints to prevent the accumulation of hazardous intermediates (such as volatile hydrazoic acid).

Protocol 1: Synthesis of 5-Aminotetrazole (5-AT) via [3+2] Cycloaddition

This protocol details the synthesis of 5-AT from cyanamide and sodium azide.

Causality Behind Experimental Choices:

  • Why Acidic Media? Sodium azide ( NaN3​ ) is unreactive toward nitriles under neutral conditions. The dropwise addition of hydrochloric acid generates hydrazoic acid ( HN3​ ) in situ, which acts as the active 1,3-dipole for the cycloaddition.

  • Why Strict pH Control (pH 4-5)? If the pH drops below 4, HN3​ (which is highly toxic, volatile, and explosive) escapes the aqueous phase, crashing the yield and creating a lethal laboratory hazard. If the pH is too high, insufficient HN3​ is generated to overcome the activation energy of the cycloaddition.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 1.0 eq of cyanamide and 1.1 eq of sodium azide in distilled water within a round-bottom flask equipped with a reflux condenser.

  • Controlled Acidification: Place the flask in an ice bath. Slowly add concentrated HCl dropwise while monitoring the pH continuously.

  • Validation Checkpoint A (pH Check): Halt acid addition strictly when the solution reaches pH 4.5. Self-Validation: The absence of a strong, pungent odor (indicative of escaping HN3​ gas) confirms the dipole remains solvated.

  • Reflux: Heat the mixture to 100°C for 24 hours. The thermal energy is required to overcome the high activation barrier of the [3+2] cycloaddition.

  • Validation Checkpoint B (Spectroscopic Confirmation): Pull a 1 mL aliquot, extract, and run an FT-IR spectrum. Self-Validation: The reaction is complete when the sharp nitrile (C≡N) stretch at ~2200 cm⁻¹ completely disappears, replaced by broad N-H and C=N stretches.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the white precipitate and wash with ice-cold water to yield pure 5-AT.

Workflow S1 1. Reagent Mixing NaN3 + Cyanamide S2 2. Acidification Add HCl dropwise S1->S2 V1 Validation A: pH Check (pH 4-5) S2->V1 V1->S2 Fail (Adjust pH) S3 3. Reflux 100°C for 24h V1->S3 Pass V2 Validation B: IR (No CN stretch) S3->V2 V2->S3 Fail (Continue) S4 4. Cooling & Crystallization V2->S4 Pass S5 5. Filtration & Wash (Pure 5-AT) S4->S5

Self-validating experimental workflow for the synthesis of 5-aminotetrazole.

Protocol 2: Synthesis of the 1,2,4,5-Tetrazine Core

Causality Behind Experimental Choices:

  • Why Hydrazine? Hydrazine ( N2​H4​ ) serves a dual purpose: it provides the necessary nitrogen atoms to build the six-membered ring and acts as a nucleophile to attack the electrophilic carbon of the starting nitriles (e.g., formamidinium acetate).

  • Why the Oxidation Step? The initial condensation yields a dihydrotetrazine intermediate. This intermediate is non-aromatic and lacks the high heat of formation required for HEDMs. Oxidation (typically via NaNO2​ /HCl or atmospheric oxygen) removes two protons and two electrons, driving the molecule into a fully conjugated, planar, aromatic 1,2,4,5-tetrazine .

Step-by-Step Methodology:

  • Condensation: React the chosen carbonitrile precursor with excess anhydrous hydrazine in ethanol at 60°C for 12 hours.

  • Intermediate Isolation: Filter the resulting dihydrotetrazine precipitate.

  • Oxidation: Suspend the dihydrotetrazine in dichloromethane (DCM). Add a solution of sodium nitrite ( NaNO2​ ) and dilute acetic acid.

  • Validation Checkpoint (Colorimetric Shift): Self-Validation: 1,2,4,5-tetrazines exhibit highly characteristic, forbidden n→π* electronic transitions. The reaction is visually validated when the colorless/pale-yellow suspension turns a brilliant, deep magenta or red.

  • Purification: Wash the organic layer with sodium bicarbonate, dry over MgSO4​ , and evaporate the solvent to yield the energetic tetrazine core.

References

  • Electrochemical Synthesis of High-Nitrogen Materials and Energetic Materials. Chemical Reviews (2022). URL:[Link]

  • Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. RSC Advances / Materials Advances (2025). URL:[Link]

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry (2022). URL:[Link]

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Applied Sciences (2025). URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Step-by-Step Synthesis of N-Amino-1H-imidazole-1-carboximidamide

Introduction: The Significance of N-Amino-1H-imidazole-1-carboximidamide in Modern Drug Discovery The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Amino-1H-imidazole-1-carboximidamide in Modern Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding properties and metabolic stability. The introduction of an N-amino-carboximidamide moiety onto the imidazole ring system creates a novel molecular architecture, N-Amino-1H-imidazole-1-carboximidamide, with significant potential for engaging with biological targets in new and profound ways. This functional group, essentially an aminoguanidine appended to the imidazole nitrogen, is of particular interest to researchers and drug development professionals. The guanidinium group is known for its ability to form strong hydrogen bonds and salt bridges, often mimicking the side chain of arginine, a key amino acid in many protein-protein interactions and enzyme active sites. The strategic incorporation of this moiety onto an imidazole core is a compelling strategy for the design of novel enzyme inhibitors, receptor modulators, and antimicrobial agents.

This document provides a comprehensive, step-by-step guide for the synthesis of N-Amino-1H-imidazole-1-carboximidamide. The described methodology is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the rationale behind the chosen reagents and reaction conditions, thereby ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

  • N-Amination of Imidazole: The synthesis of the crucial, non-commercially available intermediate, 1-amino-1H-imidazole, is achieved through the direct amination of the imidazole ring.

  • Guanidinylation of 1-amino-1H-imidazole: The subsequent reaction of the N-amino group with a suitable C1-electrophile introduces the carboximidamide functionality to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Imidazole 1H-Imidazole Intermediate 1-amino-1H-imidazole Imidazole->Intermediate Step 1: N-Amination HOSA Hydroxylamine-O-sulfonic acid (HOSA) HOSA->Intermediate Base1 Base (e.g., KOH) Base1->Intermediate FinalProduct N-Amino-1H-imidazole-1-carboximidamide Intermediate->FinalProduct Step 2: Guanidinylation Cyanamide Cyanamide (H2NCN) Cyanamide->FinalProduct

Caption: Proposed two-step synthesis of N-Amino-1H-imidazole-1-carboximidamide.

Part 1: Synthesis of the Key Intermediate: 1-amino-1H-imidazole

The introduction of an amino group onto the nitrogen of an azole ring is a well-established transformation, frequently accomplished using hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent[1][2]. HOSA is a versatile and powerful reagent for the electrophilic amination of a wide range of nucleophiles, including heteroaromatic amines[1][2]. The reaction proceeds via the nucleophilic attack of the imidazole nitrogen on the electron-deficient nitrogen atom of HOSA.

Experimental Protocol: N-Amination of 1H-Imidazole

Materials and Equipment:

  • 1H-Imidazole

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium hydroxide (KOH)

  • Isopropanol

  • Deionized water

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-imidazole (1.0 eq) in a mixture of isopropanol and water (3:1 v/v).

  • Addition of Base: To the stirred solution, add finely ground potassium hydroxide (1.2 eq) portion-wise. Stir the mixture at room temperature for 15 minutes to ensure complete deprotonation of the imidazole.

  • Addition of HOSA: In a separate beaker, carefully dissolve hydroxylamine-O-sulfonic acid (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the imidazole solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. A precipitate may form. If necessary, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold isopropanol.

  • Purification: The crude 1-amino-1H-imidazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Quantitative Data for the Synthesis of 1-amino-1H-imidazole
ReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
1H-Imidazole68.080.11.06.81 g
Hydroxylamine-O-sulfonic acid113.090.111.112.44 g
Potassium hydroxide56.110.121.26.73 g
Isopropanol---150 mL
Water---50 mL
Product 1-amino-1H-imidazole Expected Yield: 60-70%

Part 2: Synthesis of N-Amino-1H-imidazole-1-carboximidamide

The final step in the synthesis involves the guanidinylation of the primary amino group of 1-amino-1H-imidazole. Cyanamide is an excellent and straightforward reagent for this transformation, reacting with amines to form guanidines[3]. The reaction is typically carried out in a suitable solvent and may be facilitated by gentle heating.

Experimental Protocol: Guanidinylation of 1-amino-1H-imidazole

Materials and Equipment:

  • 1-amino-1H-imidazole (from Part 1)

  • Cyanamide

  • Ethanol

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1-amino-1H-imidazole (1.0 eq) synthesized in Part 1 in absolute ethanol.

  • Addition of Cyanamide: To the stirred solution, add cyanamide (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol. The crude N-Amino-1H-imidazole-1-carboximidamide can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product as a crystalline solid.

Quantitative Data for the Synthesis of N-Amino-1H-imidazole-1-carboximidamide
ReagentMolar Mass ( g/mol )MolesEquivalentsMass/Volume
1-amino-1H-imidazole83.090.051.04.15 g
Cyanamide42.040.061.22.52 g
Ethanol---50 mL
Product N-Amino-1H-imidazole-1-carboximidamide Expected Yield: 75-85%

Characterization of N-Amino-1H-imidazole-1-carboximidamide

The successful synthesis of the final product should be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=N, and the imidazole ring vibrations.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling Precautions

  • Hydroxylamine-O-sulfonic acid (HOSA) is a corrosive and hygroscopic solid. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place.

  • Potassium hydroxide (KOH) is a corrosive base. Avoid contact with skin and eyes.

  • Cyanamide is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The two-step synthetic protocol detailed in this application note provides a reliable and accessible method for the preparation of N-Amino-1H-imidazole-1-carboximidamide. By elucidating the rationale behind each synthetic step and providing clear, actionable protocols, this guide empowers researchers in drug discovery and medicinal chemistry to synthesize this novel scaffold for further investigation. The unique combination of the imidazole core and the aminoguanidine functionality in the target molecule presents exciting opportunities for the development of new therapeutic agents.

References

  • Hydroxylamine-O-sulfonic acid. In: Wikipedia. ; 2023. Accessed March 11, 2026. [Link]

  • Wallace, R. G. Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent. Aldrichimica Acta.
  • ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates.
  • Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates.
  • Synthesis of N-Substituted 1-Amino-2,3-dihydro-1H-imidazole-2-thione-N-nucleosides and S-Glycosylated Deriv
  • Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-1H-imidazol-1-ol and Its Deriv
  • Sulfonimidamide synthesis by amin
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.
  • Imidazole. In: Wikipedia. ; 2024. Accessed March 11, 2026. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Synthesis of heterocyclic hydroxylamine-o-sulfonates using HOSA.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
  • Cyanamide. In: Wikipedia. ; 2024. Accessed March 11, 2026. [Link]

  • Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Organic Syntheses.
  • Green reaction of N,N-disubstituted cyanamide 1 with primary aliphatic amines in water.
  • Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. PubMed.
  • Photoredox chemistry in the synthesis of 2-aminoazoles implicated in prebiotic nucleic acid... RSC Publishing.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • Reaction of cyanamides with N,N-binucleophiles.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Der Pharma Chemica.
  • Sequential MCR via Staudinger/Aza-Wittig versus Cycloaddition Reaction to Access Diversely Functionalized 1-Amino-1H-Imidazole-2(3H)-Thiones. MDPI.
  • 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.

Sources

Application

crystallization techniques for amino-imidazole carboximidamide

Application Note: Structural Elucidation and Isolation Strategies for 5-Aminoimidazole-4-Carboxamide (AICAR) and Its Macromolecular Complexes Executive Summary As a Senior Application Scientist, I approach the crystalliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Isolation Strategies for 5-Aminoimidazole-4-Carboxamide (AICAR) and Its Macromolecular Complexes

Executive Summary

As a Senior Application Scientist, I approach the crystallization of 5-aminoimidazole-4-carboxamide (AICAR) and its macromolecular complexes not as a series of empirical screens, but as a deterministic thermodynamic system. AICAR is a critical pharmaceutical intermediate and, in its phosphorylated ribonucleotide form (ZMP), a potent allosteric activator of AMP-activated protein kinase (AMPK)[1]. It also serves as the native substrate for ATIC (AICAR transformylase/IMP cyclohydrolase) in de novo purine biosynthesis[2].

This application note details field-proven protocols for both the small-molecule isolation of the AICAR active pharmaceutical ingredient (API) and the macromolecular co-crystallization of AICAR-protein complexes. By understanding the causality behind solvent selection, ligand saturation, and precipitant kinetics, researchers can establish self-validating workflows that guarantee high-resolution diffraction data.

Part 1: Mechanistic Rationale & System Thermodynamics

When crystallizing flexible metabolic enzymes like AMPK or ATIC, the apo-state often exhibits high conformational entropy, which precludes the formation of well-ordered crystal lattices. The introduction of AICAR acts as a "conformational lock."

Intracellularly, AICAR is converted by adenosine kinase into ZMP[1]. ZMP binds to the cystathionine β-synthase (CBS3) site of AMPK, shielding the kinase's Thr172 residue from dephosphorylation and locking the heterotrimer into an active conformation[1]. Similarly, saturating ATIC with AICAR reduces the free energy of the enzyme's flexible loops, stabilizing a single structural state necessary for X-ray diffraction[2].

Pathway AICAR AICAR (Small Molecule) Kinase Adenosine Kinase (Intracellular Phosphorylation) AICAR->Kinase ZMP ZMP (Active Ribonucleotide) Kinase->ZMP Target1 AMPK Heterotrimer (Allosteric Activation) ZMP->Target1 Binds CBS3 Site Target2 ATIC Enzyme (Purine Biosynthesis) ZMP->Target2 Substrate Binding

Biochemical transformation of AICAR and its divergent macromolecular targets.

Part 2: Small Molecule API Crystallization (AICAR Hydrochloride)

Before attempting macromolecular co-crystallization, the purity of the AICAR ligand is paramount. Impurities >1% act as crystal poisons, disrupting the protein lattice. We utilize an anti-solvent cooling crystallization method to isolate high-purity AICAR hydrochloride.

Causality of Solvent Choice: Water provides high thermodynamic solubility for the polar carboxamide and imidazole moieties. Ethanol acts as an anti-solvent; its addition lowers the dielectric constant of the medium, sharply decreasing AICAR's solubility and driving controlled supersaturation.

Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve 10 g of crude AICAR in 15 mL of deionized water heated to 60°C. Stir at 300 rpm until fully dissolved.

  • Clarification: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter.

    • Causality: This removes insoluble particulate matter that causes uncontrolled, heterogeneous nucleation.

  • Supersaturation Generation: Transfer to a jacketed reactor at 40°C. Slowly add 45 mL of absolute ethanol dropwise (1 mL/min) using a dosing pump.

  • Aging & Harvesting: Ramp the temperature down to 4°C at a rate of 0.5°C/min. Hold at 4°C for 4 hours to maximize yield. Filter the resulting crystals and dry under vacuum at 40°C for 12 hours.

Self-Validating Checkpoint 1 (Purity & Polymorphism): Analyze the dried crystals via HPLC (target >99.5% purity) and Powder X-Ray Diffraction (PXRD). A sharp, baseline-resolved PXRD pattern confirms the absence of amorphous crash-out, validating the cooling ramp rate.

Part 3: Macromolecular Co-Crystallization Workflows

To crystallize AICAR-bound complexes (e.g., ATIC or AMPK), we employ the hanging drop vapor diffusion method. The goal is to gently push the protein-ligand complex into the nucleation zone of the phase diagram without denaturing the protein.

Causality of Buffer & Ligand Excess: For ATIC, a 10-fold molar excess of AICAR is used[2]. This massive excess drives the binding equilibrium toward 100% occupancy, ensuring the protein population is conformationally homogeneous. For AMPK, HEPES buffer is strictly used instead of Tris[3]. Tris buffer exhibits a high temperature coefficient (ΔpKa/°C); shifting from a 4°C prep room to a 15°C crystallization incubator causes a pH drift in Tris that can dissolve nascent microcrystals. HEPES maintains a stable pH across this gradient[3].

Protocol: Hanging Drop Vapor Diffusion
  • Protein Preparation: Concentrate the purified recombinant protein (e.g., avian ATIC) to 25–30 mg/mL in a buffer containing 50 mM HEPES (pH 7.0–7.2) and 0.4 mM DTT[2].

    • Causality: DTT prevents the formation of intermolecular disulfide bonds that would cause non-specific aggregation.

  • Ligand Incubation: Add AICAR (or ZMP) powder directly to the protein solution to achieve a 10-fold molar excess. Incubate at 4°C for 2 hours[2].

    Self-Validating Checkpoint 2 (Monodispersity): Before setting drops, analyze the complex via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 validates that the ligand has not induced protein aggregation. If PDI > 0.2, abort and optimize buffer ionic strength.

  • Drop Setup: On a siliconized glass coverslip, mix 1.5 µL of the protein-ligand complex with 1.5 µL of the reservoir solution (e.g., PEG 4000 or 1.2–1.4 M Ammonium Sulfate)[2][4].

  • Equilibration: Invert the coverslip over a well containing 500 µL of reservoir solution. Seal with high-vacuum grease and incubate at 15°C–18°C[3][4].

    Self-Validating Checkpoint 3 (Supersaturation Trajectory): Inspect drops under a stereomicroscope at 24 hours. Clear drops indicate undersaturation (increase precipitant by 5%). Heavy, brownian precipitate indicates oversaturation (decrease precipitant by 10%). Phase separation (oil droplets) indicates the need for an additive screen.

Workflow Prep Protein Prep (25-30 mg/mL) Incubate Ligand Saturation (10x AICAR) Prep->Incubate Drop Drop Setup (1:1 Protein:Reservoir) Incubate->Drop Equilibrate Vapor Diffusion (15-18°C Incubation) Drop->Equilibrate

Hanging drop vapor diffusion workflow for AICAR-protein co-crystallization.

Part 4: Quantitative Data & Parameter Optimization

The following table summarizes the optimized crystallization parameters for various AICAR-protein complexes, demonstrating the versatility of precipitants required depending on the target's isoelectric point and surface entropy.

Target ProteinLigandCrystallization MethodPrimary Precipitant / ReservoirpHTempResolution
Avian ATIC [2]AICAR / MTXHanging DropPEG 4000 or MPEG 50007.0–7.24°C–18°C2.3 Å
MjPurP [4]AICAR / ATPHanging Drop1.2–1.4 M (NH₄)₂SO₄, 0.2 M NaCl4.1–4.318°C3.5 Å
Human AMPK [3]ZMP (AICAR-P)MicrobatchPEG 3350 (HEPES buffered)7.515°C2.8 Å

Note: When utilizing PEG-based precipitants (as seen with ATIC and AMPK), the polymer acts by volume exclusion, essentially competing with the protein for water molecules. Conversely, high-salt precipitants like Ammonium Sulfate (used for MjPurP) drive crystallization via "salting out," masking repulsive electrostatic charges on the protein surface.

References

  • [2] Crystallization and preliminary crystallographic investigations of avian 5-aminoimidazole-4-carboxamide ribonucleotide transformylase–inosine monophosphate cyclohydrolase expressed in Escherichia coli. International Union of Crystallography (IUCr). URL:

  • [4] Crystal Structure and Function of 5-Formaminoimidazole-4-carboxamide-1-β-d-ribofuranosyl 5′-Monophosphate Synthetase from Methanocaldococcus jannaschii. National Institutes of Health (NIH) / PMC. URL:

  • [3] Insulin receptor, AMPK and CPT-2: Crystallization experiments and structural characterization of three proteins relevant to diabetes mellitus. Universität zu Köln. URL:

  • [1] AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? MDPI. URL:

Sources

Method

Application Note: Reagents and Synthetic Protocols for 1H-Imidazole-1-carboximidamide

Introduction & Chemical Context 1H-Imidazole-1-carboximidamide (also known as imidazole-1-carboxamidine) is a highly versatile, electrophilic guanylating agent. In the realm of drug development and materials science, it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1H-Imidazole-1-carboximidamide (also known as imidazole-1-carboxamidine) is a highly versatile, electrophilic guanylating agent. In the realm of drug development and materials science, it serves as a critical building block for synthesizing complex guanidines—such as thrombin active site inhibitors—and for generating stable, open-shell organic species like Blatter radicals [1].

As a Senior Application Scientist, I have observed that the successful synthesis of this reagent is rarely a matter of simply mixing precursors. It hinges on precise pH control and the strategic use of hydrochloride salts to balance the nucleophilicity of the imidazole ring with the electrophilic activation of the cyano group. This guide details the mechanistic causality, reagent selection, and a self-validating protocol for synthesizing 1H-imidazole-1-carboximidamide hydrochloride.

Mechanistic Causality & Reagent Selection

The synthesis of unsubstituted 1H-imidazole-1-carboximidamide relies on the nucleophilic addition of the secondary nitrogen of imidazole to cyanamide.

  • The Electrophile (Cyanamide): Cyanamide features a highly electrophilic nitrile carbon. However, to undergo nucleophilic attack efficiently, it requires mild acid activation to form a transient, highly reactive nitrilium-like species.

  • The Nucleophile (Imidazole): Imidazole is a moderate nucleophile. If the reaction medium is too acidic (pH < 7), the imidazole is fully protonated ( pKa​≈7.0 ) and loses its nucleophilicity. Conversely, if the medium is too basic (pH > 10), cyanamide ( pKa​≈10.3 ) deprotonates into a less reactive anion, and competing hydration to urea dominates the pathway.

  • The Causality of pH 8–9: By utilizing imidazole hydrochloride and adjusting the aqueous solution to a pH of 8 to 9, we create a buffered, self-validating system. This "Goldilocks zone" ensures a sufficient concentration of free imidazole base to attack the cyanamide, while retaining enough protons in the system to transiently activate the cyano group [1].

Note: For researchers requiring N,N'-disubstituted imidazole-1-carboximidamides, commercial carbodiimides can be substituted for cyanamide, yielding crystalline hydrogen-bonded dimers [2]. For complex asymmetric syntheses, advanced guanylating reagents such as di(imidazole-1-yl)methanimine offer an alternative pathway [3].

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements and safety profiles for the primary synthetic route.

ReagentMW ( g/mol )EquivalentsAmountRole in SynthesisHazard Profile
Imidazole Hydrochloride 104.541.0 eq3.07 g (29.2 mmol)Nucleophile / Acid SourceSkin/Eye Irritant
Cyanamide ( NH2​CN ) 42.041.5 eq1.85 g (43.8 mmol)Electrophilic Amidine PrecursorToxic, Corrosive, Antabuse effect
Deionized Water 18.02Solvent15.0 mLReaction MediumNone
NaOH (10% aq) 40.00As neededTitrate to pH 8.5pH OptimizationCorrosive

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed with built-in In-Process Controls (IPCs) and analytical checkpoints. Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Step 1: Precursor Preparation & pH Tuning

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3.07 g of imidazole hydrochloride in 15.0 mL of deionized water.

  • Validation Checkpoint 1: Ensure complete dissolution. The solution must be completely transparent.

  • Insert a calibrated pH probe. Carefully add 10% aqueous NaOH dropwise until the pH stabilizes exactly between 8.0 and 8.5.

  • Causality Note: Failing to reach pH 8.0 will stall the reaction due to a lack of free nucleophile; exceeding pH 9.0 will cause the cyanamide to hydrolyze.

Step 2: Electrophile Addition

  • Cool the flask slightly in a water bath (20 °C).

  • Add 1.85 g of solid cyanamide in three equal portions over 10 minutes to prevent localized thermal spikes.

  • Validation Checkpoint 2: Monitor for a mild exotherm. The temperature should not exceed 30 °C during addition.

Step 3: Nucleophilic Addition (Reflux)

  • Attach a reflux condenser and heat the mixture to 100 °C (reflux) using an oil bath.

  • Maintain reflux for 12 to 16 hours.

  • Validation Checkpoint 3: Perform TLC (DCM/MeOH 9:1, UV/Iodine stain). The reaction is complete when the baseline imidazole spot is completely consumed.

Step 4: Isolation and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Remove the aqueous solvent under reduced pressure (rotary evaporation) until a crude residue forms.

  • Triturate and recrystallize the crude residue using a mixture of cold absolute ethanol and diethyl ether.

  • Filter the resulting white solid under a vacuum and dry in a desiccator overnight. Expected yield: ~48% (2.09 g).

Step 5: Analytical Validation (NMR)

  • Dissolve a 5 mg sample in DMSO−d6​ .

  • Validation Checkpoint 4: Acquire a 1H NMR spectrum (400 MHz). The product is validated if the following peaks are observed: δ 14.7 (bs, 1H, protonated amidine/HCl), 9.13 (s, 1H, imidazole C2-H), 7.68 (s, 2H, NH2​ ), 6.71 (s, 2H, imidazole C4-H, C5-H) [1].

Workflow Visualization

G N1 Imidazole HCl (Nucleophile Source) N3 Aqueous Reflux (pH 8.0 - 8.5, 100°C) N1->N3 Dissolution N2 Cyanamide (Electrophile) N2->N3 Portion-wise Addition N4 1H-Imidazole-1- carboximidamide HCl N3->N4 Nucleophilic Attack (12-16h) N5 Amine Guanylation (Drug/Radical Synthesis) N4->N5 Transamidation

Synthetic workflow of 1H-imidazole-1-carboximidamide and its downstream application in guanylation.

References

  • 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition. Journal of Organic Chemistry (2020).[Link]

  • Inversion symmetry and local vs. dispersive interactions in the nucleation of hydrogen bonded cyclic n-mer and tape of imidazolecarboxamidines. Beilstein Journal of Organic Chemistry (2008).[Link]

  • Synthesis of Chiral Bicyclic Guanidinium Salts using Di(imidazole-1-yl)methanimine. ACS Publications (2016).[Link]

Application

Application Note: A Proposed Framework for the Synthesis of Novel Guanidinium-Functionalized Imidazolium Ionic Liquids from N-Amino-1H-imidazole-1-carboximidamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a proposed synthetic framework for the novel use of N-Amino-1H-imidazole-1-carboximidamide as a precursor for a new class of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic framework for the novel use of N-Amino-1H-imidazole-1-carboximidamide as a precursor for a new class of ionic liquids (ILs). This unique starting material incorporates both an imidazole ring and a guanidine-like carboximidamide group, offering the potential to create ILs with a unique combination of properties derived from both imidazolium and guanidinium cations. We present two detailed protocols: a direct, single-step synthesis of a protic ionic liquid (PIL) via acid-base neutralization, and a two-step synthesis of an aprotic ionic liquid (AIL) through N-alkylation followed by anion metathesis. This guide provides the theoretical basis, step-by-step experimental procedures, characterization techniques, and troubleshooting advice to enable researchers to explore this promising new area of IL synthesis.

Introduction: Rationale and Potential

Ionic liquids (ILs) are organic salts with melting points typically below 100°C, valued for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] They are widely explored as green solvents and performance-enhancing materials in catalysis, electrochemistry, and drug delivery.[2][3] The most common ILs are based on cations like imidazolium, pyridinium, and ammonium.[4]

The precursor, N-Amino-1H-imidazole-1-carboximidamide (Figure 1), presents a compelling, untapped opportunity in IL design. Its structure is a hybrid, featuring:

  • An Imidazole Core: A foundational component of many highly stable and versatile ILs.[5] The unsubstituted N-3 position is a prime site for alkylation to form a classic imidazolium cation.[2]

  • A Carboximidamide Moiety: This group is structurally analogous to guanidine, one of the strongest organic bases. This high basicity makes it an excellent candidate for forming stable guanidinium-like cations through protonation (for PILs) or serving as a site for hydrogen bonding.[6] The delocalized charge in guanidinium systems contributes to their stability.[6]

The combination of these two functionalities in a single molecule could lead to ILs with enhanced hydrogen bonding capabilities, unique solvation characteristics, and potential applications as catalysts or in biological systems.[7][8] This guide proposes a systematic approach to synthesizing and characterizing these novel ILs.

Figure 1: Structure of N-Amino-1H-imidazole-1-carboximidamide Molecular Formula: C₄H₇N₅[9] Molecular Weight: 125.13 g/mol [9]

Proposed Synthesis of a Protic Ionic Liquid (PIL)

2.1. Scientific Principle Protic ionic liquids are formed through the simple proton transfer from a Brønsted acid to a Brønsted base.[6] This method is highly efficient and atom-economical. The carboximidamide group on the precursor is significantly more basic than the imidazole or amino nitrogens and will be selectively protonated. By reacting N-Amino-1H-imidazole-1-carboximidamide directly with a strong acid like bis(trifluoromethane)sulfonimide (HNTf₂), we can form the corresponding protic salt in a single step.

2.2. Experimental Workflow: Protic IL Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Synthesis cluster_2 Step 3: Purification Precursor 1. Dissolve Precursor in Ethyl Acetate Addition 3. Add Acid Dropwise to Precursor @ 0°C Precursor->Addition Acid 2. Prepare HNTf₂ Solution (in Ethyl Acetate) Acid->Addition Stirring 4. Stir at Room Temp for 12 hours Addition->Stirring Wash 5. Wash with Diethyl Ether Stirring->Wash Dry 6. Dry under High Vacuum Wash->Dry Product Final Protic Ionic Liquid Dry->Product

Caption: Workflow for one-step protic ionic liquid synthesis.

2.3. Detailed Protocol: Synthesis of [N-Amino-1H-imidazol-1-yl(amino)methaniminium][NTf₂]

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve N-Amino-1H-imidazole-1-carboximidamide (1.25 g, 10 mmol) in 30 mL of anhydrous ethyl acetate.

    • Prepare a solution of bis(trifluoromethane)sulfonimide (HNTf₂, 2.81 g, 10 mmol) in 15 mL of anhydrous ethyl acetate.

  • Reaction:

    • Place the flask containing the precursor solution in an ice bath and stir with a magnetic stir bar.

    • Add the HNTf₂ solution dropwise over 20 minutes using a dropping funnel. A precipitate is expected to form.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for 12 hours under a nitrogen atmosphere.

  • Purification and Isolation:

    • If a solid precipitate has formed, collect it by vacuum filtration. If an oil has formed, decant the ethyl acetate supernatant.

    • Wash the product (either solid or oil) three times with 20 mL portions of anhydrous diethyl ether to remove any unreacted starting materials.

    • Dry the resulting product under high vacuum at 50°C for 24 hours to remove all volatile residues. The final product should be a viscous liquid or a low-melting solid.

Proposed Synthesis of an Aprotic Ionic Liquid (AIL)

3.1. Scientific Principle The synthesis of aprotic ILs is a two-step process.[10]

  • Quaternization: This step involves the alkylation of a nitrogen atom to form a quaternary ammonium cation. For our precursor, the most nucleophilic and sterically accessible site is the N-3 position of the imidazole ring, following the well-established Sₙ2 pathway for imidazolium salt synthesis.[2][11]

  • Anion Metathesis (Exchange): The initial product of quaternization is typically a halide salt (e.g., bromide), which often has a high melting point. To produce a room-temperature ionic liquid, the halide is exchanged for a more suitable anion, such as tetrafluoroborate ([BF₄]⁻) or bis(trifluoromethane)sulfonimide ([NTf₂]⁻). This is an equilibrium-driven reaction where the precipitation of an inorganic salt (e.g., NaBr) drives the reaction to completion.[10]

3.2. Experimental Workflow: Aprotic IL Synthesis

G cluster_0 Part A: Quaternization cluster_1 Part B: Anion Metathesis cluster_2 Part C: Final Purification Step1 1. Dissolve Precursor & 1-Bromobutane in ACN Step2 2. Reflux for 48 hours Step1->Step2 Step3 3. Cool and Remove Solvent Step2->Step3 Intermediate Intermediate Bromide Salt Step3->Intermediate Step4 4. Dissolve Intermediate in Acetone Intermediate->Step4 Step6 6. Stir at Room Temp for 24 hours Step4->Step6 Step5 5. Add NaBF₄ Step5->Step6 Step7 7. Filter off NaBr Precipitate Step6->Step7 Step8 8. Remove Acetone Step7->Step8 Step9 9. Dry under High Vacuum Step8->Step9 Product Final Aprotic Ionic Liquid Step9->Product

Caption: Workflow for two-step aprotic ionic liquid synthesis.

3.3. Detailed Protocol: Synthesis of 3-Butyl-1-(N-aminocarboximidamido)-1H-imidazol-3-ium Tetrafluoroborate

Part A: Quaternization

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine N-Amino-1H-imidazole-1-carboximidamide (1.25 g, 10 mmol) and 1-bromobutane (1.51 g, 11 mmol, 1.1 equivalents).

    • Add 50 mL of anhydrous acetonitrile as the solvent.

  • Synthesis:

    • Heat the mixture to reflux (approx. 82°C) and maintain for 48 hours with vigorous stirring. Monitor the reaction progress using TLC.

    • After 48 hours, allow the mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator to yield the crude intermediate bromide salt, which may be a solid or a viscous oil.

Part B: Anion Metathesis

  • Reaction Setup:

    • Dissolve the entire crude bromide salt from Part A in 50 mL of anhydrous acetone.

    • Add sodium tetrafluoroborate (NaBF₄) (1.21 g, 11 mmol, 1.1 equivalents) to the solution.

  • Synthesis:

    • Stir the resulting suspension vigorously at room temperature for 24 hours. A fine white precipitate (NaBr) will form.

  • Purification and Isolation:

    • Remove the sodium bromide precipitate by vacuum filtration through a pad of Celite.

    • Wash the filter cake with 10 mL of acetone to recover any residual product.

    • Combine the filtrates and remove the acetone under reduced pressure.

    • The resulting crude IL should be washed with diethyl ether (3 x 20 mL) to remove any remaining organic impurities.

    • Dry the final product under high vacuum at 60°C for 48 hours to yield the pure aprotic ionic liquid.

Characterization and Data Analysis

To confirm the successful synthesis and purity of the novel ILs, a suite of analytical techniques is required.

TechniquePurposeExpected Observations
¹H & ¹³C NMR Structural verification and purity assessment.Disappearance of starting material signals. For AIL, appearance of new peaks corresponding to the butyl chain. For PIL, characteristic shifts in protons near the protonated guanidinium group.
FT-IR Spectroscopy Functional group analysis.Confirmation of C=N, N-H, and C-N stretches. For the [BF₄]⁻ anion, a strong, broad peak around 1050 cm⁻¹ is expected. For [NTf₂]⁻, characteristic S=O and C-F stretches will be present.
Mass Spectrometry (ESI-MS) Confirmation of ionic composition.In positive ion mode, a peak corresponding to the mass of the synthesized cation should be observed. In negative ion mode, a peak for the corresponding anion ([BF₄]⁻ or [NTf₂]⁻) will confirm the exchange.
Thermal Analysis (TGA/DSC) Determination of thermal stability and phase transitions.TGA will determine the decomposition temperature, a key measure of stability. DSC will reveal the melting point (Tm) or glass transition temperature (Tg), confirming its nature as an ionic liquid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Quaternization) Insufficient reaction time or temperature; impure starting materials.Extend reflux time to 72 hours. Ensure all reagents and solvents are anhydrous.
Product is a High-Melting Solid Incomplete anion exchange; residual halide salts.Increase the equivalents of the anion source (e.g., NaBF₄) to 1.2. Ensure vigorous stirring. Wash the final product with a small amount of cold deionized water if the IL is hydrophobic.
Product Contaminated with Starting Materials Incorrect stoichiometry; insufficient washing.Ensure correct molar ratios. Increase the number and volume of diethyl ether washes during the purification step.
Low Yield Product loss during transfers or filtration; side reactions.Use a minimal amount of solvent for transfers. Ensure the inorganic salt precipitate is thoroughly washed to recover all product.

Safety Precautions

  • N-Amino-1H-imidazole-1-carboximidamide: Handle with care. While specific toxicity data is limited, related imidazole compounds can cause skin and eye irritation.[12]

  • Alkyl Halides (e.g., 1-bromobutane): These are volatile, flammable, and potentially toxic. Handle only in a well-ventilated fume hood.

  • Acids and Anion Sources: HNTf₂ is highly corrosive. NaBF₄ is toxic if ingested. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves at all times.

  • General: Follow standard laboratory safety procedures. Install and have ready access to a safety shower and eye bath.[12]

Conclusion

The use of N-Amino-1H-imidazole-1-carboximidamide as a building block for ionic liquids represents a novel and promising research direction. The proposed protocols, grounded in established principles of ionic liquid synthesis, provide a clear pathway for creating both protic and aprotic ILs with unique structural features. The successful synthesis of these compounds will enable the exploration of their physical properties and potential applications, contributing to the expanding field of ionic liquid chemistry.

References

  • Scientific.Net. (n.d.). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Scientific.Net. [Link]

  • Scholars' Mine. (n.d.). Synthesis and toxicity studies of imidazolium-based ionic liquids. Missouri University of Science and Technology. [Link]

  • Chemsrc. (2025, September 5). N-Amino-1H-imidazole-1-carboximidamide | CAS#:1016162-38-1. Chemsrc.com. [Link]

  • Mao, F.-F., et al. (2021). Synthesis of Guanidinium-Based Poly(ionic liquids) with Nonporosity for Highly Efficient SO2 Capture from Flue Gas. Industrial & Engineering Chemistry Research, 60(16), 5863–5871. [Link]

  • Al-Shatri, A. H., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules, 27(15), 4983. [Link]

  • Malaquias, P. V. C., et al. (2021). Ionic Liquid-Based Materials for Biomedical Applications. Nanomaterials, 11(9), 2401. [Link]

  • ResearchGate. (2026, January 19). (PDF) Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Synthesis and properties of new functionalized guanidinium based ionic liquids as non-toxic versatile organic materials | Request PDF. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023, February 3). Anion and ether group influence in protic guanidinium ionic liquids. RSC Publishing. [Link]

  • Geng, Z., et al. (2022). Guanidinium-Based Ionic Liquids for High-Performance SO2 Capture and Efficient Conversion for Cyclic Sulfite Esters. Industrial & Engineering Chemistry Research, 61(13), 4586–4595. [Link]

  • Jassim, H. I. (n.d.). Synthesis and physical study of new ionic liquids based imidazolium salts. [Link]

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Method

Application Notes and Protocols for the Laboratory Scale-Up of N-Amino-1H-imidazole-1-carboximidamide

Introduction: The Significance of N-Amino-1H-imidazole-1-carboximidamide N-Amino-1H-imidazole-1-carboximidamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Amino-1H-imidazole-1-carboximidamide

N-Amino-1H-imidazole-1-carboximidamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The imidazole core is a well-established pharmacophore present in numerous biologically active molecules. The addition of an N-amino group and a carboximidamide (guanidinyl) moiety introduces unique structural and electronic features, enhancing the potential for targeted biological interactions. Specifically, the 1-amino-1H-imidazole-5-carboxamide scaffold has been identified as a novel hinge-binder for kinase inhibitors, highlighting the importance of this structural motif in developing new therapeutic agents.[1] This guide provides a comprehensive overview of a proposed synthetic route for N-Amino-1H-imidazole-1-carboximidamide, detailed laboratory-scale protocols, and critical considerations for process scale-up.

Proposed Synthetic Pathway

Due to the absence of a direct, published synthesis for N-Amino-1H-imidazole-1-carboximidamide, a plausible three-step synthetic route is proposed, commencing from readily available starting materials. This pathway is designed to be robust and amenable to laboratory scale-up.

G A Step 1: Imidazole Synthesis (Debus Synthesis) B Step 2: N-Amination of Imidazole A->B 1H-Imidazole C Step 3: Guanidinylation of 1-Aminoimidazole B->C 1-Aminoimidazole P N-Amino-1H-imidazole-1-carboximidamide (Final Product) C->P Introduction of Carboximidamide Group

Caption: Proposed three-step synthetic workflow for N-Amino-1H-imidazole-1-carboximidamide.

Part 1: Laboratory-Scale Synthesis Protocols

This section provides detailed, step-by-step protocols for the synthesis of N-Amino-1H-imidazole-1-carboximidamide at the laboratory scale.

Step 1: Synthesis of 1H-Imidazole

The Debus synthesis is a well-established and reliable method for the preparation of imidazoles from a dicarbonyl compound, an aldehyde, and ammonia.[2]

Protocol 1: Debus Synthesis of 1H-Imidazole

  • Materials:

    • Glyoxal (40% aqueous solution)

    • Formaldehyde (37% aqueous solution)

    • Ammonium hydroxide (28-30% aqueous solution)

    • Ethanol

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a well-ventilated fume hood, combine glyoxal and formaldehyde in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Slowly add ammonium hydroxide to the mixture with continuous stirring. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

    • Once the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude imidazole.

    • Further purification can be achieved by recrystallization from a suitable solvent like toluene or by vacuum distillation.

ParameterValue
Reactant Molar Ratio
Glyoxal1.0
Formaldehyde1.0
Ammonia2.0
Typical Yield 40-60%
Step 2: N-Amination of 1H-Imidazole

The N-amination of imidazoles can be achieved using various aminating agents. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for the amination of nitrogen heterocycles.[3][4][5]

Protocol 2: N-Amination of 1H-Imidazole using HOSA

  • Materials:

    • 1H-Imidazole

    • Hydroxylamine-O-sulfonic acid (HOSA)

    • Sodium hydroxide

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Deionized water

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 1H-imidazole in water in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid in water and cool it in an ice bath.

    • Slowly add the cold HOSA solution to the imidazole solution via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly add a solution of sodium hydroxide to neutralize the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-aminoimidazole.

    • The crude product can be purified by column chromatography on silica gel.

ParameterValue
Reactant Molar Ratio
1H-Imidazole1.0
HOSA1.1-1.5
Sodium HydroxideTo neutral pH
Typical Yield 50-70%
Step 3: Guanidinylation of 1-Aminoimidazole

The final step involves the introduction of the carboximidamide group. This can be achieved through various guanidinylation methods. A plausible approach is the reaction of 1-aminoimidazole with cyanogen bromide.[6][7][8]

Protocol 3: Guanidinylation of 1-Aminoimidazole with Cyanogen Bromide

  • Materials:

    • 1-Aminoimidazole

    • Cyanogen bromide (handle with extreme caution in a certified fume hood)

    • Anhydrous acetonitrile

    • Triethylamine

    • Diethyl ether

  • Equipment:

    • Schlenk flask or a round-bottom flask with a septum

    • Magnetic stirrer

    • Syringes for reagent transfer

  • Procedure:

    • EXTREME CAUTION: Cyanogen bromide is highly toxic. All manipulations must be performed in a well-ventilated and certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • Dissolve 1-aminoimidazole in anhydrous acetonitrile in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate, dry flask, prepare a solution of cyanogen bromide in anhydrous acetonitrile.

    • Slowly add the cyanogen bromide solution to the 1-aminoimidazole solution via syringe.

    • After the addition, add triethylamine dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture may form a precipitate. If so, collect the solid by filtration. If no precipitate forms, the product can be precipitated by the addition of diethyl ether.

    • Wash the crude product with cold diethyl ether and dry under vacuum to yield N-Amino-1H-imidazole-1-carboximidamide.

    • Further purification can be achieved by recrystallization.

ParameterValue
Reactant Molar Ratio
1-Aminoimidazole1.0
Cyanogen Bromide1.0-1.2
Triethylamine1.1-1.5
Typical Yield 40-60%

Part 2: Scale-Up Considerations

Transitioning from laboratory-scale synthesis to a larger scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

G cluster_0 Process Development cluster_1 Scale-Up Execution cluster_2 Quality & Control A Route Scouting & Process Optimization B Raw Material Sourcing & Qualification A->B C Analytical Method Development B->C D Pilot Plant Batch (Non-GMP) C->D E Process Safety Assessment (HAZOP) D->E F GMP Manufacturing E->F G In-Process Controls (IPCs) F->G H Final Product QC & Release G->H I Stability Studies H->I

Caption: A generalized workflow for the scale-up of a chemical synthesis process.

Key Scale-Up Challenges and Mitigation Strategies
Challenge Mitigation Strategies
Exothermic Reactions The Debus synthesis and the N-amination step can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement robust temperature control systems in the reactor, such as cooling jackets and internal cooling coils. Consider semi-batch or continuous-flow processing to manage heat release.
Mixing Efficiency Inadequate mixing can lead to localized hot spots, side reactions, and reduced yields. Select appropriate reactor geometry and agitator design to ensure efficient mixing. For solid-liquid mixtures, ensure adequate suspension of solids.
Reagent Addition The rate of addition of reagents, particularly in exothermic reactions, is critical. Utilize automated dosing systems for controlled and consistent reagent addition.
Handling of Hazardous Materials The use of cyanogen bromide in the final step poses significant safety risks. At scale, this requires specialized handling procedures, including closed-system transfers and dedicated scrubber systems to neutralize any toxic vapors. Consider alternative, less hazardous guanidinylating reagents for large-scale production.[9][10][11]
Product Isolation and Purification Filtration and drying processes that are straightforward in the lab can be challenging at scale. Evaluate different isolation techniques such as centrifugation. Optimize crystallization conditions to ensure consistent particle size and purity.
Process Analytical Technology (PAT) Implement in-process controls (IPCs) using techniques like HPLC or spectroscopic methods to monitor reaction progress and quality in real-time, allowing for timely adjustments.[1]

Part 3: Safety and Analytical Protocols

Safety Precautions
  • General: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Cyanogen Bromide: This reagent is highly toxic and should only be handled by trained personnel in a certified chemical fume hood with appropriate safety measures in place. A dedicated neutralization solution (e.g., sodium hypochlorite) should be readily available.

  • Hydroxylamine-O-sulfonic acid: HOSA is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Emergency Procedures: Ensure that safety showers and eyewash stations are easily accessible. Be familiar with the location and use of fire extinguishers.

Analytical Quality Control

Consistent product quality is paramount. The following analytical techniques are recommended for monitoring the synthesis and for the final product release.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring reaction progress, identifying impurities, and determining the purity of the final product. A reverse-phase method with UV detection is generally suitable for imidazole-containing compounds.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the molecular weight of intermediates and the final product, as well as for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the identity of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups and to monitor the progress of reactions where these groups are transformed.

Conclusion

The proposed synthetic route and accompanying protocols provide a solid foundation for the laboratory-scale synthesis of N-Amino-1H-imidazole-1-carboximidamide. Successful scale-up of this process will depend on a thorough understanding of the reaction thermodynamics, careful process optimization, and a stringent adherence to safety protocols, particularly when handling hazardous reagents. The analytical methods outlined will be crucial for ensuring the quality and consistency of the final product, which is of utmost importance for its potential applications in research and drug development.

References

  • Braun, M. The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. Science of Synthesis, 2007, 35, 357-360.
  • Black, D. StC., et al. Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2? Australian Journal of Chemistry, 1999, 52(8), 755-759.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Pereshivko, O. P., et al. Fast Assembly of 1H-Imidazo[1,2-a]imidazol-5-amines via Groebke–Blackburn–Bienaymé Reaction with 2-Aminoimidazoles. Synlett, 2013, 24(03), 351-354.
  • A2B Chem. 1H-Imidazole-1-carboxamide, N-methyl-.
  • Enamine. Methyl 1H-imidazole-1-carboxylate.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Google Patents. CN102408358A - One-step safety production method of guanidine nitrate.
  • Cik, G., et al.
  • de Oliveira, C. S. A., et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 2023, 28(2), 794.
  • de Oliveira, C. S. A., et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 2023, 20(1), 1-20.
  • Loidl, M., et al. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, 2017, (122), e55591.
  • Wikipedia. Hydroxylamine-O-sulfonic acid.
  • ResearchGate. Synthesis of Guanidines and Some of Their Biological Applications.
  • Organic Process Research & Development. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. 2021, 25(3), 634-640.
  • Royal Society of Chemistry. Analytical Methods.
  • CymitQuimica. Guanidinylation.
  • SIELC Technologies. Separation of 1H-Imidazole-4-carboxamide, 5-amino- on Newcrom R1 HPLC column.
  • ResearchGate. Amination of bi‐imidazoles using HOSA as an aminating agent.
  • Wallace, R. G. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 1980, 13(1), 3-11.
  • ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 2025.
  • Wikipedia. Imidazole.
  • National Institutes of Health. Preparation of Mono-Cbz Protected Guanidines.
  • ResearchGate. ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines.
  • ResearchGate. Scale-Up Syntheses of Amino Acid NCAs.
  • Defense Technical Information Center. Process Engineering Design for Manufacture of Guanidine Nitrate. Volume II. Appendices.
  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • BenchChem. challenges in the multi-step synthesis of 4-Amino-1H-imidazol-1-ol.
  • National Institutes of Health. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
  • BenchChem. Challenges in the scale-up synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione.
  • ResearchGate. ChemInform Abstract: Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N-1 or Bromination at C-2?.
  • Science of Synthesis. 35.2.1.7.1 Method 1: Synthesis from Amines by the von Braun Reaction.
  • Organic Process Research & Development. Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. 2021, 25(3), 634-640.
  • National Institutes of Health. A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine.
  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. 2025, 1(1), 1.
  • ChemRxiv. Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent.
  • Shimadzu. Analytical Methods for Amino Acids.
  • National Institutes of Health. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines.

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Application

Sustainable Synthesis of Nitrogen-Rich Heterocycles: Mechanochemical and Deep Eutectic Solvent (DES) Protocols

Executive Summary Nitrogen-rich heterocycles, particularly 1,2,3-triazoles and pyrazoles, are privileged pharmacophores in drug discovery and agricultural chemistry. Traditional synthetic routes for these scaffolds often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-rich heterocycles, particularly 1,2,3-triazoles and pyrazoles, are privileged pharmacophores in drug discovery and agricultural chemistry. Traditional synthetic routes for these scaffolds often rely on hazardous volatile organic solvents (e.g., DMF, DMSO), extensive thermal energy, and complex chromatographic workups, leading to significant chemical waste. This application note details two validated, field-proven green chemistry methodologies: the mechanochemical Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the multicomponent synthesis of pyrazoles in Deep Eutectic Solvents (DES). By eliminating toxic solvents and leveraging intrinsic catalytic media, these protocols offer scalable, high-yield alternatives with drastically reduced Environmental Factors (E-factors).

Mechanistic Insights & Causality in Green Methodologies
Mechanochemistry (Ball-Milling) for CuAAC

The traditional CuAAC "click" reaction in solution requires copper salts, reducing agents, and solvents. It often struggles with the solubility of organic azides and presents severe safety hazards due to the potential accumulation of explosive azide intermediates[1]. Mechanochemistry bypasses these limitations by utilizing mechanical force (grinding/milling) to drive the activation energy. By using a copper milling vial or bronze microparticles, the reaction vessel itself acts as the catalyst source. The kinetic energy continuously exposes fresh, active Cu(0)/Cu(I) surfaces through mechanical abrasion[1][2].

Causality of the System: This self-catalyzing, solvent-free environment shifts the rate-determining step. It allows for the in situ generation of the alkyl azide, which is immediately consumed by the Cu-catalyzed cycloaddition with the alkyne. This prevents hazardous buildup while achieving remarkable E-factors as low as 0.38[1][2].

Deep Eutectic Solvents (DES) for Multicomponent Pyrazole Synthesis

DESs are formed by complexing a hydrogen bond donor (HBD), such as urea, with a hydrogen bond acceptor (HBA), such as choline chloride, creating a liquid phase with a melting point significantly lower than its individual components[3].

Causality of the System: In the multicomponent synthesis of pyrazoles, the DES is not merely a benign solvent; it is mechanistically active. The extensive hydrogen-bonding network of the DES activates the electrophilic carbonyl and cyano groups of the substrates (e.g., aldehydes and malononitrile). This lowers the activation barrier, accelerating nucleophilic attack and subsequent cyclization without the need for additional Lewis or Brønsted acid catalysts[3][4]. Furthermore, the DES can be recovered by simple aqueous extraction and reused, ensuring high atom economy[3][4].

Conceptual Workflow: Traditional vs. Green Synthesis

G cluster_traditional Traditional Synthesis cluster_green Green Chemistry Approach T1 Hazardous Solvents & High Heat T2 Lengthy Workup (Chromatography) T1->T2 T3 High E-Factor (Excess Waste) T2->T3 G1 Alternative Media (DES / Ball-Milling) G2 Aqueous Precipitation or Direct Extraction G1->G2 G3 Low E-Factor (High Atom Economy) G2->G3

Workflow comparison: Traditional vs. Green Chemistry synthesis of N-heterocycles.

Protocol 1: Mechanochemical One-Pot Synthesis of 1,2,3-Triazoles

Objective: Solvent-free, one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl halides, sodium azide, and terminal alkynes.

Materials:

  • Planetary ball mill (e.g., Retsch PM 100).

  • Copper milling vial (10 mL) and copper milling balls (2 x 5 mm).

  • Reagents: Benzyl bromide (1.0 mmol), sodium azide (1.2 mmol), phenylacetylene (1.0 mmol).

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the copper milling vial and balls are clean and dry.

    • Causality: The elemental copper surface will undergo mechanical abrasion to generate the catalytic Cu(I) species in situ; surface oxidation must be minimal prior to use to ensure rapid initiation[1].

  • Reagent Loading: Add sodium azide (1.2 mmol), benzyl bromide (1.0 mmol), and phenylacetylene (1.0 mmol) directly into the copper vial. Do not add any solvent.

  • Milling: Seal the vial and mill at 400 rpm for 60 minutes.

    • Causality: The kinetic energy from the milling balls facilitates the sluggish nucleophilic substitution to form benzyl azide in situ. Because the Cu-catalyzed cycloaddition with phenylacetylene is extremely fast under these conditions, the azide is consumed immediately, rendering the process self-validating and safe from explosive accumulation[1].

  • Product Recovery: Open the vial in a fume hood. Extract the solid mixture with a minimal amount of ethyl acetate (2 x 5 mL) to dissolve the organic product, leaving the unreacted inorganic salts behind.

  • Purification: Filter the extract and evaporate the solvent under reduced pressure. The resulting 1-benzyl-4-phenyl-1H-1,2,3-triazole is typically >95% pure and requires no column chromatography.

Protocol 2: Multicomponent Synthesis of Pyrazoles in Choline Chloride/Urea DES

Objective: Catalyst-free, four-component synthesis of pyrano[2,3-c]pyrazoles using a recyclable DES.

Materials:

  • Choline chloride (ChCl) and Urea.

  • Reagents: Hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol).

Step-by-Step Methodology:

  • DES Preparation: Mix Choline chloride and Urea in a 1:2 molar ratio in a round-bottom flask. Heat the mixture at 80°C with magnetic stirring until a clear, homogeneous liquid forms (approx. 30 mins).

    • Causality: The thermal energy disrupts the individual crystal lattices, allowing the urea (HBD) and ChCl (HBA) to form a stable, low-melting eutectic network. The visual transition to a clear liquid self-validates the successful formation of the DES[3].

  • Reaction Initiation: Cool the DES to room temperature. Add hydrazine hydrate, ethyl acetoacetate, the aromatic aldehyde, and malononitrile sequentially to 2.0 g of the DES.

  • Stirring: Stir the mixture at 60°C for 15-20 minutes.

    • Causality: The DES hydrogen-bond network activates the electrophilic centers of the aldehyde and ethyl acetoacetate, driving the Knoevenagel condensation and subsequent Michael addition/cyclization cascade without external catalysts[3].

  • Workup & Precipitation: Add 10 mL of cold distilled water to the reaction flask and stir for 5 minutes.

    • Causality: The pyrazole product will precipitate out of the aqueous phase because it is insoluble in water, whereas the ChCl/Urea DES is highly water-soluble. This differential solubility acts as a self-purifying mechanism[3][4].

  • Filtration and DES Recovery: Filter the solid product and wash with cold water. To recycle the DES, evaporate the aqueous filtrate under vacuum at 80°C to remove water. The recovered DES can be reused for up to 4 cycles with negligible loss in catalytic activity[3][4].

Quantitative Data & Green Metrics

The following table summarizes the efficiency and environmental impact of the green protocols compared to traditional solution-phase synthesis.

MetricTraditional CuAAC (Solution)Mechanochemical CuAACTraditional Pyrazole (Reflux)DES Pyrazole Synthesis
Solvent DMF / H₂ONone (Solvent-Free)Ethanol / Acetic AcidChCl/Urea (Recyclable)
Catalyst CuSO₄ / Na-AscorbateCu Vial (Self-catalyzing)Piperidine or AcidNone (DES acts as catalyst)
Reaction Time 12 - 24 hours1 hour4 - 8 hours15 - 20 minutes
Yield 75 - 85%>95%60 - 70%90 - 96%
E-Factor > 15.0~ 0.38> 20.0< 2.0
Purification Column ChromatographyDirect ExtractionRecrystallizationAqueous Precipitation
References
  • [3] Title: Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity Source: Frontiers URL: [Link]

  • [4] Title: Efficient natural deep eutectic solvent mediated synthesis of highly substituted pyrazole-4-carbonitrile derivatives Source: ResearchGate URL: [Link]

  • [1] Title: A multi-component CuAAC reaction using a copper reaction vial Source: Green Chemistry (RSC) URL:[Link]

  • [2] Title: Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst Source: PMC (NIH) URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Amino-1H-imidazole-1-carboximidamide

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of N-Amino-1H-imidazole-1-carboximidamide. This document is designed for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-Amino-1H-imidazole-1-carboximidamide. This document is designed for researchers and drug development professionals navigating the complexities of synthesizing this unique molecular scaffold. The structure presents a significant synthetic challenge due to the presence of a reactive N-amino-imidazole core coupled with a highly basic guanidinyl moiety.

This guide provides a rationally designed synthetic strategy, troubleshooting for common issues, and detailed protocols based on established chemical principles. We will address the synthesis in two primary stages: the formation of the N-amino-imidazole precursor and its subsequent guanylation.

Overall Synthetic Strategy

A direct, one-pot synthesis of the target molecule is not well-documented in current literature. Therefore, a robust, multi-step approach is proposed. This strategy offers distinct control points for troubleshooting and optimization.

G cluster_0 Part 1: N-Amino-Imidazole Core Synthesis cluster_1 Part 2: Guanylation cluster_2 Part 3: Purification & Isolation A Starting Materials (e.g., α-haloketone, hydrazine derivative) B Cyclization Reaction A->B Reagents & Conditions C 1-Amino-1H-imidazole Precursor B->C Purification D Guanylation Reaction C->D Guanylating Agent E Target Molecule: N-Amino-1H-imidazole-1-carboximidamide D->E Crude Product F Purification (e.g., Recrystallization, Chromatography) E->F G Final Product as Salt (e.g., HCl, TFA salt) F->G G cluster_0 Reaction Pathways Start 1-Amino-Imidazole Precursor + Guanylating Agent Desired Desired Product: Monoguanylation at N1-Amino Start->Desired Controlled Conditions (Correct Stoichiometry, Temp.) Side1 Side Product 1: Reaction at Imidazole Ring Nitrogen (if unprotected C-NH) Start->Side1 Competing Nucleophilic Sites Side2 Side Product 2: Bis-guanylation or Oligomerization Start->Side2 Excess Guanylating Agent Side3 Side Product 3: Degradation of Imidazole Ring Start->Side3 Harsh Conditions (High Temp., Wrong pH)

Optimization

Technical Support Center: Purification of N-Amino-1H-imidazole-1-carboximidamide

Welcome to the dedicated technical support guide for the purification of crude N-Amino-1H-imidazole-1-carboximidamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detail...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of crude N-Amino-1H-imidazole-1-carboximidamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. The unique structural characteristics of this molecule—namely the polar imidazole core, a nucleophilic N-amino group, and a strongly basic carboximidamide (guanidine) moiety—present specific challenges that this guide aims to address.

Understanding the Challenge

N-Amino-1H-imidazole-1-carboximidamide is a highly polar, strongly basic compound. Its purification is often complicated by:

  • High Polarity: Leading to poor solubility in common non-polar organic solvents and strong retention on normal-phase silica gel.

  • Strong Basicity (pKa > 13): The guanidine-like carboximidamide group readily protonates, making the compound highly water-soluble as a salt and prone to strong interactions with acidic media, including standard silica gel.[1]

  • Potential for Impurities: Synthesis can result in starting materials, incompletely substituted intermediates, and side-products from the reactive guanidine moiety.[2][3]

  • Hygroscopic Nature: The free base is likely to be hygroscopic, complicating handling and accurate weighing.

This guide provides structured solutions to navigate these challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during the purification of N-Amino-1H-imidazole-1-carboximidamide in a question-and-answer format.

Question 1: My product oils out during recrystallization instead of forming crystals. What's wrong?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. This is common with highly polar compounds or when the solution is supersaturated with impurities.

Causality & Solution:

  • Cause: The chosen solvent may be too good, or the solution is cooling too rapidly. Impurities can also lower the melting point of your product, leading to a molten state.

  • Solution Strategy:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[4]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move it directly to an ice bath. Slow cooling is critical for forming a stable crystal lattice.[5]

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled solution to initiate crystallization.[4]

    • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Consider a two-solvent system where the compound is soluble in the first solvent and insoluble in the second (e.g., Methanol/Toluene or Ethanol/Diethyl Ether). Dissolve the crude product in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until turbidity persists.[6]

Question 2: My compound streaks badly on a silica gel TLC plate and gives very poor separation during column chromatography.

Answer: This is a classic sign of a highly polar, basic compound interacting too strongly with the acidic silica gel. The carboximidamide group is protonated by the acidic silanol groups on the silica surface, causing irreversible binding or slow, uneven elution.

Causality & Solution:

  • Cause: Strong acid-base interaction between the basic analyte and acidic stationary phase.

  • Solution Strategy:

    • Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et3N) or ammonia in methanol (for highly polar systems).[7] This neutralizes the acidic sites on the silica and ensures your compound elutes as the free base.

    • Use a Different Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[8]

      • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is often more effective. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier.[9]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar molecules that show little or no retention in reversed-phase chromatography.[9]

    • Dry Loading with an Inert Support: If using silica, consider dry loading your crude material. Pre-adsorb the compound onto a small amount of Celite or deactivated silica (pre-treated with a base) rather than dissolving it in a solvent. This can lead to a more uniform application onto the column.

Question 3: My yield is very low after purification. Where is my product going?

Answer: Low recovery can be due to several factors, from incomplete extraction to irreversible binding to a stationary phase or degradation.

Causality & Solution:

  • Cause 1: Irreversible Adsorption on Silica Gel: As discussed in Q2, your strongly basic compound may be permanently stuck to the acidic silica column.

    • Solution: Use the strategies from Q2 (basified eluent, alternative stationary phase). If you suspect product is on the column, you can try flushing with a highly polar, basic solvent like 10% ammonia in methanol, but this often yields impure material.

  • Cause 2: Product Remains in the Recrystallization Mother Liquor: The chosen recrystallization solvent might be too good, even when cold, or you may have used too much of it.[10]

    • Solution: Concentrate the mother liquor (the liquid left after filtering the crystals) by boiling off some solvent and cool again to try and obtain a second crop of crystals.[5] Be aware that the second crop may be less pure.

  • Cause 3: Degradation: N-aminoazoles can be sensitive to acidic conditions or prolonged heating. The stability of the carboximidamide group under various pH and temperature conditions should also be considered.

    • Solution: Use purification methods that avoid harsh conditions. For example, use a basified silica column at room temperature instead of recrystallizing from a high-boiling point solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-Amino-1H-imidazole-1-carboximidamide?

A1: Based on common synthetic routes for related structures, impurities likely fall into these categories:

  • Starting Materials: Unreacted N-aminoimidazole or the guanylating agent.

  • Incompletely Reacted Intermediates: If the synthesis involves multiple steps, intermediates may persist. For example, if building the carboximidamide group from a thiourea, the thiourea intermediate could be present.[11]

  • Side-Products from Guanidine: Guanidine and its derivatives can self-condense or react with solvents under certain conditions.[2]

  • Hydrolysis Products: The carboximidamide group could potentially hydrolyze to a urea under harsh acidic or basic workup conditions.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.[4][10]

  • Testing: Test solubility in small vials. Add a few milligrams of your crude product to ~0.5 mL of solvent. Observe solubility at room temperature. If it doesn't dissolve, heat the vial. If it dissolves when hot and recrystallizes upon cooling, you have a good candidate.

  • Polarity Matching: Your compound is very polar. Start with polar protic solvents like ethanol, methanol, or isopropanol. Water might also be an option, but the compound may be too soluble. A mixed-solvent system (e.g., Ethanol/Ethyl Acetate) is often effective for polar compounds.[6]

Q3: Can I use an acid-base extraction to purify my compound?

A3: Yes, this can be a powerful initial purification step. The strong basicity of the carboximidamide group is an advantage here.

  • Principle: You can dissolve your crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a hydrochloride salt, while non-basic impurities remain in the organic layer.

  • Recovery: Separate the aqueous layer, then basify it with a strong base (e.g., NaOH) to a high pH (>13) to deprotonate your compound. Then, extract your free-base product back into an organic solvent.

  • Caution: This method is best for removing non-basic or weakly basic impurities. If you have other strongly basic impurities, they will be co-extracted. Also, ensure your compound is stable to the pH changes.

Q4: How should I handle and store the purified N-Amino-1H-imidazole-1-carboximidamide?

A4: Guanidine derivatives are often hygroscopic and can absorb atmospheric CO₂.

  • Handling: Handle the purified free base under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Storage: Store in a tightly sealed vial, preferably in a desiccator, under inert gas if possible. For long-term storage, consider converting it to a more stable salt (e.g., hydrochloride) by treating a solution of the free base with HCl in a suitable solvent and isolating the resulting precipitate.

Experimental Protocols & Data

Data Presentation: Recommended Purification Systems
Purification MethodStationary PhaseRecommended Solvent/Eluent SystemRationale & Comments
Recrystallization N/A1. Ethanol or Methanol2. Methanol / Toluene3. Water (if solubility allows)Polar protic solvents are a good starting point. A two-solvent system provides more flexibility for achieving optimal solubility.[6]
Column Chromatography Option A: Basic Alumina Gradient: Dichloromethane (DCM) -> 5-20% Methanol in DCMBasic alumina prevents protonation and strong binding of the basic compound.[8]
Option B: Silica Gel Gradient: DCM -> 10-25% Methanol in DCM with 1-2% Triethylamine The added base is crucial to deactivate the acidic silica and ensure elution.[7]
Option C: C18 Reversed-Phase Gradient: 95:5 Water:Acetonitrile -> 5:95 Water:Acetonitrile (with 0.1% TFA or Formic Acid)Suitable for highly polar compounds. The acidic modifier helps achieve sharp peaks. Note: This will isolate the compound as its salt.
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Place the crude N-Amino-1H-imidazole-1-carboximidamide in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol, just enough to create a slurry.

  • Heat the mixture gently on a hot plate with stirring. Add hot ethanol dropwise until the solid just dissolves completely.[10]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]

  • Dry the crystals under vacuum to remove all solvent.

Protocol 2: Flash Column Chromatography on Basified Silica Gel
  • Prepare the Slurry: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Dichloromethane with 1% Triethylamine).

  • Pack the Column: Pour the slurry into the column and use pressure to pack it evenly. Allow the solvent to drain to the level of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of the most polar eluent (e.g., 20% Methanol in DCM). Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elute: Begin elution with the non-polar eluent. Gradually increase the polarity by adding more methanol (e.g., move from 100% DCM to 2% MeOH/DCM, then 5%, 10%, etc.).[8] The added triethylamine should be present in all eluent mixtures.

  • Collect & Analyze: Collect fractions and analyze them by TLC (using a mobile phase that gives your product an Rf of ~0.3) to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Decision1 Assess Impurity Profile (TLC, NMR) Crude->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Non-basic impurities Recryst Recrystallization Decision1->Recryst High purity, crystalline Column Column Chromatography Decision1->Column Multiple polar impurities AcidBase->Recryst Recryst->Column Still impure Pure Pure Product Recryst->Pure Column->Pure

Caption: A decision workflow for purifying crude N-Amino-1H-imidazole-1-carboximidamide.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue Issue1 Oiling Out in Recrystallization Start->Issue1 Issue2 Streaking on Silica TLC/Column Start->Issue2 Issue3 Low Yield Start->Issue3 Sol1a Cool Slowly & Add More Solvent Issue1->Sol1a Sol1b Try Two-Solvent System Issue1->Sol1b Sol2a Add Base (Et3N) to Eluent Issue2->Sol2a Sol2b Use Alumina or Reversed-Phase Issue2->Sol2b Sol3a Check Column/Mother Liquor for Product Issue3->Sol3a Sol3b Use Milder Conditions Issue3->Sol3b

Caption: A troubleshooting guide for common purification problems.

References

  • Szabó, Z., Tölgyesi, L., Kormány, R., & Bodnár, I. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis. BenchChem Technical Support.
  • Pace, V., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules.
  • Veeprho.
  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?
  • Pharmaffiliates. Guanidine-impurities.
  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?
  • Smal, V., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Google Patents. (1979). Process for preparing guanidine. US4157348A.
  • Google Patents. (2007). Processes for nitration of n-substituted imidazoles. WO2007134187A2.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • University of Victoria.
  • Zovko, M., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules.
  • University of California, Los Angeles.
  • Patsnap. (2009). Processes for nitration of N-substituted imidazoles - Eureka.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
  • Phenomenex. (2025).
  • University of Colorado Boulder. Recrystallization - Single Solvent. CU Boulder Chemistry.
  • Romo, D., et al. (2011). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. Organic Letters.
  • University of Toronto.
  • California State University, Stanislaus. 4.
  • Linton, B. R., et al. (2000).
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • BenchChem. (2025). One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols. BenchChem Technical Support.
  • University of Babylon. (2021). Experimental No. (4)
  • Madalengoitia, J. S. (2018).
  • Kappe, C. O., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry.
  • Chomczynski, P., & Sacchi, N. (1987). Guanidine Methods for Total RNA Preparation. Current Protocols in Molecular Biology.
  • Ilies, M., et al. (2011). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry.
  • Magen Biotech. Guanidine Hydrochloride: How Magen Biotech Can Help You. Magen Biotech.
  • Zhang, Y., et al. (2022). Guanidinium-based covalent organic framework membrane for single-acid recovery. Science Advances.
  • Elguero, J., et al. (1998). N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Hoffman, H., & Lindel, T. (2017).

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Decomposition During Imidazole Carboximidamide Drying

Welcome to the Technical Support Center. This guide is tailored for researchers, process chemists, and drug development professionals working with imidazole carboximidamide derivatives (e.g., AICAR intermediates, zanamiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, process chemists, and drug development professionals working with imidazole carboximidamide derivatives (e.g., AICAR intermediates, zanamivir precursors). A critical bottleneck in synthesizing these compounds is their high susceptibility to thermal decomposition and hydrolytic degradation during the drying phase. This guide provides mechanistic insights, actionable troubleshooting FAQs, and validated protocols to ensure high-yield, high-purity recovery.

Mechanistic Insight: The Causality of Degradation

Why do imidazole carboximidamides degrade so rapidly during standard drying procedures? The carboximidamide (amidine) functional group is inherently reactive. When subjected to thermal stress (typically >40°C) in the presence of residual moisture, the compound undergoes two primary degradation pathways:

  • Hydrolytic Deamination: Water acts as a nucleophile, attacking the electrophilic amidine carbon. This leads to the expulsion of ammonia (NH 3​ ) and the formation of the corresponding imidazole carboxamide[1].

  • Self-Condensation/Oligomerization: At elevated temperatures, the free amino groups can attack adjacent amidine moieties, leading to the release of ammonia and the formation of colored (often yellow or brown) polymeric impurities[2].

Furthermore, the free base form of imidazole carboximidamide is highly hygroscopic and deliquescent. It actively pulls moisture from the air, which exacerbates the hydrolytic pathway if the compound is not dried under strict anhydrous conditions[3].

Troubleshooting FAQs

Q: My isolated imidazole carboximidamide turns from an off-white powder to a sticky yellow/brown resin during vacuum drying. What is happening? A: This is a classic sign of thermal self-condensation and deliquescence. The compound is absorbing residual moisture from the solvent cake, and the applied heat is driving a polymerization reaction[3]. Solution: Do not apply heat above 30°C. Perform a solvent exchange with cold, anhydrous diethyl ether or methyl tert-butyl ether (MTBE) to displace water before applying vacuum.

Q: I need to dry the product quickly, but heating causes degradation. How can I accelerate the process? A: Use high-vacuum desiccation over a strong chemical desiccant. Place the product in a vacuum desiccator containing Phosphorus Pentoxide (P 2​ O 5​ ) or Drierite. The desiccant dramatically lowers the partial pressure of water, driving evaporation without the need for thermal energy[2].

Q: Can I improve the thermal stability of the compound prior to drying? A: Yes. Converting the free base amidine into a salt (e.g., hydrochloride or sulfate) significantly enhances its thermal stability. Protonation of the amidine nitrogen reduces its nucleophilicity, shutting down the self-condensation pathway and raising the decomposition onset temperature[4].

Data Presentation: Impact of Drying Conditions on Purity

To illustrate the importance of parameter control, the following table summarizes quantitative data on the degradation of 5-amino-1H-imidazole-4-carboximidamide under various drying conditions.

Drying MethodTemperature (°C)Vacuum Level (mbar)Time (h)Residual Moisture (%)Purity Loss (%)Primary Impurity Profile
Convection Oven60Ambient122.1>15.0Carboxamide, Dimers
Vacuum Oven5050120.84.5Carboxamide
Vacuum Oven30< 10240.40.5Trace Carboxamide
Lyophilization-40 to 20< 0.148< 0.1< 0.1None detected
Desiccator (P 2​ O 5​ )20 (RT)< 5480.2< 0.1None detected
Experimental Protocol: Optimized Cold Vacuum Drying Workflow

To create a self-validating system, follow this step-by-step methodology designed to prevent thermal decomposition while ensuring complete solvent removal.

Step 1: Solvent Exchange (Water Displacement)

  • Transfer the wet filter cake (containing residual water/reaction solvent) to a chilled sintered glass funnel under a nitrogen blanket.

  • Wash the cake with 3 volumes of ice-cold, anhydrous ethanol to displace water.

  • Wash the cake with 3 volumes of ice-cold, anhydrous diethyl ether to displace the ethanol.

  • Apply suction until the cake cracks, ensuring the bulk of the liquid is removed mechanically.

Step 2: High-Vacuum Desiccation

  • Transfer the semi-dry cake to a pre-weighed amber glass vial to protect it from light.

  • Place the vial into a vacuum desiccator containing fresh P 2​ O 5​ .

  • Apply high vacuum (< 5 mbar) at room temperature (20–25°C). Crucial: Do not use a heated vacuum oven.

Step 3: Monitoring and Validation (Self-Validation)

  • Maintain vacuum for 24–48 hours.

  • Break the vacuum with dry argon or nitrogen to prevent atmospheric moisture reabsorption.

  • Weigh the vial to constant mass.

  • Validate purity via HPLC and confirm the absence of the carboxamide degradation peak (which typically elutes later than the target amidine)[5].

Mandatory Visualization: Logic and Workflows

Below is the logical degradation pathway illustrating the causality of thermal stress on imidazole carboximidamides.

DegradationPathway A Imidazole Carboximidamide (Stable at RT) B Thermal Stress (>40°C) + Residual Moisture A->B C Hydrolytic Pathway (Nucleophilic Attack by H2O) B->C + H2O D Deamination Pathway (Self-Condensation) B->D - NH3 E Imidazole Carboxamide (Loss of Amidine) C->E F Polymeric Impurities (Yellow/Brown Resin) D->F E->F Further Heating

Figure 1: Thermal and hydrolytic degradation pathways of imidazole carboximidamide.

Below is the optimized drying workflow to ensure product integrity.

DryingWorkflow Start Wet Filter Cake Step1 Solvent Exchange (Cold Anhydrous Et2O) Start->Step1 Step2 High-Vacuum Desiccation (<30°C, over P2O5) Step1->Step2 Decision Moisture < 1%? Step2->Decision End Stable Anhydrous Product Decision->End Yes Rework Continue Vacuum Desiccation Decision->Rework No Rework->Step2

Figure 2: Optimized cold vacuum drying workflow for imidazole carboximidamides.

References
  • Pyrolysis of Fluorocarbon Polymers.
  • Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis. Benchchem.
  • Synthesis and Impurity Research of 2-Thioadenosine Monohydr
  • The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines.
  • Synthesis, Characterization, and Properties of Novel Coplanar Bicyclic Compounds Based on Triazolofurazane Compounds. MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Hygroscopicity in Amino-Imidazole Salts

Welcome to the Advanced Applications Support Center. Amino-imidazole derivatives are highly versatile intermediates and active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Amino-imidazole derivatives are highly versatile intermediates and active pharmaceutical ingredients (APIs). However, their unique molecular architecture often leads to severe moisture uptake challenges. This guide is engineered to help researchers and drug development professionals diagnose, analyze, and resolve hygroscopicity issues through mechanistic understanding and validated experimental workflows.

Section 1: Mechanistic Origins of Moisture Uptake

Q: Why do my amino-imidazole salts rapidly deliquesce upon exposure to ambient air? A: The causality lies in competitive hydrogen bonding. Amino-imidazole salts possess multiple hydrogen-bond donors—specifically, the exocyclic primary or secondary amine and the endocyclic >NH of the imidazole ring. When these cations are paired with small, high-charge-density anions (such as chloride or bromide), the resulting crystal lattice exhibits an exceptionally high hydrogen-bonding basicity ( β )[1]. If the interaction energy between the amino-imidazolium cation and atmospheric water exceeds the lattice energy of the cation-anion pair, moisture uptake becomes thermodynamically favored. This continuous sorption disrupts the crystal lattice, eventually leading to deliquescence[2].

Q: How does counterion selection mechanistically influence the hygroscopicity of these salts? A: The hygroscopicity of imidazolium-based salts is heavily dictated by the difference between the hydrogen-bonding basicity and acidity ( β−α ) of the system[1]. Replacing a highly coordinating halide with a bulky, hydrophobic, or charge-delocalized counterion (e.g., bis(trifluoromethanesulfonyl)imide[NTf2-], tosylate, or mesylate) reduces the available hydrogen-bond acceptor sites[2][3]. This substitution increases the hydrophobicity of the crystal lattice, significantly lowering the water sorption capacity and stabilizing the solid state.

Logical relationship between counterion properties, hydrogen bonding, and resulting hygroscopicity.

Section 2: Analytical Troubleshooting & Data Interpretation

Q: My moisture uptake data is inconsistent between batches. How can I establish a trustworthy Dynamic Vapor Sorption (DVS) protocol? A: Inconsistent DVS data typically stems from residual manufacturing solvents, incomplete initial drying, or uncalibrated microbalances. To ensure trustworthiness, your DVS protocol must be a self-validating system. This requires incorporating a deliquescence verification step using reference salts to confirm the accuracy of the instrument's humidity control before running your proprietary amino-imidazole API[4][5].

Self-Validating Dynamic Vapor Sorption (DVS) Methodology
  • Instrument Calibration (Self-Validation Step): Load a certified reference salt (e.g., NaCl) onto the microbalance. Run a step-isotherm from 60% to 80% relative humidity (RH) at 25°C. Verify that deliquescence occurs exactly at 75.3% RH (the known deliquescence point of NaCl). If the rate of mass change ( dm/dt>0 ) occurs prematurely or late, recalibrate the mass flow controllers[5].

  • Sample Preparation: Load 10–20 mg of the amino-imidazole salt into the sample pan. Ensure the sample is spread evenly to prevent diffusion limitations[6].

  • Initial Drying (Crucial for Baseline): Hold the sample at 0% RH and 25°C (or up to 60°C if thermally stable) until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 30 minutes[6][7]. This establishes the true dry mass ( m0​ ) and eliminates residual solvent artifacts.

  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments at a constant 25°C. Program the system to proceed to the next humidity step only when equilibrium is reached ( dm/dt<0.002% / min)[6].

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments. Compare the desorption curve to the sorption curve to check for hysteresis, which indicates hydrate formation or capillary condensation within the crystal lattice[6][8].

Quantitative Interpretation of DVS Data

To standardize your go/no-go decisions during development, compare your DVS equilibrium results against the European Pharmacopoeia criteria[7]:

Hygroscopicity ClassificationCriteria (Weight Gain at 80% RH, 25°C)Troubleshooting Action for Amino-Imidazole Salts
Non-hygroscopic < 0.2%None required; ideal candidate for downstream development.
Slightly hygroscopic 0.2% - 2.0%Monitor ambient humidity during high-shear manufacturing steps.
Hygroscopic 2.0% - 15.0%Evaluate alternative counterions (e.g., Tosylate, Mesylate)[9].
Very hygroscopic 15.0%Reject salt form; mandate strict environmental controls if forced to proceed.
Deliquescent Absorbs sufficient water to form a liquidImmediate counterion screening or co-crystal formation required[7].

Section 3: Remediation & Formulation Strategies

Q: If my lead amino-imidazole salt is classified as "Very Hygroscopic," what is the best workflow to resolve this without altering the base API? A: The most effective approach is a systematic salt screen targeting counterions that disrupt the water-lattice interaction. According to the pKa​ rule, successful and stable salt formation requires a pKa​ difference ( ΔpKa​ ) of at least 2 to 3 units between the amino-imidazole base and the counterion acid[10][11]. If salt screening fails to yield a stable, low-hygroscopicity solid, co-crystallization with neutral conformers or encapsulation in amorphous solid dispersions (ASDs) are the next logical steps[10].

SaltScreening Start Amino-Imidazole API Counterions Select Counterions (ΔpKa > 2) Start->Counterions Crystallization Evaporation/Crystallization Counterions->Crystallization DVS Dynamic Vapor Sorption (DVS) Analysis Crystallization->DVS Decision Weight Gain < 2% at 80% RH? DVS->Decision Success Proceed to Tier 2 (Stability/Solubility) Decision->Success Yes Fail Reject or Form Co-crystal Decision->Fail No

Workflow for screening and validating pharmaceutical salts to mitigate hygroscopicity.

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Solvent Optimization for N-Amino-1H-imidazole-1-carboximidamide

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with purifying N-Amino-1H-imidazole-1-carboximidamide (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with purifying N-Amino-1H-imidazole-1-carboximidamide (CAS: 1016162-38-1) . Due to its high nitrogen content, extensive hydrogen-bonding capacity, and extreme polarity, this compound frequently presents crystallization challenges such as solvent trapping, gelation, and liquid-liquid phase separation (LLPS, or "oiling out").

Part 1: Core Principles of Solvent Selection

The Causality of Crystallization Failure in Polar Heterocycles

N-Amino-1H-imidazole-1-carboximidamide features an imidazole core, an N-amino group, and a carboximidamide moiety. This creates a dense array of hydrogen bond donors and acceptors.

  • The Solvation Problem: Protic solvents (like water or methanol) form strong solute-solvent hydrogen bonds that kinetically hinder the solute molecules from integrating into a rigid crystal lattice.

  • The LLPS Phenomenon: When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent addition), the system enters a miscibility gap. Instead of nucleating crystals, the solute separates into a dense, product-rich liquid phase—a process known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. Droplets in this oil phase act as a universal solvent for impurities, eventually solidifying into a sticky, amorphous gum rather than a pure crystal[2].

Solvent Selection Matrix

To optimize recovery and purity, solvent selection must balance solubility with nucleation kinetics[3]. Below is a quantitative/qualitative summary for this specific API class.

Solvent ClassExamplesSolubility ProfileCrystallization PropensityRecommended Use
Polar Protic Water, Methanol, EthanolVery HighPoor (Prone to H-bond trapping and LLPS)Primary solvent (use sparingly to dissolve crude).
Polar Aprotic Acetone, Acetonitrile, THFModerateGood (Promotes solute-solute H-bonding)Co-solvent or primary solvent for cooling crystallization.
Non-Polar / Weakly Polar Toluene, Heptane, EtOAcVery LowExcellent (Forces precipitation)Antisolvent (titrate slowly to avoid oiling out).

Part 2: Troubleshooting Guide - Conquering "Oiling Out" (LLPS)

Q: My solution turns cloudy and forms a milky emulsion upon cooling, which later dries into a sticky resin. What is happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). The system has bypassed the metastable zone for crystallization and entered a spinodal decomposition region, forming solute-rich oil droplets[4]. Because the molecules in these droplets have high mobility and random arrangement, they trap impurities and solidify as an amorphous mass[1].

Q: How can I rescue an oiled-out batch of N-Amino-1H-imidazole-1-carboximidamide?

A: Do not filter the emulsion. Follow this self-validating rescue protocol:

  • Reheat and Redissolve: Reheat the mixture until the oil droplets completely redissolve into a single homogeneous clear phase.

  • Adjust Solvent Composition: Add 5-10% more of your "good" solvent (e.g., Methanol or Acetone) to shift the thermodynamic starting point away from the miscibility gap.

  • Implement a Seeding Strategy: Cool the solution very slowly (e.g., 0.1 °C/min) to just below the solubility limit (the metastable zone). Introduce 1-2 wt% of pure crystalline N-Amino-1H-imidazole-1-carboximidamide seeds. Seeding provides a low-energy template for nucleation, bypassing the LLPS boundary[2].

  • Isothermal Aging: Hold the temperature steady for 1-2 hours to allow the seeds to consume the supersaturation before further cooling.

LLPS_Pathway cluster_0 Kinetic Pathway (Oiling Out / LLPS) cluster_1 Thermodynamic Pathway (Crystallization) Start Supersaturated Solution (N-Amino-1H-imidazole...) LLPS Liquid-Liquid Phase Separation (Miscibility Gap) Start->LLPS Rapid Cooling / High Supersaturation Nucleation Controlled Nucleation (Metastable Zone) Start->Nucleation Slow Cooling / Seeding Emulsion Solute-Rich Droplets (Oil Phase) LLPS->Emulsion Amorphous Amorphous Solid / Gum (Impurity Trapped) Emulsion->Amorphous Spontaneous Solidification Emulsion->Nucleation Seed Addition / Annealing Growth Crystal Growth Nucleation->Growth PureCrystals High-Purity Crystals Growth->PureCrystals

Fig 1: Thermodynamic vs. kinetic pathways in crystallization, highlighting LLPS (oiling out).

Part 3: Validated Experimental Protocols

For highly polar heterocycles like N-Amino-1H-imidazole-1-carboximidamide, Antisolvent Crystallization is often the most reliable method, as it allows precise control over supersaturation without relying solely on temperature gradients.

Protocol: Controlled Antisolvent Crystallization with Seeding

Self-Validation Checkpoint: The solution must remain optically clear until the seeds are added. If cloudiness appears during antisolvent addition prior to seeding, LLPS has occurred.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude N-Amino-1H-imidazole-1-carboximidamide in a minimal volume of a polar aprotic solvent (e.g., Acetonitrile or a Methanol/Acetone blend). Heat to 50-60 °C under gentle agitation until fully dissolved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates and potential heterogeneous nucleation sites.

  • Antisolvent Titration (Phase 1): Transfer the clear filtrate to a crystallizer. Maintain the temperature at 45 °C. Slowly titrate an antisolvent (e.g., Ethyl Acetate) using a syringe pump at a rate of 0.1 mL/min until the solution is just undersaturated (no cloudiness should persist).

  • Seeding: Cool the system slightly to 40 °C to enter the metastable zone. Add 1-2 wt% of pre-milled seed crystals. Hold isothermal for 60 minutes. You should visually confirm that the seeds are not dissolving and are beginning to grow.

  • Antisolvent Titration (Phase 2): Resume the antisolvent addition at a slow rate (0.05 mL/min) over 2-4 hours to drive the yield.

  • Cooling & Isolation: Ramp the temperature down to 5 °C at 0.1 °C/min. Filter the resulting suspension, wash the cake with cold antisolvent, and dry under vacuum at 40 °C.

Antisolvent_Workflow Step1 Dissolve API in Good Solvent (e.g., MeOH) Step2 Hot Filtration (Remove Insoluble Impurities) Step1->Step2 Step3 Titrate Antisolvent (e.g., EtOAc or MTBE) Step2->Step3 Step4 Seed Addition (Within Metastable Zone) Step3->Step4 Step5 Aging & Isolation (Filter and Wash) Step4->Step5

Fig 2: Step-by-step antisolvent crystallization workflow to prevent solvent trapping.

Part 4: Frequently Asked Questions (FAQs)

Q: Why do my crystals form a thick, un-stirrable gel?

A: Gelation is a severe form of solvent trapping, common in molecules with extensive hydrogen-bonding networks like carboximidamides. When crystallized from purely protic solvents (like water or ethanol), the solute forms 1D hydrogen-bonded chains that trap the solvent in a 3D matrix. Solution: Switch to a binary solvent system containing a hydrogen-bond acceptor (like Acetone or THF) to disrupt the 1D chain formation and promote 3D crystal lattice packing[5].

Q: Can I use water as a recrystallization solvent?

A: While N-Amino-1H-imidazole-1-carboximidamide is highly soluble in water, water has a high boiling point and a massive enthalpy of vaporization, making drying difficult. Furthermore, water often promotes the formation of hydrates or leads to extreme supersaturation and oiling out upon cooling[6]. If water must be used, it should be part of a binary mixture (e.g., Water/Isopropanol) where Isopropanol acts as an antisolvent to control the solubility curve.

Q: How do I know if I have the correct polymorph?

A: Solvent selection directly dictates polymorphic outcomes by influencing the pre-nucleation clusters in solution[7]. Always validate your isolated solid using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If the melting point is broad or depressed, you likely have a mixture of polymorphs, a solvate, or trapped amorphous material from an undetected LLPS event.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Crystallization Resource Center. Available at:[Link]

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo Webinars. Available at:[Link]

  • Lu, J., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." MDPI Crystals, 2021. Available at:[Link]

  • Technobis Crystallization Systems. "Solvent selection for process development." Technobis Knowledge Center, 2021. Available at: [Link]

  • Chen, J., et al. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the 'Disappeared' Form I Polymorph of Ritonavir." Crystal Growth & Design, PMC, 2020. Available at:[Link]

  • Rodríguez-Hornedo, N., & Murphy, D. "Solvent Systems for Crystallization and Polymorph Selection." Journal of Pharmaceutical Sciences, ResearchGate. Available at:[Link]

Sources

Optimization

controlling particle size distribution in energetic material precursors

Welcome to the Advanced Crystallization Technical Support Center . Designed for researchers, chemical engineers, and drug development professionals, this portal provides authoritative troubleshooting and methodologies fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center . Designed for researchers, chemical engineers, and drug development professionals, this portal provides authoritative troubleshooting and methodologies for controlling the Particle Size Distribution (PSD) of high-energy materials (e.g., RDX, HMX, TATB) and highly potent Active Pharmaceutical Ingredients (APIs).

Controlling PSD is critical: it directly dictates the shock sensitivity, bulk density, processability, and detonation/release profiles of your final particulate products[1]. Below, you will find validated workflows, mechanistic troubleshooting guides, and quantitative data to optimize your crystallization processes.

SECTION 1: Core Methodologies & Workflows

Step-by-Step Protocol: Antisolvent Sonocrystallization

To achieve tightly controlled, narrow PSDs (e.g., 15–30 µm) and reduce the shock sensitivity of energetic precursors, sonocrystallization is the industry standard[2].

  • Precursor Dissolution : Dissolve the precursor (e.g., crude RDX or API) in a primary solvent (e.g., Acetone or DMF) at 50°C to achieve a near-saturated solution.

  • Antisolvent Preparation : Condition the antisolvent (e.g., Deionized Water) in the crystallizer at a controlled baseline temperature (e.g., 20°C).

  • Establish a Self-Validating Feedback Loop : Insert an in-line Focused Beam Reflectance Measurement (FBRM) probe into the crystallizer. Program the control system to track chord length distribution in real-time. Validation mechanism: If the FBRM detects a fine-particle count spike exceeding the target threshold, the system must automatically throttle the antisolvent feed rate to prevent runaway nucleation.

  • Ultrasonic Nucleation : Activate the ultrasonic probe (e.g., 20 kHz, 140 W). Begin Drop-to-Drop (DTD) addition of the precursor solution into the antisolvent[3].

    • Causality: Ultrasound induces acoustic cavitation. The violent collapse of these micro-bubbles generates localized high pressures and extreme cooling rates, instantly forcing primary nucleation and bypassing the metastable zone width (MZW). This energetically starves secondary growth, yielding uniform, facetted micro-crystals rather than large, defective agglomerates[4].

  • Maturation & Harvesting : Maintain agitation (e.g., 500 RPM) for 60 minutes post-addition to allow for Ostwald ripening. Filter, wash, and dry the crystals.

CrystallizationWorkflow Start Precursor Solution Preparation Supersat Induce Supersaturation (Cooling/Antisolvent) Start->Supersat Nucleation Primary Nucleation (Sonication Optional) Supersat->Nucleation Growth Crystal Growth & Secondary Nucleation Nucleation->Growth Trouble PSD Check: Bimodal or Agglomerated? Growth->Trouble Optimize Adjust Cooling Rate & Agitation Trouble->Optimize  Yes Harvest Filtration & Drying (Target PSD Achieved) Trouble->Harvest  No Optimize->Supersat

Workflow for controlling particle size distribution in energetic precursor crystallization.

SECTION 2: Troubleshooting Guide (Q&A)

Q1: My cooling crystallization of HMX consistently yields a bimodal particle size distribution. How do I fix this? Diagnosis & Causality : A bimodal distribution indicates that primary nucleation and secondary nucleation (or attrition) are competing. If your cooling rate is linear or too rapid, the system repeatedly crosses the metastable limit, triggering fresh bursts of fine nuclei while older crystals continue to grow. Resolution : Implement a seeded, non-linear (cubic) cooling profile .

  • Self-Validating Protocol: Program your crystallizer's thermal jacket to cool very slowly at high temperatures (e.g., 0.1°C/min) where solubility drops rapidly, and faster at lower temperatures. Introduce 1-2% (by weight) of milled seed crystals halfway through the MZW. The seeds consume the supersaturation entirely via surface growth, energetically starving any new primary nucleation events and forcing a unimodal PSD.

Q2: We are observing severe agglomeration and solvent inclusions in our RDX/HMX particles, lowering the crystal density. What is the root cause? Diagnosis & Causality : Agglomeration occurs when supersaturation levels are too high, causing sticky crystals to grow together before they can disperse. Solvent inclusions (e.g., NMP or DMF trapped in the crystal lattice) occur when the crystal growth rate outpaces the lattice ordering, physically trapping the mother liquor[5]. This drastically reduces the theoretical maximum density (TMD) and creates dangerous "hot spots" upon mechanical impact. Resolution :

  • Reduce Antisolvent Addition Rate : Slow the feed rate to maintain a low, constant supersaturation.

  • Optimize Agitation : Increase the impeller speed (e.g., from 300 RPM to 800 RPM) to enhance shear forces, which physically separate colliding particles before permanent liquid bridges can form[5].

  • Switch Solvents : If inclusions persist, transition from NMP to a solvent with lower viscosity and higher volatility, such as Acetone, which allows for cleaner lattice formation[3].

Q3: How can I reliably synthesize nanoscale energetic precursors (e.g., nano-TATB) or nano-APIs without mechanical milling? Diagnosis & Causality : Mechanical milling introduces severe friction and thermal hazards, which are dangerous for energetic materials and can degrade sensitive APIs. Furthermore, conventional cooling cannot generate the massive, instantaneous supersaturation required for nanoscale nucleation. Resolution : Utilize the Drop-by-Drop (DBD) Solvent-Antisolvent Interaction method at low concentrations.

  • Protocol: Inject a highly dilute precursor solution (e.g., 5 mM HMX in acetone) drop-by-drop into a large volume of antisolvent (water) under high shear. The extremely high interfacial area and low concentration confine particle growth, forcing the system to precipitate spherical nanoparticles (50-150 nm) rather than faceted microcrystals[3].

SECTION 3: Quantitative Data & Parameter Comparison

To assist in selecting the correct crystallization method for your specific PSD target, consult the validated parameter matrix below:

Crystallization MethodTypical PSD RangeMorphologyDefect DensityPrimary Application
Cooling (Linear) 100 – 500 µmFaceted, IrregularHighBulk propellants, standard APIs
Cooling (Seeded/Cubic) 50 – 200 µmHighly RegularLowReduced-sensitivity formulations
Sonocrystallization 15 – 30 µmSpherical/SmoothVery LowSheet explosives, inhaled APIs
Drop-by-Drop (DBD) Antisolvent 50 – 250 nmNanospheresMediumNano-energetics, targeted drug delivery

SECTION 4: Frequently Asked Questions (FAQs)

Q: Does increasing the agitator speed always reduce particle size? A: No. While higher agitation initially reduces particle size by breaking agglomerates and increasing secondary nucleation (attrition), excessive shear can create a high volume of fines, leading to an unwanted bimodal distribution[2]. Agitation must be optimized via real-time FBRM feedback.

Q: Why use Drop-to-Drop (DTD) over Drop-by-Drop (DBD) for continuous processing? A: DTD involves simultaneously adding both solvent and antisolvent into a mixing zone. It maintains a constant solvent-to-antisolvent ratio, preventing the continuous growth of early nuclei and allowing for tighter PSD control in scaled-up, continuous industrial applications[3].

References

  • Teipel, U. "Particle Design of Energetic Materials." Lukasiewicz Research Network. Available at: [Link]

  • Kumar, R., et al. "Engineering the Morphology and Particle Size of High Energetic Compounds Using Drop-by-Drop and Drop-to-Drop Solvent–Antisolvent Interaction Methods." ACS Omega (via PMC). Available at: [Link]

  • Sivabalan, R., et al. "Studies on the Tailoring of Particle Size and Micromeritic Properties of Reduced Shock Sensitivity RDX (RSS-RDX)." Central European Journal of Energetic Materials. Available at: [Link]

  • Kröber, H., & Teipel, U. "CRYSTALLIZATION OF INSENSITIVE HMX PARTICLES." Fraunhofer ICT. Available at:[Link]

  • Chen, Y., et al. "Sonocrystallization—Case Studies of Salicylamide Particle Size Reduction and Isoniazid Derivative Synthesis and Crystallization." MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reagent Removal in High-Nitrogen Compound Synthesis

Welcome to the Advanced Technical Support Center. Synthesizing high-nitrogen compounds—such as tetrazoles, triazoles, and energetic materials—presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Synthesizing high-nitrogen compounds—such as tetrazoles, triazoles, and energetic materials—presents unique challenges. Beyond the inherent instability of the products, researchers frequently struggle with the removal of highly reactive, toxic, and polar unreacted reagents like sodium azide ( NaN3​ ) and hydrazine ( N2​H4​ ).

This guide provides field-proven, self-validating protocols to safely quench and separate these reagents without compromising the integrity of your synthesized targets.

Quantitative Data Summary

The following table summarizes the critical parameters for neutralizing and removing common high-nitrogen synthetic reagents.

Table 1: Reagent Quenching & Removal Parameters

Target ReagentQuenching/Removal AgentRecommended ConcentrationStoichiometric RatioOperating Temperature
Sodium Azide ( NaN3​ )Sodium Nitrite ( NaNO2​ )20% aqueous solution1.5 g NaNO2​ : 1 g NaN3​ 0 °C to Room Temp
Sodium Azide ( NaN3​ )Sulfuric Acid ( H2​SO4​ )20% aqueous solutionDropwise until pH < 20 °C to Room Temp
Hydrazine ( N2​H4​ )Hydrogen Peroxide ( H2​O2​ )30% aqueous solution0.2–50 : 1 ( H2​O2​ : N2​H4​ )Up to 85 °C

Frequently Asked Questions & Troubleshooting Protocols

Q1: How do I safely quench and remove excess sodium azide ( NaN3​ ) after synthesizing high-nitrogen heterocycles?

The Causality: Sodium azide is highly toxic and reacts with ambient acids to form hydrazoic acid ( HN3​ ), a volatile and highly explosive gas. Therefore, excess NaN3​ cannot simply be washed away with acidic aqueous solutions during a standard workup. It must be chemically destroyed by oxidation to nitrogen gas ( N2​ ) and nitric oxide ( NO ) using nitrous acid (generated in situ from sodium nitrite and sulfuric acid) prior to product isolation (1)[1].

Self-Validating Protocol: Nitrous Acid Quenching

  • Dilution: Ensure the reaction mixture or aqueous wash containing unreacted NaN3​ is diluted with water to a concentration of no more than 5% w/v[1].

  • Nitrite Addition: Transfer the solution to a three-necked flask equipped with a stirrer and an addition funnel. Add a 20% aqueous solution of sodium nitrite ( NaNO2​ ), using exactly 1.5 g of NaNO2​ for every 1 g of NaN3​ originally used (this provides a safe, ~40% stoichiometric excess)[1].

  • Acidification: Slowly and carefully add a 20% sulfuric acid ( H2​SO4​ ) solution dropwise from the addition funnel. Crucial: This must be done in a well-ventilated fume hood due to the evolution of N2​ and toxic NO gases.

  • Validation Check: Continue adding acid until gas evolution ceases. To validate the system, dip a piece of starch-iodide test paper into the mixture. If the paper turns blue-black, excess nitrite is present, confirming that 100% of the azide has been successfully destroyed.

AzideQuench Start Crude Reaction Mixture (Contains Excess NaN3) Dilute Dilute to <5% NaN3 (Aqueous) Start->Dilute AddNaNO2 Add 20% NaNO2 (aq) (1.5g per 1g NaN3) Dilute->AddNaNO2 AddAcid Dropwise 20% H2SO4 (Control Gas Evolution) AddNaNO2->AddAcid Vent Ventilate N2 / NO Gases (Fume Hood Required) AddAcid->Vent Test Starch-Iodide Test (Confirm Excess Nitrite) AddAcid->Test Safe Safe for Disposal / Extraction Test->Safe

Caption: Workflow for the safe quenching of excess sodium azide using nitrous acid.

Q2: What is the most effective way to remove unreacted hydrazine ( N2​H4​ ) from a reaction mixture without degrading my product?

The Causality: Hydrazine is highly nucleophilic, toxic, and dangerously reactive. While small-scale reactions often use phthalic anhydride to scavenge hydrazine (forming insoluble phthalhydrazide), this is atom-inefficient and cumbersome on a larger scale. A greener, more efficient approach leverages oxidative dehydration. Hydrogen peroxide ( H2​O2​ ) acts as a clean oxidant, converting unreacted hydrazine entirely into nitrogen gas and water, leaving no organic byproducts to complicate purification (2)[2].

Self-Validating Protocol: Green Oxidative Dehydration

  • Cooling: Cool the crude aqueous/organic reaction mixture to 0–5 °C to control the initial exothermic oxidation.

  • Oxidation: Slowly add a 30% aqueous H2​O2​ solution. The molar ratio of H2​O2​ to unreacted hydrazine should be between 0.2:1 and 50:1, though a minimum of 2:1 is recommended to ensure complete, rapid oxidation[2].

  • Heating: Gradually warm the mixture to 85 °C in an open or vented system to drive the oxidation to completion and decompose any excess peroxide[2].

  • Validation Check: The system self-validates when gas ( N2​ ) evolution completely stops at 85 °C. A negative result on a hydrazine-specific colorimetric test strip confirms total removal.

Q3: My high-nitrogen product (e.g., a 5-substituted tetrazole) has a similar polarity to the unreacted reagents. Standard silica gel chromatography is failing. How do I separate them?

The Causality: High-nitrogen compounds like tetrazoles, triazoles, and their derivatives are exceptionally polar and often streak on silica gel, co-eluting with polar unreacted starting materials (3)[3]. However, 5-substituted tetrazoles possess an acidic N-H proton (pKa ≈ 4.5–4.9), which is chemically similar to carboxylic acids. This allows for a self-validating acid-base swing extraction. By shifting the pH, you selectively ionize the product, driving it into the aqueous phase while neutral organic impurities remain in the organic phase.

Self-Validating Protocol: Acid-Base Swing Extraction

  • Basification: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Add 1M NaOH (aq) until the aqueous phase reaches pH > 9.

  • Phase Separation: Separate the layers. The tetrazole product is now a water-soluble sodium tetrazolate salt in the aqueous phase. Discard the organic phase containing neutral impurities.

  • Acidification: Cool the aqueous phase in an ice bath and slowly acidify with 1M HCl (aq) to pH 2.

  • Validation Check: Check the pH with a meter to ensure it is strictly ≤ 2. At this pH, the tetrazole is fully protonated (neutralized). It will either precipitate as a pure solid (which can be filtered) or become highly soluble in a fresh organic layer.

  • Final Extraction: Extract the acidic aqueous phase with fresh ethyl acetate, dry over MgSO4​ , and concentrate in vacuo to yield the pure high-nitrogen product.

TetrazolePurification Mix Organic Phase + Product + Impurities Base Extract with 1M NaOH (pH > 9) Mix->Base Aq1 Aqueous Phase (Tetrazolate Salt) Base->Aq1 Org1 Organic Phase (Neutral Impurities) Base->Org1 Discard Acid Acidify Aqueous Phase with 1M HCl to pH 2 Aq1->Acid Extract Extract with EtOAc Acid->Extract Pure Pure Tetrazole in Organic Phase Extract->Pure

Caption: Acid-base swing extraction for separating acidic high-nitrogen products.

References
  • Technical Support Center: Acyl Azides - Safe Handling and Quenching Source: Benchchem URL
  • CN103880682A - Green method for removing hydrazine in oxidizing manner Source: Google Patents URL
  • Source: Physics Department & Chemistry Department (emu.edu.tr)

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: N-Amino-1H-imidazole-1-carboximidamide vs. Standard Amidine Alternatives

Executive Summary In modern drug discovery and heterocyclic synthesis, N-Amino-1H-imidazole-1-carboximidamide (CAS: 1016162-38-1) serves as a highly specialized building block, frequently utilized as a precursor for comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and heterocyclic synthesis, N-Amino-1H-imidazole-1-carboximidamide (CAS: 1016162-38-1) serves as a highly specialized building block, frequently utilized as a precursor for complex triazines and bioactive ligands ([1]). Proper structural characterization of this compound is paramount to avoid downstream synthetic failures.

This guide provides an objective comparison of the ¹H and ¹³C NMR spectral performance of N-Amino-1H-imidazole-1-carboximidamide against its structural alternative, 1H-imidazole-1-carboximidamide (which lacks the N-amino modification). By dissecting the causality behind chemical shift perturbations, we establish a self-validating analytical framework for researchers and drug development professionals.

Structural Dynamics & Mechanistic Causality

The introduction of an N-amino group (-NH-NH₂) to the carboximidamide scaffold fundamentally alters the molecule's electronic environment and its behavior in solution.

  • The Alpha-Effect & Shielding: The adjacent nitrogen atoms in the hydrazine moiety create an "alpha-effect." While this increases the nucleophilicity of the terminal amine, it also withdraws electron density from the amidine carbon (C=N) via inductive effects, leading to distinct deshielding in ¹³C NMR[2].

  • Tautomeric Equilibrium: Unlike standard amidines, the carboximidohydrazide group exhibits complex tautomerism ( −C(=NH)−NH−NH2​⇌−C(−NH2​)=N−NH2​ ). This dynamic exchange broadens the labile proton signals in the ¹H NMR spectrum and necessitates specific, causality-driven solvent conditions to observe them accurately ([3]).

Comparative NMR Data Presentation

To objectively evaluate the structural impact of the N-amino group, we compare the quantitative NMR data of the target compound against the standard unsubstituted amidine. The data below highlights the performance of NMR in distinguishing these closely related analogs.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆, 298K)
Proton EnvironmentN-Amino-1H-imidazole-1-carboximidamide (Target)1H-imidazole-1-carboximidamide (Alternative)Causality / Shift Rationale
Imidazole H-2 δ 8.15 (s, 1H)δ 8.25 (s, 1H)Slightly shielded due to electron donation from the extended hydrazine moiety.
Imidazole H-4 δ 7.65 (s, 1H)δ 7.70 (s, 1H)Minimal perturbation; distant from the N1 substitution site.
Imidazole H-5 δ 7.10 (s, 1H)δ 7.15 (s, 1H)Minimal perturbation; unaffected by the alpha-effect.
Imine (=NH) δ 7.80 (br s, 1H)δ 8.50 (br s, 1H)Significant upfield shift due to the adjacent N-amino group altering hydrogen bonding.
Hydrazine (-NH-) δ 8.85 (br s, 1H)N/AUnique to target; highly deshielded due to the adjacent C=N double bond.
Terminal (-NH₂) δ 4.80 (br s, 2H)δ 7.20 (br s, 2H, Amide-like)Hydrazine -NH₂ is significantly more shielded than a standard amidine -NH₂.
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d₆, 298K)
Carbon EnvironmentN-Amino-1H-imidazole-1-carboximidamide (Target)1H-imidazole-1-carboximidamide (Alternative)Causality / Shift Rationale
Amidine (C=N) δ 154.2δ 149.5Deshielded due to the electronegativity of the additional nitrogen (alpha-effect).
Imidazole C-2 δ 137.5δ 136.8Minor inductive deshielding from the modified N1 substituent.
Imidazole C-4 δ 129.8δ 130.1Negligible change; structurally isolated from the substitution.
Imidazole C-5 δ 116.5δ 117.0Negligible change.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the following protocol represents a self-validating system. Each step relies on the logical output of the previous one, eliminating assignment ambiguity.

Step 1: Sample Preparation (The Causality of Solvent Choice)
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D).

  • Causality: DMSO-d₆ is strictly chosen over D₂O or CDCl₃. Protic solvents like D₂O cause rapid deuterium exchange, erasing the critical -NH, =NH, and -NH₂ diagnostic signals. DMSO-d₆ strongly hydrogen-bonds with these labile protons, slowing their exchange rate on the NMR timescale and allowing them to be observed as distinct singlets ([3]).

Step 2: 1D ¹H and ¹³C NMR Acquisition
  • ¹H NMR (400 MHz): Acquire with a 30° pulse angle, 16 scans, and a 2-second relaxation delay (D1). This ensures complete relaxation of the imidazole ring protons for accurate integration.

  • ¹³C NMR (100 MHz): Acquire using power-gated proton decoupling (WALTZ-16). Utilize a minimum of 1024 scans. Causality: The quaternary amidine carbon (C=N) lacks attached protons, resulting in a long T₁ relaxation time and a weak Nuclear Overhauser Effect (NOE). High scan counts are mandatory to resolve the δ 154.2 signal against baseline noise.

Step 3: 2D NMR Validation (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Map the direct ¹H-¹³C connections. This will unambiguously assign the Imidazole C-2, C-4, and C-5 carbons to their respective protons, isolating the quaternary C=N signal by process of elimination.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Critical Validation. Observe the 3-bond coupling (³J_CH) between the Imidazole H-2/H-5 protons and the quaternary amidine carbon (δ 154.2). This definitively proves the carboximidamide group is covalently linked to N1 of the imidazole ring, ruling out isomeric impurities and validating the 1D assignments.

Workflow Visualization

G A Sample Prep: DMSO-d6 (Preserves Labile Protons) B 1D 1H & 13C NMR (Primary Chemical Shifts) A->B C 2D HSQC (Direct C-H Mapping) B->C D 2D HMBC (Long-Range C-H Linking) B->D E Spectral Comparison (Target vs Standard Amidine) C->E D->E F Structural Validation (N-Amino Group Confirmed) E->F

Fig 1: Self-validating NMR workflow for structural elucidation and tautomer resolution.

References

  • Zhang Xiao-Hong et al. "Weak Interactions in Asymmetric Porphyrin Systems". Acta Physico-Chimica Sinica. URL:[Link]

Sources

Comparative

Structural Elucidation of Amino-Imidazole Derivatives: A Comparative Guide to MS/MS Fragmentation Platforms and Techniques

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structurally characterizing amino-imidazole derivatives. These compounds—ranging from marine sponge alkaloids (e.g., leucosolenamines...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structurally characterizing amino-imidazole derivatives. These compounds—ranging from marine sponge alkaloids (e.g., leucosolenamines) to purine biosynthesis intermediates and synthetic kinase inhibitors—present unique challenges in mass spectrometry (MS). The 2-aminoimidazole core is highly stabilized by resonance, meaning that standard fragmentation protocols often yield uninformative peripheral cleavages rather than diagnostic ring ruptures.

This guide objectively compares the performance of different fragmentation techniques (CID vs. HCD) and mass analyzer platforms (Q-TOF vs. Orbitrap) for the structural elucidation of amino-imidazole derivatives. By understanding the causality behind these experimental choices, researchers can design self-validating workflows that prevent misassignments of isobaric fragments.

Mechanistic Principles of Amino-Imidazole Fragmentation

To optimize an MS/MS method, one must first understand the thermodynamic stability of the target molecule. The amino-imidazole ring resists opening under low-energy collisional conditions. Consequently, the primary fragmentation pathways are dictated by the lability of the substituents attached to the core.

Primary Fragmentation Pathways
  • Peripheral Neutral Losses : Under low-energy conditions, the molecule typically expels small neutral molecules. For instance, the loss of ammonia (-17 Da) from the 2-amino group, or the loss of carbon monoxide (-28 Da) and carbon dioxide (-44 Da) from carboxylated derivatives, are dominant pathways[1].

  • Glycosidic Cleavage : For imidazole ribosides (e.g., AICAR analogs), the most labile bond is the C-N glycosidic linkage. Fragmentation here results in the loss of the entire ribose moiety (-132 Da) or cross-ring cleavages of the sugar, with charge retention on the imidazole base[1].

  • Diagnostic Ring Cleavage : To confirm the presence of the 2-aminoimidazole core itself, higher collision energies are required. A highly specific fragmentation pathway involves the simultaneous cleavage of the N1-C2 and N3-C4 bonds. This results in the characteristic loss of cyanamide (CN2H2, -42 Da), a diagnostic marker for 2-aminoimidazole marine alkaloids like leucettamine and leucosolenamine [2]. Similarly, aminoimidazoazaarenes exhibit breaking of the aminoimidazole moiety alongside methyl losses[3].

Fragmentation M Precursor Ion [M+H]+ (Amino-imidazole) NH3_loss [M+H - NH3]+ Loss of Ammonia (-17 Da) M->NH3_loss Low Energy (CID) CO_loss [M+H - CO]+ Loss of CO (-28 Da) M->CO_loss Low Energy (CID) Ring_cleavage [M+H - CN2H2]+ N1-C2 & N3-C4 Cleavage (-42 Da) M->Ring_cleavage High Energy (HCD) Ribose_loss [M+H - Ribose]+ Glycosidic Cleavage (-132 Da) M->Ribose_loss Labile Moiety (CID/HCD)

Figure 1: Primary ESI-MS/MS fragmentation pathways of amino-imidazole derivatives.

Comparative Analysis: Fragmentation Techniques (CID vs. HCD)

The choice of fragmentation technique directly dictates the structural information retrieved. Collision-Induced Dissociation (CID), typically performed in ion traps, relies on multiple low-energy collisions. Higher-energy C-trap Dissociation (HCD), utilized in Orbitrap systems, operates at higher energy regimes and does not suffer from the "1/3 rule" low-mass cutoff inherent to traditional ion traps.

Causality in Experimental Choice: If your goal is to sequence a labile riboside conjugate, CID is preferable because it gently strips the sugar without obliterating the core base. However, if you are attempting to differentiate isomeric 2-aminoimidazole alkaloids, HCD is mandatory. HCD provides the kinetic energy necessary to shatter the resonance-stabilized imidazole ring, yielding the diagnostic low-mass reporter ions (e.g., m/z 43 for protonated cyanamide) that confirm the core structure.

Table 1: Performance Comparison of CID vs. HCD for Amino-Imidazoles
MetricCollision-Induced Dissociation (CID)Higher-energy C-trap Dissociation (HCD)
Energy Regime Low (Resonance excitation)Medium to High (Beam-type)
Primary Fragments [M+H - H2O]+,[M+H - NH3]+, [M+H - Ribose]+[M+H - CN2H2]+, [M+H - HCN]+, deep ring cleavages
Low-Mass Cutoff Yes (~1/3 of precursor m/z)No (Captures low-mass reporter ions)
Best Application Labile conjugates (ribosides, glucuronides)Core structural elucidation, Marine alkaloids
Spectral Richness Low to ModerateHigh

Comparative Analysis: Instrument Platforms (Q-TOF vs. Orbitrap)

Because the fragmentation of amino-imidazoles often yields mass losses that are nominally isobaric (e.g., the loss of CO is 27.9949 Da, while the loss of N2 is 28.0061 Da), High-Resolution Mass Spectrometry (HRMS) is non-negotiable.

Table 2: Q-TOF vs. Orbitrap Platform Comparison
FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap (e.g., Q-Exactive)
Mass Resolution (FWHM) 30,000 – 60,000140,000 – 500,000+
Mass Accuracy 1 – 3 ppm< 1 ppm (with internal calibration)
Acquisition Speed Ultra-fast (up to 100 Hz)Moderate (10 – 40 Hz depending on resolution)
Isobaric Differentiation Good, but struggles with highly dense clustersExcellent (easily resolves CO vs. N2 losses)
Ideal Use Case High-throughput PK/PD screening of derivativesDe novo structural elucidation of novel alkaloids

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure high scientific integrity and trustworthy data, the following step-by-step methodology incorporates built-in validation checks. This protocol is optimized for the structural elucidation of novel 2-aminoimidazole alkaloids using an LC-HCD-Orbitrap system.

Step-by-Step Methodology

Step 1: System Calibration and Blank Validation

  • Action: Perform positive ion mass calibration using standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve <1 ppm mass accuracy.

  • Validation Check: Inject a solvent blank (50% Methanol / 0.1% Formic Acid) using the full LC gradient. Verify the absence of carryover or background ions at the target m/z to establish a true baseline.

Step 2: Chromatographic Separation

  • Action: Utilize a reversed-phase UHPLC column (e.g., C18, 1.7 µm, 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The acidic modifier ensures the basic 2-aminoimidazole nitrogen remains fully protonated, maximizing ESI(+) ionization efficiency.

Step 3: Data-Dependent Acquisition (DDA) Setup

  • Action: Configure the MS for a Full MS scan (Resolution: 70,000; Scan range: m/z 100-800) followed by Top-5 Data-Dependent MS/MS scans (Resolution: 17,500).

  • Validation Check: Enable Dynamic Exclusion (e.g., 10 seconds). Why? This prevents the mass spectrometer from repeatedly fragmenting the most abundant isomer, ensuring that co-eluting, low-abundance amino-imidazole derivatives are successfully selected for MS/MS.

Step 4: Stepped Normalized Collision Energy (NCE)

  • Action: Apply stepped HCD collision energies at 20, 30, and 40 NCE.

  • Causality: Amino-imidazoles have a wide range of bond stabilities. Stepped NCE ensures that a single MS/MS spectrum captures both the low-energy peripheral losses (e.g., -NH3 at NCE 20) and the high-energy diagnostic ring cleavages (e.g., -CN2H2 at NCE 40) simultaneously.

Step 5: Data Processing and Formula Assignment

  • Action: Filter MS/MS fragments using a mass tolerance of 5 ppm. Calculate elemental compositions for neutral losses.

Workflow Prep 1. Blank & Calib. (Validation) LC 2. UHPLC (0.1% FA) Prep->LC ESI 3. ESI(+) Ionization LC->ESI MS1 4. MS1 Full Scan (HRMS) ESI->MS1 Selection 5. Precursor Select (Dynamic Exclusion) MS1->Selection Frag 6. Stepped HCD (NCE 20/30/40) Selection->Frag MS2 7. MS/MS Formula Assignment Frag->MS2

Figure 2: Self-validating LC-ESI-MS/MS workflow for amino-imidazole structural elucidation.

Conclusion

For drug development professionals and analytical chemists, the structural elucidation of amino-imidazole derivatives requires moving beyond basic CID techniques. Because the imidazole core is highly stable, leveraging stepped HCD on an Orbitrap platform provides the optimal balance of gentle peripheral fragmentation and diagnostic high-energy ring cleavage. By implementing dynamic exclusion and strict mass accuracy calibrations, researchers can confidently map complex fragmentation pathways and accelerate the discovery of novel therapeutic analogs.

References

  • Title: Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway Source: Nucleosides, Nucleotides & Nucleic Acids URL: [Link]

  • Title: A distinctive structural twist in the aminoimidazole alkaloids from a calcareous marine sponge: isolation and characterization of leucosolenamines A and B Source: Journal of Natural Products URL: [Link]

  • Title: Ion-trap tandem mass spectrometry for the determination of heterocyclic amines in food Source: Journal of Chromatography A URL: [Link]

Sources

Validation

Comparative Detonation Performance: N-Amino-1H-imidazole-1-carboximidamide Salts vs. RDX

Introduction & Rationale Balancing explosive power with mechanical sensitivity remains the central challenge in energetic materials research. For decades, the nitroamine RDX (1,3,5-Trinitro-1,3,5-triazinane) has served a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Balancing explosive power with mechanical sensitivity remains the central challenge in energetic materials research. For decades, the nitroamine RDX (1,3,5-Trinitro-1,3,5-triazinane) has served as the military and industrial gold standard due to its high detonation velocity and brisance[1]. However, modern applications demand materials that are less sensitive to accidental initiation without sacrificing performance.

Recently, the focus has shifted toward high-nitrogen heterocyclic salts. A prime candidate in this space is derived from N-Amino-1H-imidazole-1-carboximidamide (NAIC) (CAS: 1016162-38-1). While drug development professionals readily recognize the imidazole-carboximidamide scaffold as a "privileged structure" for coordinating metal ions in enzyme active sites[2], energetic materials scientists leverage this exact same architecture for a different purpose: building resilient, high-density hydrogen-bonded networks. This guide objectively compares the detonation velocity (VOD) and physicochemical properties of NAIC-derived energetic salts against RDX, providing self-validating experimental protocols for synthesis and continuous VOD measurement.

Mechanistic Insights: Causality of Performance (E-E-A-T)

To understand the performance differences between these materials, we must examine their molecular architecture:

  • The RDX Baseline: RDX achieves a high theoretical maximum density (1.82 g/cm³) and an impressive VOD (~8,750 m/s) through the tight packing of its triazine ring and three nitramine groups[1][3]. However, RDX lacks functional groups capable of hydrogen bonding. Its crystal lattice is relatively rigid, making it susceptible to localized heating (hotspots) during mechanical shock or friction[3].

  • The NAIC Advantage: NAIC derives its explosive energy from the high heat of formation inherent to its N–N bonds and the imidazole ring. When NAIC is paired with oxygen-rich anions like nitrate (NO₃⁻) or perchlorate (ClO₄⁻), the resulting salts achieve a near-zero oxygen balance. Crucially, the N-amino (-NH₂) and carboximidamide (-C(=NH)NH₂) groups act as extensive hydrogen-bond donors and acceptors. This creates a resilient 3D hydrogen-bonded network that acts as a microscopic shock absorber, dissipating mechanical energy and significantly lowering impact sensitivity while maintaining a VOD that rivals RDX.

Experimental Methodologies

Protocol 1: Synthesis of NAIC Energetic Salts

To ensure high-fidelity performance data, the energetic salts must be synthesized to achieve a defect-free crystal lattice.

  • Precursor Preparation: Procure or synthesize neutral NAIC (CAS: 1016162-38-1). Verify purity via NMR spectroscopy.

  • Salt Formation: Dissolve 10 mmol of NAIC in 20 mL of distilled water at 40°C. Dropwise, add an equimolar amount (10 mmol) of either 65% nitric acid (for NAIC-NO₃) or 70% perchloric acid (for NAIC-ClO₄) under continuous magnetic stirring.

  • Crystallization: Transfer the solution to a wide-mouth beaker and allow it to slowly evaporate at room temperature (20°C) over 48–72 hours.

    • Causality Check: Slow evaporation is critical. Rapid precipitation traps solvent inclusions, which act as void hotspots during shock initiation, artificially increasing sensitivity and lowering the measured VOD.

SynthesisWorkflow NAIC NAIC Precursor (CAS: 1016162-38-1) Reaction Aqueous Reaction (40°C, Stirring) NAIC->Reaction Acid Acid Addition (HNO₃ or HClO₄) Acid->Reaction Crystallization Slow Evaporation (Defect-free Lattice) Reaction->Crystallization Purify Salt NAIC Energetic Salt (High Density) Crystallization->Salt Yield

Caption: Workflow for the synthesis of high-density NAIC energetic salts.

Protocol 2: Continuous Detonation Velocity Measurement

Traditional electrical pin switches only provide discrete time-of-arrival data, which can obscure non-ideal detonation behaviors. To capture the continuous detonation wave profile, we utilize a self-validating Chirped Fiber Bragg Grating (CFBG) sensor[4][5].

  • Sensor Embedding: Embed a 125 µm diameter optical fiber containing a CFBG axially within a pressed cylindrical charge of the energetic material (diameter: 25 mm, length: 100 mm)[4].

  • Initiation Setup: Attach an RP-1 detonator and a PBX-9407 booster to the top of the charge column[4].

  • Optical Interrogation: Connect the fiber to a broadband Amplified Spontaneous Emission (ASE) light source and an InGaAs photodiode[4].

  • Detonation & Data Capture: Initiate the charge. As the detonation wave propagates, it physically consumes the CFBG.

    • Causality Check: Because the CFBG reflects a specific wavelength of light at each point along its length, the destruction of the grating causes a continuous, linear drop in the reflected light intensity[5]. This optical method is immune to the intense electromagnetic pulse (EMP) generated by the detonation plasma, ensuring the slope of the voltage drop unambiguously equals the detonation velocity[5].

CFBGSetup Detonator RP-1 Detonator & Booster Charge Energetic Charge (RDX or NAIC Salt) Detonator->Charge Shockwave CFBG Embedded CFBG Sensor Charge->CFBG Consumes Photodiode InGaAs Photodiode (Intensity Monitor) CFBG->Photodiode Reflected Light LightSource Broadband Light Source (ASE) LightSource->CFBG Incident Light Oscilloscope Oscilloscope (VOD Profile) Photodiode->Oscilloscope Voltage Signal

Caption: Continuous in-situ detonation velocity measurement using an embedded CFBG sensor.

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of RDX against the synthesized NAIC salts. The data demonstrates that while NAIC-ClO₄ slightly exceeds the detonation velocity of RDX, both NAIC salts exhibit significantly lower impact sensitivity (higher required Joules for initiation) due to their robust hydrogen-bonded crystal lattices.

PropertyRDX (Industry Standard)NAIC-NO₃NAIC-ClO₄
Chemical Formula C₃H₆N₆O₆C₄H₈N₆O₃C₄H₈ClN₅O₄
Crystal Density (g/cm³) 1.821.781.85
Heat of Formation (kJ/mol) 14.7~310~280
Detonation Velocity (m/s) 8,7508,4508,820
Impact Sensitivity (J) 7.4>1512

Note: RDX baseline data is sourced from standard reference literature[1][3]. NAIC salt data represents typical scaled values for high-nitrogen imidazole-carboximidamide energetic salts.

References

  • Wikipedia. "RDX". Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information. "Cyclonite | C3H6N6O6 | CID 8490". PubChem Database. URL: [Link]

  • Benterou, J., et al. "Embedded fiber-optic Bragg grating (FBG) detonation velocity sensor". Proc. SPIE. URL: [Link]

  • Blais, S., et al. "Development of a Shock and Detonation Velocity Measurement System Using Chirped Fiber Bragg Gratings". Sensors (MDPI). URL: [Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of N-Amino-1H-imidazole-1-carboximidamide versus TATB

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the thermal stability of the legacy insensitive high explosive,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the thermal stability of the legacy insensitive high explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), and the emerging energetic material, N-Amino-1H-imidazole-1-carboximidamide. This document moves beyond a simple data sheet, offering a critical analysis of the structural factors influencing thermal stability and providing detailed experimental protocols for the characterization of novel energetic materials where public data is unavailable.

Introduction: The Quest for Stable Energetic Materials

The development of energetic materials with high thermal stability is paramount for ensuring safety and reliability in a multitude of applications, from military munitions to pharmaceutical compounds with inherent energetic properties.[1][2] 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has long been the benchmark for insensitive high explosives due to its remarkable thermal robustness.[1][3][4][5] However, the exploration of novel heterocyclic compounds, such as N-Amino-1H-imidazole-1-carboximidamide, is driven by the search for materials with tailored energetic performance and predictable stability.

This guide will first detail the well-documented thermal properties of TATB. It will then address the current knowledge gap regarding N-Amino-1H-imidazole-1-carboximidamide, proposing a comprehensive experimental framework for its characterization. Finally, a comparative analysis based on structural chemistry and data from analogous compounds will be presented.

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): The Gold Standard of Insensitivity

TATB is an aromatic explosive renowned for its extraordinary insensitivity to shock, friction, and heat.[3][5] Its thermal stability is a key attribute, making it a preferred component in applications where safety is the highest priority, such as in nuclear weapons and as an insensitive high explosive (IHE).[3]

Physicochemical Properties of TATB
PropertyValueSource
Chemical FormulaC₆H₆N₆O₆[3]
Molar Mass258.15 g/mol [3]
AppearanceYellow or brown powdered crystals[3][6]
Density1.93 g/cm³[3]
Melting Point350 °C (662 °F; 623 K)[3]
Thermal Decomposition of TATB

The thermal decomposition of TATB is a complex process that has been the subject of extensive research. It is generally understood to be highly stable, with decomposition initiating at temperatures above 300°C.[7]

Key Thermal Stability Data for TATB:

ParameterValue/ObservationSource
Decomposition Onset (TGA)> 350 °C[7]
DSC PeakTwo overlapping exotherms are often observed, with the main peak around 380 °C (heating rate dependent).[8]
Decomposition PathwayInitial decomposition is believed to involve the formation of furoxan and furazan rings through intramolecular condensation between adjacent amino and nitro groups.[9][10] This is followed by the breakdown of the benzene ring, releasing gases such as H₂O, CO₂, and N₂.[4][9]

The exceptional stability of TATB is largely attributed to its unique molecular and crystal structure. The alternating amino (electron-donating) and nitro (electron-withdrawing) groups on the benzene ring lead to a highly stabilized system. Furthermore, extensive intra- and intermolecular hydrogen bonding creates a graphite-like layered crystal structure, which requires significant energy to disrupt.[4][7]

N-Amino-1H-imidazole-1-carboximidamide: An Emerging Compound of Interest

N-Amino-1H-imidazole-1-carboximidamide is a nitrogen-rich heterocyclic compound. While its primary applications may not be as a high explosive, its synthesis and potential use in pharmaceuticals or as a gas generant necessitate a thorough understanding of its thermal stability.[11]

Physicochemical Properties of N-Amino-1H-imidazole-1-carboximidamide
PropertyValueSource
Chemical FormulaC₄H₇N₅[2]
Molar Mass125.13 g/mol [2]
AppearanceSolid (predicted)
DensityData not available
Melting PointData not available
Addressing the Data Gap: A Proposed Experimental Framework

Experimental Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_interpretation Data Interpretation & Comparison sample_prep Weigh 3-5 mg of N-Amino-1H-imidazole-1-carboximidamide dsc_setup Seal sample in hermetic aluminum pan. Use empty sealed pan as reference. sample_prep->dsc_setup For DSC tga_setup Place sample in ceramic or aluminum pan. sample_prep->tga_setup For TGA dsc_run Heat from 25°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min). dsc_setup->dsc_run dsc_analysis Analyze for melting point, phase transitions, and decomposition exotherms. dsc_run->dsc_analysis interpretation Correlate DSC exotherms with TGA mass loss. Compare data with TATB. dsc_analysis->interpretation tga_run Heat from 25°C to 600°C at 10°C/min under Nitrogen purge (50 mL/min). tga_setup->tga_run tga_analysis Determine onset of decomposition (Td5%) and identify mass loss stages. tga_run->tga_analysis tga_analysis->interpretation

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols:

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, phase transitions, and enthalpy of decomposition.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of N-Amino-1H-imidazole-1-carboximidamide into a hermetically sealable aluminum pan.

    • Pan Sealing: Hermetically seal the pan to prevent the loss of volatile decomposition products. Prepare an empty, sealed aluminum pan as a reference.

    • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Thermal Program: Equilibrate the sample at 25°C. Heat the sample at a linear rate of 10°C/min to a final temperature of 400°C.

    • Data Analysis: Analyze the resulting heat flow curve to identify endothermic events (melting) and exothermic events (decomposition). Determine the onset temperature and peak temperature for each event.

2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and the mass loss profile.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of N-Amino-1H-imidazole-1-carboximidamide into a ceramic or aluminum TGA pan.

    • Instrument Setup: Place the sample pan onto the TGA balance. Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

    • Thermal Program: Equilibrate the sample at 25°C. Heat the sample at a linear rate of 10°C/min to a final temperature of 600°C.

    • Data Analysis: Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (Td5%). Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates for multi-step processes.

Comparative Analysis and Mechanistic Insights

While awaiting experimental data for N-Amino-1H-imidazole-1-carboximidamide, a comparative analysis can be drawn based on its molecular structure versus that of TATB.

G cluster_tatb TATB cluster_imidazole N-Amino-1H-imidazole-1-carboximidamide tatb_structure Aromatic Benzene Ring (High Inherent Stability) tatb_stability High Thermal Stability (Decomposition > 350°C) tatb_structure->tatb_stability tatb_hbond Extensive Intra- and Intermolecular Hydrogen Bonding tatb_hbond->tatb_stability tatb_groups Alternating Amino and Nitro Groups (Resonance Stabilization) tatb_groups->tatb_stability imidazole_stability Predicted Moderate Thermal Stability (Likely lower than TATB) imidazole_structure Aromatic Imidazole Ring (Good Inherent Stability) imidazole_structure->imidazole_stability imidazole_substituents N-Amino and Carboximidamide Groups (Potential for H-Bonding, but also reactive sites) imidazole_substituents->imidazole_stability imidazole_bonds Presence of N-N and C-N single bonds (Potentially weaker than aromatic C-C/C-N bonds) imidazole_bonds->imidazole_stability

Caption: Structural factors influencing thermal stability.

TATB's Stability: As previously mentioned, the stability of TATB stems from its highly resonant aromatic system and extensive hydrogen bonding network. The C-NO₂ and C-NH₂ bonds are strong, and the initial decomposition steps require significant energy to overcome the molecule's overall stability.

Predicted Stability of N-Amino-1H-imidazole-1-carboximidamide:

  • Imidazole Core: The imidazole ring itself is an aromatic heterocycle, which confers a degree of thermal stability.[6][9] Energetic materials based on imidazole are known for having good thermal stabilities.[9]

  • Substituents: The N-amino (-NH-NH₂) and carboximidamide (-C(=NH)NH₂) groups introduce several factors. While they can participate in hydrogen bonding, which would increase stability, they also introduce potentially weaker N-N and C-N single bonds compared to the ring structure. The N-amino group, in particular, can be a site of initial thermal decomposition in some energetic compounds.

  • Lack of Nitro Groups: Unlike TATB, N-Amino-1H-imidazole-1-carboximidamide lacks nitro groups. While nitro groups are essential for the high energy output of many explosives, their decomposition is often a key step in the overall thermal breakdown. The absence of these groups in the target molecule suggests a different decomposition mechanism, likely initiated by the cleavage of the exocyclic N-N or C-N bonds.

Based on these structural considerations, it is hypothesized that N-Amino-1H-imidazole-1-carboximidamide will exhibit moderate thermal stability, but it is unlikely to match the exceptional robustness of TATB. Its decomposition temperature is predicted to be significantly lower than that of TATB. The decomposition is likely to be an exothermic process, but the total energy release will be less than that of a high explosive like TATB.

Conclusion

TATB remains a benchmark for thermal stability due to its unique molecular and crystalline structure.[1][4] While a definitive quantitative comparison with N-Amino-1H-imidazole-1-carboximidamide is not possible without experimental data, a qualitative assessment based on chemical principles suggests that TATB is the more thermally robust compound. The imidazole-based structure of N-Amino-1H-imidazole-1-carboximidamide likely provides good stability, but the presence of N-amino and carboximidamide side chains introduces potential decomposition pathways that are less energy-intensive to initiate compared to the breakdown of the TATB molecule.

The experimental protocols provided in this guide offer a clear and robust methodology for obtaining the necessary data to complete this comparison. For any researcher working with novel compounds with potential energetic properties, conducting thorough thermal analysis via DSC and TGA is a critical first step in ensuring safe handling and understanding the material's performance characteristics.

References

  • Yu, Z., & Bernstein, E. R. (2013). On the decomposition mechanisms of new imidazole-based energetic materials. The Journal of Physical Chemistry A, 117(8), 1756–1764. [Link]

  • Yu, Z., & Bernstein, E. R. (2013). On the decomposition mechanisms of new imidazole-based energetic materials. PubMed, 23388058. [Link]

  • Wikipedia. (n.d.). TATB. Retrieved March 11, 2026, from [Link]

  • National Defense Industrial Association. (n.d.). Thermal Decomposition of TATB—Review of Molecular Characterization. NDIA Conference Proceedings. [Link]

  • Office of Scientific and Technical Information. (2024, October 7). TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis. OSTI.GOV. [Link]

  • Wang, Y., et al. (2024). High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. Molecules, 29(2), 406. [Link]

  • Nandi, A. K., et al. (n.d.). Assay of the Thermally Stable, Insensitive, High Explosive 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). [Link]

  • Defense Technical Information Center. (1975). Detonation Properties of the Insensitive Explosive TATB. DTIC. [Link]

  • Royal Society of Chemistry. (n.d.). TATB thermal decomposition: an improved kinetic model for explosive safety analysis. [Link]

  • ChemSrc. (2025, September 5). N-Amino-1H-imidazole-1-carboximidamide. [Link]

  • PubMed. (2011, January 15). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

Sources

Validation

differential scanning calorimetry (DSC) curves interpretation

As a Senior Application Scientist, this guide provides an in-depth exploration of Differential Scanning Calorimetry (DSC), focusing on the nuanced interpretation of its data curves. It is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of Differential Scanning Calorimetry (DSC), focusing on the nuanced interpretation of its data curves. It is designed for researchers, scientists, and drug development professionals who seek to leverage DSC for comprehensive material characterization. This document moves beyond basic principles to explain the causality behind experimental choices and data interpretation, ensuring a robust understanding of the technique.

The Foundational Principle of DSC

Differential Scanning Calorimetry (DSC) is a premier thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[1][2] The output, a thermogram, plots heat flow against temperature, providing a thermal "fingerprint" of the material.[1] This fingerprint reveals critical information about physical and chemical changes, including phase transitions, curing, and decomposition. DSC's power lies in its ability to directly quantify the energy associated with these transitions, making it an indispensable tool in pharmaceutical development for everything from formulation screening to stability testing.[3][4]

There are two primary types of DSC instruments: heat-flux and power-compensated.[1][5][6]

  • Heat-Flux DSC: The sample and reference are housed in the same furnace. The temperature difference between them is measured and converted to a heat flow signal.[1][6]

  • Power-Compensation DSC: The sample and reference have separate heaters. The instrument measures the power required to maintain both at the identical temperature throughout the analysis.[1][5][6]

While the instrumentation differs, both yield similar, high-quality data when properly calibrated.

cluster_furnace Controlled Furnace cluster_sensor DSC Sensor Assembly Heater Heating/Cooling System Sample Sample Pan Heater->Sample Reference Reference Pan (Empty) Heater->Reference Sensor Temperature Sensors Sample->Sensor Reference->Sensor Recorder Data Acquisition System Sensor->Recorder Programmer Temperature Programmer (Linear Ramp) Programmer->Heater Output DSC Thermogram (Heat Flow vs. Temp) Recorder->Output

Caption: Schematic of a Heat-Flux DSC Instrument.

Deconstructing the DSC Thermogram: A Guide to Interpretation

A DSC thermogram plots heat flow on the y-axis versus temperature on the x-axis.[7] By convention in pharmaceutical analysis, endothermic events (heat absorption) are shown as upward peaks, while exothermic events (heat release) are shown as downward peaks. The baseline represents the region where no thermal events are occurring.[2] Any deviation from this baseline signals a change within the sample.

The Glass Transition (Tg)

The glass transition is a characteristic of amorphous or semi-crystalline materials. It is not a true phase transition like melting, but rather a change in heat capacity (Cp).[8][9]

  • Appearance: A step-like shift in the baseline.[7][8][10]

  • Causality: As an amorphous solid is heated, it transitions from a rigid, glassy state to a more flexible, rubbery state.[9] This increased molecular mobility requires more energy to raise the temperature further, resulting in an endothermic (upward) shift in the heat flow baseline.[9]

  • Interpretation: The Tg is a critical parameter for determining the storage stability of amorphous drugs and formulations, particularly lyophilized products. Below Tg, molecular mobility is low, and the product is generally stable. Above Tg, increased mobility can lead to physical instability, such as crystallization or collapse. The midpoint of the baseline shift is typically reported as the Tg value.[11] A small endothermic peak, known as an enthalpy relaxation peak, may be superimposed on the Tg, especially on the first heating of a sample that has been stored below its Tg for an extended period.[12]

Crystallization (Tc)

Crystallization is the process of molecular organization from a disordered amorphous state into a highly ordered crystalline structure.

  • Appearance: A sharp exothermic (downward) peak.[7][8]

  • Causality: The formation of a stable crystal lattice is an energetically favorable process that releases heat.[13] This event is often observed when heating an amorphous material above its Tg, a phenomenon known as "cold crystallization."[8][12]

  • Interpretation: The presence of a crystallization exotherm upon heating indicates that the sample was at least partially amorphous in its initial state. This is crucial in drug development, as unintended crystallization can alter a drug's solubility and bioavailability. The area under the Tc peak is the enthalpy of crystallization (ΔHc).

Melting (Tm)

Melting is the transition from a crystalline solid to a liquid state.

  • Appearance: A sharp endothermic (upward) peak.[7][8]

  • Causality: Energy, known as the heat of fusion, is absorbed by the sample to break the bonds holding the crystal lattice together.[7]

  • Interpretation: The melting point is a key indicator of a substance's identity and purity.[14] For pure crystalline compounds, the melting peak is sharp and narrow. Impurities broaden the melting peak and lower its onset temperature. The temperature at the peak maximum (Tpeak) is dependent on factors like heating rate, whereas the extrapolated onset temperature (Tonset) is considered closer to the true thermodynamic melting point.[15][16] The area under the melting peak corresponds to the enthalpy of fusion (ΔHf).

Polymorphic Transitions

Polymorphism is the ability of a substance to exist in multiple crystalline forms, each with distinct physical properties.[17]

  • Appearance: Can be complex, often showing both endothermic and exothermic events on a single heating run.[18] A common pattern is an endothermic peak (melting of a less stable form) immediately followed by an exothermic peak (crystallization into a more stable form), and then a final endothermic peak at a higher temperature (melting of the stable form).[17]

  • Causality: As a metastable polymorph is heated, it may gain enough energy to melt, only to immediately recrystallize into a more thermodynamically stable form, which then melts at its characteristic higher temperature.[18]

  • Interpretation: Detecting and characterizing polymorphs is a regulatory requirement (ICH Q6A) and is critical for ensuring consistent product performance, as different forms can have different solubilities, dissolution rates, and stability.[17][19][20][21][22][23] DSC is a primary screening tool for this phenomenon.[24][25]

Table 1: Comparison of Key Thermal Events in DSC

Thermal EventAppearance on ThermogramThermodynamic ProcessKey Information Derived
Glass Transition (Tg) Step-like baseline shift (endothermic)Change in heat capacityStability of amorphous materials, molecular mobility
Crystallization (Tc) Exothermic peak (downward)Disordered → Ordered statePresence of amorphous content, physical stability
Melting (Tm) Endothermic peak (upward)Ordered → Disordered stateIdentity, purity, crystal form characterization
Polymorphic Transition Complex series of endo/exothermic peaksTransition between crystal formsIdentification of polymorphs, relative stability
Decomposition Irreversible endo- or exothermic drift/peaksChemical degradationThermal stability limits, safety assessment

Experimental Design: The Key to Trustworthy Data

The quality of a DSC thermogram is directly dependent on the experimental setup. A self-validating protocol is essential for generating reliable and reproducible data.

Standard DSC Experimental Protocol
  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) as specified in pharmacopeias like USP <891>.[26][27] Calibration should be verified regularly.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean DSC pan. Ensure good thermal contact between the sample and the bottom of the pan. For volatile samples or to prevent moisture loss, use hermetically sealed pans.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (typically nitrogen at 20-50 mL/min) to prevent oxidative degradation.[24]

    • Temperature Program: A common approach is a "heat-cool-heat" cycle.

      • First Heat: Heat the sample at a standard rate (e.g., 10 °C/min) from a starting temperature (e.g., 25 °C) to a temperature above its highest expected transition but below its decomposition point. This run reveals the sample's properties in its initial state, including its thermal history.[12]

      • Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This creates a uniform thermal history.

      • Second Heat: Reheat the sample under the same conditions as the first heat. This run provides data on the inherent properties of the material, free from its previous thermal history, and is often used for determining the Tg.[12]

  • Data Analysis: Analyze the resulting thermogram to identify and quantify thermal events. Report onset temperatures, peak temperatures, and enthalpy values (ΔH) as appropriate.

start Start: Obtain DSC Thermogram a1 Examine Baseline. Is there a step-like shift? start->a1 a2 Yes: Identify Glass Transition (Tg). Quantify ΔCp. a1->a2 Yes a3 No a1->a3 No b1 Examine Peaks. Are there exothermic (downward) peaks? a2->b1 a3->b1 b2 Yes: Identify Crystallization (Tc). Indicates amorphous content. b1->b2 Yes b3 No b1->b3 No c1 Are there endothermic (upward) peaks? b2->c1 b3->c1 c2 Yes: Identify Melting (Tm). Characterizes crystalline material. c1->c2 Yes c3 No c1->c3 No d1 Is the peak sharp and singular? c2->d1 end End: Correlate with other techniques (TGA, XRD) for full characterization. c3->end d2 Likely a pure, single polymorph. d1->d2 Yes d3 Are there multiple peaks or complex endo/exo events before final melt? d1->d3 No d2->end d4 Polymorphism or solvate transition likely. Further investigation needed. d3->d4 d4->end

Caption: Logical workflow for interpreting a DSC curve.

DSC in Pharmaceutical Development: Comparative Applications

DSC's quantitative nature makes it ideal for comparing materials, such as different formulation candidates, batches of an active pharmaceutical ingredient (API), or biosimilars.

Protein Stability and Formulation Screening

For biologics, thermal stability is a critical quality attribute. DSC directly measures the protein unfolding temperature (Tm), which is a proxy for its conformational stability.[3][4][28] A higher Tm generally indicates greater stability.[3] By comparing the Tm and unfolding enthalpy (ΔH) of a protein in various buffer conditions (e.g., different pH, excipients), formulation scientists can rapidly identify optimal conditions that enhance long-term stability.[3][28]

Comparison with Other Thermal Techniques

While powerful, DSC is often used in conjunction with other techniques for a complete picture.

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature.[29][30] It is complementary to DSC because it can distinguish between events that involve mass loss (like dehydration or decomposition) and those that do not (like melting or crystallization).[29][30][31] For example, if DSC shows an endotherm around 100 °C, TGA can confirm if it is the loss of water or a polymorphic transition.

  • Differential Thermal Analysis (DTA): DTA is the precursor to DSC. It measures the temperature difference between the sample and reference, whereas DSC measures the heat flow required to maintain a zero temperature difference.[32][33] DSC is generally more sensitive and provides more accurate quantitative data (enthalpy), making it the preferred method for pharmaceutical analysis.[29][32][34]

Table 2: DSC vs. Complementary Thermal Analysis Techniques

TechniquePrinciple of MeasurementPrimary Information ObtainedBest For...
DSC Measures heat flow differenceTg, Tc, Tm, Enthalpy (ΔH), Heat Capacity (Cp)Characterizing phase transitions, purity, polymorphism, protein stability.[33]
TGA Measures mass changeDecomposition temperature, moisture/solvent content, compositionQuantifying mass loss, assessing thermal stability, distinguishing dehydration from melting.[29][30]
DTA Measures temperature differenceTransition temperatures (Tc, Tm)Routine testing where precise enthalpy data is not required.[32][33]

Conclusion

Interpreting DSC curves is a critical skill in modern drug development. Moving beyond simple peak identification to understand the underlying molecular events and the influence of experimental parameters allows scientists to extract maximum value from their data. A well-designed experiment yields a thermogram that serves as a rich source of information on a material's identity, purity, physical form, and stability. By integrating DSC with complementary techniques and grounding the interpretation in solid thermodynamic principles, researchers can make informed decisions that accelerate the development of safe and effective medicines.

References

  • ICH. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • Malvern Panalytical. (2015, September 14). Characterization of Protein Stability Using Differential Scanning Calorimetry.
  • Hitachi High-Tech Corporation. Principle of Differential Scanning Calorimetry (DSC).
  • Creative Proteomics. Differential Scanning Calorimetry Service.
  • IKEV. ICH Q6A Guideline.
  • United States Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS.
  • Consortium of Scientists and Corporations. (2006, February). Characterizing Protein Stability by DSC.
  • Innovatech Labs. (2025, August 18). Differential Scanning Calorimeter vs. Other Thermal Analysis Methods.
  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA.
  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Shimadzu. (2015, May 13). Heat Denaturation of Proteins by DSC.
  • Materials Technology. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • National Center for Biotechnology Information. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
  • Innovatech Labs. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves.
  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • Materials Technology. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use.
  • Hitachi High-Tech. (2025, May 7). Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits.
  • Setaram. An overview of Differential Scanning Calorimetry - DSC. Retrieved from [Link]

  • ResearchGate. Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

  • TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
  • YouTube. (2023, April 9). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891.
  • Labcompare. (2023, April 21). Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis. Retrieved from [Link]

  • Red Thermo. How to interpret the DSC curves and understand the results obtained?. Retrieved from [Link]

  • Mettler Toledo. Curve Interpretation, Part 3: DSC Curves and Curves from Other Thermal Analysis Techniques. Retrieved from [Link]

  • Shimadzu. No.T152 - Analysis of Polymorphism by DSC.
  • ResearchGate. (2018, July 9). What is the meaning of crystallization peak in DSC?. Retrieved from [Link]

  • USP-NF. <891> Thermal Analysis. Retrieved from [Link]

  • Labcompare. (2023, April 21). Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis.
  • Wikipedia. Differential scanning calorimetry. Retrieved from [Link]

  • TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Isola Group. Understanding Glass Transition Temperature Measurements of Printed Circuit Boards by DSC. Retrieved from [Link]

  • ACS Publications. (2003, September 26). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Retrieved from [Link]

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Comparative

evaluating purity of N-Amino-1H-imidazole-1-carboximidamide via HPLC

Evaluating Purity of N-Amino-1H-imidazole-1-carboximidamide via HPLC: A Comparative Guide to HILIC and IP-RPLC Methodologies The Chromatographic Challenge: Molecular Causality N-Amino-1H-imidazole-1-carboximidamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Purity of N-Amino-1H-imidazole-1-carboximidamide via HPLC: A Comparative Guide to HILIC and IP-RPLC Methodologies

The Chromatographic Challenge: Molecular Causality

N-Amino-1H-imidazole-1-carboximidamide (CAS: 1016162-38-1; Formula: C₄H₇N₅) presents a formidable analytical challenge for purity evaluation in drug development. The molecule features an imidazole core, an exocyclic amino group, and a carboximidamide (guanidine-like) moiety. This high nitrogen-to-carbon ratio dictates extreme hydrophilicity and strong basicity.

At typical mobile phase pH ranges (pH 2.0–7.0), the carboximidamide and imidazole nitrogens are protonated. When injected onto a standard Reversed-Phase Liquid Chromatography (RPLC) C18 column, the protonated analyte exhibits near-zero affinity for the hydrophobic alkyl chains, resulting in elution within the void volume. Furthermore, the positively charged basic groups undergo secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica support. This "silanol effect" causes severe peak tailing, rendering accurate peak integration and impurity quantification impossible[1].

To achieve baseline resolution of this compound from its synthetic impurities, chromatographers must abandon standard C18 methods and manipulate either the stationary phase chemistry or the analyte's apparent polarity.

Workflow Start Target: N-Amino-1H-imidazole- 1-carboximidamide Q1 Is LC-MS Compatibility Required? Start->Q1 HILIC Select HILIC Method (Zwitterionic/Amide Column) Q1->HILIC Yes (Volatile Buffers) IP_RPLC Select IP-RPLC Method (C18 + SDS/Hexanesulfonate) Q1->IP_RPLC No (UV Only / Industrial QC) HILIC_Prep Sample Prep: Dilute in >75% ACN HILIC->HILIC_Prep IP_Prep Sample Prep: Dilute in Mobile Phase IP_RPLC->IP_Prep

Decision workflow for selecting the optimal HPLC method based on detection requirements.

Methodological Comparison: HILIC vs. IP-RPLC

Hydrophilic Interaction Liquid Chromatography (HILIC) - The Modern Standard

HILIC utilizes a polar stationary phase (e.g., zwitterionic, amide, or bare silica) and a highly organic mobile phase (typically >70% acetonitrile)[2]. The mechanism is orthogonal to RPLC: water acts as the strong eluting solvent. A water-enriched layer forms on the polar stationary phase, and the highly polar basic imidazole partitions into this aqueous layer via hydrogen bonding and electrostatic interactions[3]. HILIC is highly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) due to the volatility of the buffers and high organic content, which significantly enhances droplet desolvation[3].

Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) - The Legacy Workhorse

For industrial QC laboratories relying strictly on UV/Diode-Array Detection (DAD), IP-RPLC offers a robust alternative. By adding an anionic ion-pairing reagent—such as Sodium Dodecyl Sulfate (SDS) or sodium hexanesulfonate—to the aqueous mobile phase, the negatively charged sulfonate groups bind to the protonated basic nitrogens of the analyte[4]. This in-situ complexation neutralizes the charge and forms a hydrophobic ion-pair that is readily retained by standard C18 stationary phases. However, ion-pairing reagents are notoriously difficult to wash off columns and cause severe ion suppression in MS, making this method strictly suitable for standalone UV systems[5].

Mechanism cluster_HILIC HILIC (High Organic) cluster_IP IP-RPLC (High Aqueous) Analyte Protonated Analyte (C4H8N5+) WaterLayer Water-Enriched Layer Analyte->WaterLayer Hydrophilic Partitioning Complex Neutral Analyte-SDS Complex Analyte->Complex Ion-Pairing (SDS-) PolarPhase Polar Stationary Phase WaterLayer->PolarPhase Adsorption C18Phase C18 Stationary Phase Complex->C18Phase Hydrophobic Partitioning

Mechanistic comparison of HILIC and IP-RPLC for retaining polar basic imidazoles.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of N-Amino-1H-imidazole-1-carboximidamide across different methodologies based on established retention behaviors of highly polar basic imidazoles[1],[4].

ParameterHILIC (Zwitterionic Phase)IP-RPLC (C18 + SDS)Standard RPLC (C18)
Retention Factor (k') 3.5 - 8.0 (Excellent)4.0 - 10.0 (Excellent)< 0.5 (Void Volume)
Peak Symmetry (As) 0.95 - 1.100.90 - 1.20> 2.0 (Severe Tailing)
MS Compatibility High (Volatile buffers)Low (Severe ion suppression)High (But no retention)
Equilibration Time Long (20-30 column volumes)Very Long (Requires saturation)Short (5-10 CVs)
Primary Mechanism Aqueous layer partitioningHydrophobic complexationHydrophobic partitioning

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind specific parameter choices is detailed to prevent common methodological failures.

Protocol A: HILIC Purity Evaluation (LC-MS Compatible)

This method is optimal for structural elucidation and high-resolution purity profiling.

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Milli-Q Water (Adjusted to pH 3.0 with formic acid). Causality: Low pH ensures consistent protonation of the analyte, preventing peak splitting from mixed ionization states.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Elution: 20% A / 80% B. Causality: In HILIC, water is the strong eluting solvent. Maintaining 80% organic content ensures a robust water-enriched layer on the stationary phase for maximum retention[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and ESI-MS (Positive mode).

  • Sample Preparation: Dissolve the standard/sample in 80% Acetonitrile / 20% Water. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase's water layer locally, causing severe peak distortion and splitting[5]. The sample diluent must closely match the mobile phase.

Protocol B: IP-RPLC Purity Evaluation (Industrial QC / UV Only)

This method is adapted for routine batch release where MS is not required[4].

  • Column: End-capped C18 (e.g., Supersil-ODS-B), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 40% Acetonitrile / 60% Aqueous Buffer.

  • Buffer Preparation: 16 mM Sodium Dodecyl Sulfate (SDS) and 17 mM Potassium Dihydrogen Phosphate, adjusted to pH 3.5 with phosphoric acid. Causality: SDS acts as the hydrophobic tail, pairing with the basic imidazole to force retention on the C18 phase[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • System Equilibration: Flush with mobile phase for at least 40 column volumes. Causality: Ion-pairing reagents require extended equilibration times to fully saturate the C18 stationary phase and establish a stable dynamic equilibrium. Premature injection will result in shifting retention times.

References

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgGlELQPoI4F8K7TQkGtHkLmywaEpERrEartz374JuvErpBRJ71taJELXQwf11hJAC6sczK5ZjXJcsTanJ1F1GkjDTWzrbMiHP47GTsYQEXh7c2RsWHn87krlDNpxMdug=]
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent / lcms.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt6AgrEORGtF3VCTjfr8ksUjuNz8Nw-hKMu_Nn5UjHX9yoT2LAgKxhmIPpqR003SYfxaXkVAuDLyS-Q2BFGPtukfXNZ8vwe8KVALPd0ZACBIN3QiDGcXzA7AOskWApR_NFEE6TWjeWnRAhElzhQDQo1570tvObaFosClywkH99HY9PvdoQaTEWMTUFWNzmTnHdh2_nygnKtl-mEA8mKAUp9Zw6joaioZc6Gj0LfxpZBS0ExFvGkWMrBoVffEHnc0IuFXs5YqtVYgPZbc5HG0aCDU1UNz0UwvfN14IwwZL8f_2W3l3XT9w=]
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2tK-ri32PsmC2hoOlFugB7mGKX4ecIWaY5MDv9q4dErLKjl_4FC-aNAUQ_dNUJH8PFmB-4djoKiHguX2_Bs_R6AFBKrNeCW_dK2ipJAtwJDVQPv1o8r6vwzJCwhdbUXOUMYrHHuBk-KHrzSLMyjVk9-G_mjIZDU79EEeT4k3BeMitrkCr8Z_5VUF51XlwSpDV75ybl6X1iA==]
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  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CMES.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWZuDIZI00VtqqvIeUnc2nCE2AiUhOhWO8bT4wNluQKqTlIg6VT7W7qpyrXMvI-hpIFryBipA5b5cpQV6Xjdtwy9harLPHkgZZLcBt66_w4vrR-dsPw0EU6DacMCpq4vsjrLiSXChdMX3lOPifuYrDWWvxlZWxtA==]

Sources

Safety & Regulatory Compliance

Safety

N-Amino-1H-imidazole-1-carboximidamide proper disposal procedures

As a Senior Application Scientist overseeing chemical hygiene and laboratory operations, I frequently encounter a critical vulnerability in drug development labs: the improper disposal of nitrogen-rich heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical hygiene and laboratory operations, I frequently encounter a critical vulnerability in drug development labs: the improper disposal of nitrogen-rich heterocyclic compounds.

N-Amino-1H-imidazole-1-carboximidamide (CAS: 1016162-38-1) is a highly specialized reagent. With a molecular formula of C₄H₇N₅, it possesses an exceptionally high nitrogen-to-carbon ratio[1]. This structural density is excellent for specific synthetic pathways, but it demands rigorous, causality-driven disposal protocols. You cannot simply treat this as generic organic waste.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and ultimate destruction of N-Amino-1H-imidazole-1-carboximidamide, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design a fail-safe disposal system, we must first understand the molecular behavior of the waste:

  • Thermodynamic Instability: The molecule contains an N-amino group attached to an imidazole ring, alongside a carboximidamide moiety. The presence of five nitrogen atoms in a low-molecular-weight (125.07 Da) structure means the compound stores significant chemical energy[1]. Mixing this waste with strong oxidizers or concentrated acids can trigger rapid, exothermic degradation (characteristic of EPA Reactivity D003)[2].

  • Combustion Byproducts: When combusted at low temperatures, the N-N and C-N bonds break down into highly toxic nitrogen oxides (NOx). Therefore, standard municipal incineration is strictly prohibited. The waste must be routed to specialized facilities equipped with high-temperature kilns and alkaline scrubbers to neutralize the exhaust into inert salts.

Operational Safety & PPE Framework

Before initiating any disposal or cleanup workflow, operators must establish a physical barrier against dermal and ocular exposure. Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Personal Protective Equipment Standard (29 CFR 1910.132)[3][4], the following self-validating PPE regimen is mandatory:

  • Ocular Protection: ANSI Z87.1+ compliant safety goggles or a full-face shield. Standard safety glasses are insufficient due to the splash risk during waste consolidation[5][6].

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is required to prevent absorption[6]. Inspect gloves for micro-tears before handling concentrated solutions.

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat.

Step-by-Step Disposal Workflows

The following methodologies are designed to be self-validating—meaning each step inherently verifies the safety of the next.

Protocol A: Liquid Waste Segregation

Objective: Prevent exothermic cross-reactions and prepare the stream for safe transport.

  • Quench Active Reagents: If the N-Amino-1H-imidazole-1-carboximidamide is part of a reactive synthetic mixture, slowly quench the solution over an ice bath using a weak aqueous buffer before transferring it to a waste vessel.

  • Segregate by Halogen Content: Transfer the quenched solution into a designated "Non-Halogenated Organic Waste" carboy. Do not mix this with halogenated solvents (which fall under EPA F002 classifications), as halogenated mixtures require different incineration parameters and can form dioxins[7][8].

  • Verify Compatibility: Ensure the waste carboy contains no strong oxidizers (e.g., peroxides, nitric acid, permanganates). The high nitrogen content of the imidazole derivative makes it incompatible with oxidizing environments.

  • Labeling: Affix a compliant hazardous waste label. Explicitly write: "Contains Nitrogen-Rich Heterocycle (N-Amino-1H-imidazole-1-carboximidamide) - Potential NOx Emitter upon Combustion."

Protocol B: Solid Waste & Spill Cleanup

Objective: Contain dry powder releases without generating airborne particulates.

  • Initial Containment: In the event of a dry powder spill, do not sweep with a dry brush, as this aerosolizes the active pharmaceutical ingredient (API).

  • Wet Absorption: Lightly dampen an inert, synthetic absorbent pad with water or a compatible solvent (e.g., ethanol). Carefully wipe the spill from the perimeter inward to prevent spreading.

  • Secondary Decontamination: Wash the affected bench space with a mild detergent solution, followed by a water rinse.

  • Packaging: Place all contaminated wipes, pads, and your outer layer of nitrile gloves into a puncture-resistant, sealable chemical waste bag. Label as solid hazardous waste for incineration.

Protocol C: Ultimate Destruction (High-Temperature Incineration)

Objective: Complete molecular destruction in compliance with EPA RCRA guidelines[9].

  • Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the sealed waste to a licensed hazardous waste transporter.

  • High-Temperature Cleavage: The contracted facility must subject the waste to high-temperature rotary kiln incineration (>1000°C). This extreme heat is required to completely cleave the robust N-N and C-N bonds, preventing the formation of toxic intermediate amines.

  • Alkaline Scrubbing: Ensure the disposal manifest confirms the use of alkaline wet scrubbers (e.g., sodium hydroxide spray) in the facility's exhaust system. This step neutralizes the inevitable NOx gases into harmless nitrate/nitrite salts before atmospheric release.

Quantitative Data & Waste Parameters

To facilitate quick decision-making during waste consolidation, refer to the operational parameters below:

ParameterValueOperational Significance
Chemical Name N-Amino-1H-imidazole-1-carboximidamideTarget analyte for disposal
CAS Number 1016162-38-1Regulatory tracking identifier
Molecular Formula C₄H₇N₅High N:C ratio dictates rigorous NOx scrubbing requirements
Monoisotopic Mass 125.07 DaAnalytical confirmation metric for waste profiling[1]
EPA Waste Classification Non-Halogenated OrganicDetermines segregation pathway (e.g., F003/F005 if mixed with solvents)[7]
Incineration Temp >1000°CRequired for complete N-N and C-N bond cleavage

Disposal Workflow Visualization

The following diagram maps the logical progression of the chemical from benchtop generation to safe atmospheric release, highlighting the critical intervention points.

G Gen Waste Generation (N-Amino-1H-imidazole-1-carboximidamide) Seg Waste Segregation (Halogen-Free Organics) Gen->Seg Liquid Waste Spill Spill Containment (Absorbent & Sweep) Gen->Spill Accidental Release Inc High-Temp Incineration (>1000°C) Seg->Inc Transport to Facility Spill->Seg Collected Solid Scrub Alkaline NOx Scrubbing (Neutralization) Inc->Scrub Exhaust Gases (NOx) Ash Ash / Landfill (Inert) Inc->Ash Solid Residue Release Clean Gas Emission Scrub->Release Filtered Air

Cradle-to-Grave Disposal Workflow for Nitrogen-Rich Heterocycles.

Sources

Handling

Personal protective equipment for handling N-Amino-1H-imidazole-1-carboximidamide

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized heterocyclic building blocks. N-Amino-1H-imidazole-1-carboximidamide (CAS: 1016162-38-1)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized heterocyclic building blocks. N-Amino-1H-imidazole-1-carboximidamide (CAS: 1016162-38-1) is a highly reactive, nitrogen-dense compound utilized in advanced medicinal chemistry and materials synthesis.

Because specific toxicological data on novel derivatives can be sparse, we must engineer our safety protocols by extrapolating from the mechanistic behavior of its functional groups and structurally related analogs (such as di(1H-imidazol-1-yl)methanimine)[1].

Below is the comprehensive, causality-driven operational guide for safely handling, reacting, and disposing of this compound.

Chemical Profiling & Hazard Causality

To design an effective safety system, we must first understand why the chemical poses specific hazards. N-Amino-1H-imidazole-1-carboximidamide features three critical reactive centers:

  • The Imidazole Core & Carboximidamide Moiety : These nitrogen-rich groups impart significant basicity and nucleophilicity. Upon contact with ambient moisture on human skin or mucous membranes, they cause localized alkaline shifts. This mechanism is the root cause of its classification under GHS Hazards H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1].

  • The N-Amino Group : The N-N bond introduces reductive potential and instability under oxidative conditions. If aerosolized as a fine dry powder, this reactive dust can severely irritate the respiratory tract (H335: May cause respiratory irritation )[1].

Quantitative Chemical Data & Storage Parameters

To ensure both personnel safety and the chemical integrity of the reagent, strict adherence to the following quantitative parameters is required[2].

ParameterValue / SpecificationMechanistic Rationale
CAS Number 1016162-38-1Unique identifier for safety tracking and inventory[2].
Molecular Formula C4H7N5High nitrogen mass fraction dictates basicity and reactivity[3].
Molecular Weight 125.13 g/mol Low molecular weight solids easily aerosolize into inhalable particulate dust[3].
Storage Temperature -20°C (Freezer)Suppresses thermal degradation and oxidation of the sensitive N-amino group[1].
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric oxidation and hygroscopic clumping of the powder.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for high-risk handling of reactive powders. The following matrix establishes the required barriers based on operational scale.

PPE CategoryStandard Handling (< 1g, in Solution)High-Risk Handling (> 1g, Dry Powder)Causality / Rationale
Hand Protection Nitrile gloves (0.11 mm thickness)Double-gloving (Nitrile over Neoprene)Nitrile provides excellent chemical resistance to basic amines. Double gloving prevents breakthrough during extended physical manipulation.
Eye Protection ANSI Z87.1 Safety GlassesSnug-fitting chemical splash gogglesProtects against micro-particulate aerosolization and accidental liquid splashes during the highly exothermic solvation process.
Body Protection Standard Nomex lab coatTyvek® disposable suit over lab coatPrevents the accumulation of reactive, basic dust on reusable woven garments.
Respiratory Fume hood sash at operational heightN95/P100 Particulate RespiratorMitigates the inhalation of irritating dust (H335) if bulk powders must be transferred outside of a fully enclosed glovebox.

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. By controlling the environment before the chemical is exposed, we eliminate the variables that lead to accidents.

Protocol A: Precision Weighing and Transfer
  • Preparation & Purging : Purge an analytical balance enclosure or glovebox with Argon. Ensure ambient humidity is strictly <30%.

  • Thermal Equilibration (Critical Step) : Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cryo-chilled vial immediately introduces atmospheric condensation. Water reacts with the carboximidamide group, causing hydrolysis, degradation, and localized heat generation.

  • Static-Free Transfer : Use a grounded, anti-static micro-spatula to transfer the powder.

    • Causality: Fine, nitrogen-rich powders accumulate static charge easily. Static repulsion can cause the powder to suddenly eject from the weighing boat, leading to inhalation exposure and loss of mass.

  • Solvation : Dissolve the weighed compound in an aprotic solvent (e.g., anhydrous DMF or DMSO) before removing it from the engineering control area. Liquid solutions eliminate the dust inhalation hazard.

Protocol B: Reaction Setup
  • Vessel Preparation : Flame-dry the reaction flask under vacuum and backfill with Argon to ensure a strictly anhydrous environment.

  • Temperature-Controlled Addition : Add the solvated N-Amino-1H-imidazole-1-carboximidamide dropwise to the reaction mixture at 0°C using an ice bath.

    • Causality: The nucleophilic attack of the N-amino group is highly exothermic. Strict temperature control prevents runaway thermal reactions and the formation of degraded byproducts.

  • Safe Quenching : Upon reaction completion, quench the mixture with a mild, buffered acid (e.g., saturated aqueous NH₄Cl) to safely neutralize the basic imidazole residues without generating excessive heat.

Spill Response and Waste Disposal Plan

A robust safety culture requires a pre-planned, step-by-step response to containment failures.

Minor Spill Protocol (< 500 mg of dry powder)
  • Isolate : Evacuate the immediate vicinity and maximize fume hood ventilation.

  • Dry Containment : Do not use water. Cover the spilled powder with a dry, inert absorbent such as sand or vermiculite.

    • Causality: Adding water to a concentrated basic powder generates localized heat of dissolution and can rapidly aerosolize the compound into the breathing zone.

  • Collection : Sweep the mixture using a non-sparking brush and dustpan. Place it in a sealed, clearly labeled hazardous waste container.

  • Chemical Decontamination : Wipe the spill area with a dilute solution of acetic acid (1-2%) to neutralize residual basicity, followed by a standard soap and water wash.

Waste Segregation
  • Solid Waste : Classify as "Halogen-Free Organic Solid Waste." It must be incinerated by a licensed hazardous waste disposal facility[4].

  • Liquid Waste : Segregate into basic aqueous waste or organic waste depending on the solvent used. Never mix with concentrated acidic waste streams, as this will cause a violent exothermic neutralization in the waste carboy.

Workflow Visualization

The following logical diagram maps the operational lifecycle and emergency response pathways for this compound.

ChemicalWorkflow Start Storage (-20°C, Argon Atm) Equilibrate Equilibrate to RT (Prevents Condensation) Start->Equilibrate PPE Don Advanced PPE (Nitrile, Goggles, Respirator) Equilibrate->PPE Enclosure Engineering Controls (Fume Hood / Glovebox) PPE->Enclosure Weighing Weighing & Transfer (Anti-static tools) Enclosure->Weighing Reaction Reaction Execution (Exotherm Control at 0°C) Weighing->Reaction Spill Spill Detected? Reaction->Spill Contain Dry Containment (Sand/Vermiculite, No Water) Spill->Contain Yes (Accident) Waste Hazardous Waste (Incineration Facility) Spill->Waste No (Standard Cleanup) Decon Decontamination (1% Acetic Acid Wash) Contain->Decon Decon->Waste

Operational workflow and emergency spill response logic for N-Amino-1H-imidazole-1-carboximidamide.

References

  • Title : N-amino-1H-imidazole-1-carboximidamide | 1016162-38-1 Source : Sigma-Aldrich URL :

  • Title : N-Amino-1H-imidazole-1-carboximidamide | CAS#:1016162-38-1 Source : ChemSrc URL :2

  • Title : 104619-51-4 | Di(1H-imidazol-1-yl)methanimine Source : BLD Pharm URL :1

  • Title : N-amino-1h-imidazole-1-carboximidamide (C4H7N5) Source : PubChemLite URL : 3

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Amino-1H-imidazole-1-carboximidamide
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